Endothelin-1
Description
Properties
CAS No. |
123626-67-5 |
|---|---|
Molecular Formula |
C109H159N25O32S5 |
Molecular Weight |
2491.9 g/mol |
IUPAC Name |
3-[[2-[[2-[[31-amino-7-(4-aminobutyl)-39-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,22,28-tris(hydroxymethyl)-42-[(4-hydroxyphenyl)methyl]-16-(2-methylpropyl)-13-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C109H159N25O32S5/c1-12-56(9)87(107(163)125-76(109(165)166)39-60-43-113-65-24-18-17-23-63(60)65)134-108(164)88(57(10)13-2)133-99(155)75(42-85(143)144)123-94(150)70(36-54(5)6)118-97(153)73(40-61-44-112-52-114-61)121-103(159)80-49-169-168-48-64(111)89(145)126-77(45-135)102(158)131-81-50-170-171-51-82(105(161)132-86(55(7)8)106(162)124-72(38-59-26-28-62(138)29-27-59)95(151)120-71(96(152)130-80)37-58-21-15-14-16-22-58)129-91(147)67(30-31-83(139)140)116-90(146)66(25-19-20-33-110)115-98(154)74(41-84(141)142)122-92(148)68(32-34-167-11)117-93(149)69(35-53(3)4)119-100(156)78(46-136)127-101(157)79(47-137)128-104(81)160/h14-18,21-24,26-29,43-44,52-57,64,66-82,86-88,113,135-138H,12-13,19-20,25,30-42,45-51,110-111H2,1-11H3,(H,112,114)(H,115,154)(H,116,146)(H,117,149)(H,118,153)(H,119,156)(H,120,151)(H,121,159)(H,122,148)(H,123,150)(H,124,162)(H,125,163)(H,126,145)(H,127,157)(H,128,160)(H,129,147)(H,130,152)(H,131,158)(H,132,161)(H,133,155)(H,134,164)(H,139,140)(H,141,142)(H,143,144)(H,165,166) |
InChI Key |
ZUBDGKVDJUIMQQ-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]5CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N |
Pictograms |
Acute Toxic |
sequence |
CSCSSLMDKECVYFCHLDIIW |
Synonyms |
Big Endothelin Big Endothelin 1 Big Endothelin-1 Endothelin 1 Endothelin Type 1 Endothelin, Big Endothelin-1 Endothelin-1, Big Precursor, Proendothelin-1 Preproendothelin Preproendothelin 1 Preproendothelin-1 Proendothelin (1-38) Proendothelin 1 Precursor Proendothelin-1 Precurso |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: The Discovery and Pharmacology of Endothelin-1
From Supernatant to Standard of Care in Pulmonary Hypertension
Executive Summary
In 1988, the landscape of vascular biology shifted fundamentally with the isolation of Endothelin-1 (ET-1). Before this discovery, the endothelium was largely viewed as a passive barrier or, at most, a source of relaxing factors (EDRF/NO).[1] The identification of ET-1 by Yanagisawa and colleagues at the University of Tsukuba revealed the endothelium as a potent endocrine organ capable of synthesizing the most powerful vasoconstrictor known to man—100 times more potent than norepinephrine.[1]
This guide reconstructs the technical workflow of that seminal discovery, dissects the G-protein coupled signaling pathways that define its mechanism, and maps the translational journey from a raw peptide sequence to the development of Endothelin Receptor Antagonists (ERAs) now critical in treating Pulmonary Arterial Hypertension (PAH).[1]
Part 1: The Bio-Analytical Challenge (The 1988 Protocol)[1]
The discovery of ET-1 was not a stroke of luck but a triumph of "brute force biochemistry" combined with a rigorous, self-validating bioassay. The challenge was isolating a peptide present in femtomolar concentrations from the complex supernatant of cultured cells.[1]
The Yanagisawa Purification Protocol
The following workflow reconstructs the methodology used to isolate the "Endothelium-Derived Constricting Factor" (EDCF).
Experimental Logic:
-
Source Material: Porcine aortic endothelial cells were chosen because aortic tissue is rich in endothelial surface area, yet the "constricting factor" activity was previously only hypothesized from organ bath experiments.[1]
-
The Sensor (Bioassay): To track the invisible peptide during purification, fractions were tested on porcine coronary artery strips .[1] Coronary arteries were selected for their extreme sensitivity to vasoconstrictive agents.[1]
Step-by-Step Isolation Methodology
-
Conditioned Media Collection:
-
Concentration & Desalting (Amicon Filtration):
-
Open Column Chromatography (Sephadex G-25):
-
Reverse-Phase HPLC (The Final Polish):
-
Column: C18 Reverse-Phase column.
-
Gradient: Acetonitrile/TFA gradient.
-
Result: A single, sharp peak coincided with peak vasoconstrictor activity.[1]
-
Visualization: The Discovery Workflow
The following diagram illustrates the logical flow from cell culture to sequence determination.
Figure 1: The purification workflow utilized by Yanagisawa et al. (1988). Note the iterative use of the bioassay to validate active fractions.
Part 2: Molecular Mechanism & Signaling[1][2]
Once isolated, the structural characterization revealed a 21-amino acid peptide with two critical disulfide bridges (Cys1–Cys15 and Cys3–Cys11).[1] This structure forces the peptide into a conical helix, essential for receptor binding.[1]
The and Receptor Paradigm
ET-1 operates via two G-protein coupled receptors (GPCRs).[2] Understanding the differential signaling of these receptors is vital for drug development.[1]
- Receptor: Located primarily on vascular smooth muscle cells (VSMC) .[1] Binding triggers potent, sustained vasoconstriction and proliferation.[1]
- Receptor:
The Signaling Cascade
The primary vasoconstrictive pathway involves the coupling of the
-
Ligand Binding: ET-1 binds
, causing a conformational change. -
G-Protein Activation:
exchanges GDP for GTP.[1] -
Effector Activation: Active
stimulates Phospholipase C (PLC ).[1] -
Second Messenger Generation: PLC
hydrolyzes (membrane lipid) into: -
Physiological Output: The surge in cytosolic
binds Calmodulin, activating Myosin Light Chain Kinase (MLCK), leading to actin-myosin cross-bridging and contraction.[1]
Visualization: The Signaling Axis
Figure 2: The canonical Gq-PLC-IP3 pathway mediating ET-1 induced vasoconstriction in smooth muscle cells.
Part 3: From Peptide to Patient (Therapeutics)[1]
The translation of Yanagisawa’s discovery into clinical practice is a textbook example of rational drug design.[1] The target was clear: block the
Evolution of Endothelin Receptor Antagonists (ERAs)
The development moved from peptide-based inhibitors (unstable) to small-molecule oral antagonists.
| Drug Name | Type | Selectivity | FDA Approval (PAH) | Clinical Significance |
| Bosentan | Sulfonamide | Dual ( | 2001 | First-in-class. Requires liver function monitoring due to hepatotoxicity risk.[1] |
| Ambrisentan | Propanoic Acid | Selective ( | 2007 | Preferentially blocks constriction while sparing |
| Macitentan | Sulfonamide | Dual ( | 2013 | Designed for higher tissue penetration and receptor occupancy time (slow dissociation).[1] |
Clinical Relevance in PAH
In PAH, circulating ET-1 levels are elevated and correlate with disease severity. Chronic ET-1 exposure causes not just vasoconstriction but also vascular remodeling (hypertrophy of the vessel wall). ERAs break this cycle by competitively inhibiting the receptor, allowing the pulmonary vasculature to relax and preventing further structural degradation.[1]
References
-
Yanagisawa, M., Kurihara, H., Kimura, S., et al. (1988).[1][11] A novel potent vasoconstrictor peptide produced by vascular endothelial cells.[1][2][3] Nature, 332, 411–415.[1][3]
-
Inoue, A., Yanagisawa, M., Kimura, S., et al. (1989).[1] The human endothelin family: three structurally and pharmacologically distinct isopeptides predicted by three separate genes. Proceedings of the National Academy of Sciences, 86(8), 2863–2867.[1]
-
Arai, H., Hori, S., Aramori, I., et al. (1990).[1] Cloning and expression of a cDNA encoding an endothelin receptor.[1][11] Nature, 348, 730–732.[1]
-
Galiè, N., et al. (2015).[1] 2015 ESC/ERS Guidelines for the diagnosis and treatment of pulmonary hypertension. European Heart Journal, 37(1), 67–119.[1]
-
Davenport, A. P., et al. (2016).[1] Endothelin.[1][10][3][4][8][9][12][13][14][15] Pharmacological Reviews, 68(2), 357–418.[1]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel potent vasoconstrictor peptide produced by vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and partial purification of a thiol endothelin-converting enzyme from porcine aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CV Physiology | Endothelin [cvphysiology.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Conference History | The International Conferences on Endothelin [endothelins.com]
- 8. Endothelin receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Divergent signaling mechanisms for venous versus arterial contraction as revealed by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Endothelin converting enzyme 1 - Wikipedia [en.wikipedia.org]
- 13. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. abmole.com [abmole.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
Technical Guide: Endothelin-1 (EDN1) Gene Structure, Regulation, and Biosynthesis
Executive Summary
The EDN1 gene encodes Endothelin-1 (ET-1), the most potent endogenous vasoconstrictor currently known. For researchers and drug developers, understanding the multi-layered regulation of EDN1—from chromatin remodeling to proteolytic processing—is critical. Dysregulation of this pathway drives pathologies ranging from pulmonary arterial hypertension (PAH) to resistant hypertension and metastatic progression.
This guide moves beyond basic textbook definitions to provide a mechanistic, experimental framework for studying EDN1. It integrates genomic architecture with actionable protocols for validating regulatory nodes in therapeutic screens.
Genomic Architecture of EDN1
The human EDN1 gene is located on chromosome 6 (6p24.1). Its regulation is characterized by a "hair-trigger" promoter architecture designed for rapid response to environmental stress (hypoxia, shear stress) rather than constitutive expression.
Structural Components
-
Exons/Introns: The gene spans approximately 6.8 kb and consists of 5 exons and 4 introns.
-
Promoter Region: The proximal promoter contains a TATA box (~ -25 bp) and a CAAT box (~ -50 bp), but its specificity is dictated by distal enhancer elements.
-
CpG Islands: A critical CpG island located in Intron 1 serves as a methylation-dependent "off-switch," often hypomethylated in endothelial cells (active) and hypermethylated in fibroblasts (silenced).[1]
Key cis-Acting Regulatory Elements
The EDN1 promoter is a scaffold for cooperative transcription factor binding. It does not rely on single-factor activation but rather on the formation of an "enhanceosome."
| Element | Location (approx.) | Binding Factor | Function |
| HRE | -118 bp | HIF-1 | Hypoxic induction; requires co-occupancy with AP-1. |
| AP-1 | -108 bp | c-Jun/c-Fos | Basal expression and cooperative stabilization of HIF-1. |
| GATA | -135 bp | GATA-2 | Endothelial specificity; synergizes with AP-1. |
| FoxO | - | FoxO1 | Negative regulator; normally represses EDN1 in quiescent cells. |
Transcriptional Regulation Network
The transcription of EDN1 is tightly controlled by the integration of mechanical and chemical signals. The most well-characterized pathway is the response to hypoxia, which serves as a model for EDN1 induction.
The Hypoxia Response Mechanism
Under normoxia, HIF-1
Visualization: The EDN1 Signal Integration Map
The following diagram illustrates how diverse inputs (Shear Stress, Hypoxia, Angiotensin II) converge on the promoter.
Caption: Convergence of hypoxic and mechanical signals on the EDN1 promoter enhanceosome.
Post-Transcriptional & Epigenetic Control
Once transcribed, EDN1 mRNA is highly unstable (half-life
mRNA Stability (The 3' UTR)
The 3' Untranslated Region (UTR) of EDN1 contains multiple AU-rich elements (AREs) . These sequences recruit destabilizing proteins (e.g., TTP, AUF1) that target the mRNA for rapid degradation by the exosome complex.
-
Experimental Tip: When designing reporter assays, include the 3' UTR in your vector. Excluding it will artificially increase reporter stability and yield false-positive "high expression" data.
miRNA Regulation
MicroRNAs act as fine-tuners of ET-1 translation.
-
miR-1: Downregulated in heart failure, leading to increased ET-1.
-
miR-125a/b: Targets the 3' UTR to repress translation.
-
miR-199a-5p: Often reduced in hypoxia, relieving repression on EDN1.
Biosynthesis: The Proteolytic Cascade
ET-1 is synthesized as a pre-pro-peptide and requires two critical cleavage steps to become biologically active. This pathway is a prime target for pharmacological intervention (e.g., ECE inhibitors).
The Pathway
-
PreproET-1 (212 aa): Translocated to the ER; signal peptide removed.
-
Big ET-1 (38 aa): Generated by Furin -like convertases. This is the stable, circulating pro-form.
-
Mature ET-1 (21 aa): Endothelin Converting Enzyme-1 (ECE-1) cleaves Big ET-1 at Trp21-Val22.
Visualization: Processing Workflow
Caption: Two-step proteolytic processing of this compound requiring Furin and ECE-1.
Experimental Methodologies
To rigorously study EDN1, one must distinguish between transcriptional induction and peptide processing.
Protocol: Differential Promoter Activity Assay
Objective: To determine if a drug affects EDN1 at the transcriptional level. System: Dual-Luciferase Reporter (Firefly/Renilla).
-
Construct Design:
-
WT-Promoter: -2.5kb EDN1 promoter upstream of Firefly Luciferase.
-
Mutant Controls: Site-directed mutagenesis of AP-1 or GATA sites (essential for negative controls).
-
-
Transfection:
-
Seed HUVECs (Human Umbilical Vein Endothelial Cells) at 70% confluence.
-
Co-transfect 500ng WT-Promoter plasmid + 50ng constitutively active Renilla plasmid (normalization control).
-
-
Treatment:
-
Apply stimulus (e.g., Hypoxia 1% O2) for 16–24 hours.
-
-
Readout:
-
Lyse cells. Measure Firefly signal (Promoter activity) and divide by Renilla signal (Transfection efficiency).
-
Validation: If the AP-1 mutant construct fails to respond to hypoxia, the mechanism is confirmed as AP-1 dependent.
-
Protocol: Quantifying Peptide Secretion (ELISA)
Objective: Distinguish between Big ET-1 (precursor) and ET-1 (active) to assess ECE activity. Note: Cross-reactivity is a common failure point. Use specific sandwich ELISAs.
-
Sample Collection:
-
Collect cell culture supernatant.[3] Crucial: Add protease inhibitors (PMSF, EDTA) immediately to prevent degradation.
-
Centrifuge at 2000 x g for 10 min to remove debris.
-
-
Extraction (Optional but Recommended for Plasma):
-
Use C18 Sep-Pak columns to extract peptides if analyzing complex fluids (plasma/serum) to remove interfering proteins.
-
-
Assay:
-
Well A: Anti-ET-1 antibody (detects only 21 aa form).
-
Well B: Anti-Big ET-1 antibody (detects 38 aa form).
-
-
Analysis:
-
Calculate the Ratio of [ET-1] / [Big ET-1]. A decrease in this ratio indicates ECE-1 inhibition .
-
Therapeutic Implications
Targeting the EDN1 pathway is standard care in Pulmonary Arterial Hypertension (PAH).
-
Receptor Antagonists (ERAs): Bosentan, Ambrisentan (Block ET-A/ET-B receptors).
-
ECE Inhibitors: Theoretically promising but have shown limited clinical success due to redundant pathways (e.g., Chymase can cleave Big ET-1).
References
-
Molecular regulation of the this compound gene by hypoxia. Journal of Biological Chemistry. [Link][2]
-
This compound gene regulation. Pharmacological Research. [Link]
-
An emerging role for microRNA in the regulation of this compound. Frontiers in Physiology. [Link]
-
The processing pathway of this compound production. Journal of Biochemistry. [Link]
-
Epigenetic Regulation of Vascular Endothelial Gene Expression. Circulation Research. [Link]
Sources
Technical Guide: Biosynthesis and Processing of Preproendothelin-1
Executive Summary
Endothelin-1 (ET-1) is the most potent vasoconstrictor in the human cardiovascular system. Its production is not a simple translation event but a tightly regulated proteolytic cascade. For researchers in vascular biology and drug development, understanding the specific cleavage sites and enzyme kinetics governing the transition from Preprothis compound (212 aa) to Mature ET-1 (21 aa) is critical.
This guide dissects the biosynthetic pathway, detailing the specific residues targeted by Furin and Endothelin Converting Enzymes (ECEs). It provides validated protocols for distinguishing the inactive precursor (Big ET-1) from the active peptide—a common source of experimental error in immunoassay data.
Part 1: Molecular Architecture & Transcriptional Control
The EDN1 Gene and Transcript
The human EDN1 gene is located on chromosome 6 (6p24.1). Unlike many peptide hormones stored in secretory granules, ET-1 is largely synthesized de novo and secreted immediately via the constitutive pathway.
-
Promoter Regulation: Transcription is driven by hypoxia (HIF-1
), shear stress, and thrombin. -
mRNA Stability: The 3'-UTR contains AU-rich elements (AREs), making the mRNA inherently unstable (half-life < 20 min). This allows for rapid upregulation and downregulation, a key feature of acute vascular response.
The Precursor: Preprothis compound
Translation yields Preprothis compound (ppET-1) , a 212-amino acid peptide.[1]
-
Signal Peptide: The N-terminal 17-residue sequence directs the nascent chain to the Endoplasmic Reticulum (ER).
-
Processing: Signal peptidase removes this sequence in the ER lumen, generating Prothis compound (ProET-1) .
Part 2: The Proteolytic Cascade (The Core Mechanism)
The conversion of ProET-1 to active ET-1 involves two distinct proteolytic steps occurring in different cellular compartments.
Step 1: Generation of Big ET-1 (The Furin Cleavage)
As ProET-1 transits the Golgi network, it encounters Furin-like proprotein convertases .
-
Mechanism: Furin recognizes and cleaves at dibasic amino acid motifs (Lys-Arg).
-
Product: This cleavage releases Big this compound , a 38-amino acid intermediate (in humans).[1][2][3]
-
Structure: Big ET-1 contains the two critical disulfide bridges (Cys1-Cys15 and Cys3-Cys11) that lock the peptide into its bioactive conformation.
Step 2: Activation (The ECE Cleavage)
The final activation step is catalyzed by Endothelin Converting Enzyme-1 (ECE-1) , a membrane-bound zinc metalloprotease.
-
The Critical Cut: ECE-1 hydrolyzes the Trp21–Val22 bond.
-
Result: This releases the C-terminal inactive fragment (residues 22-38) and the N-terminal Mature ET-1 (1-21) .
-
Pharmacological Relevance: The Trp21-Val22 bond is the specific target for ECE inhibitors. Failure to cleave here results in Big ET-1, which has <1% of the vasoconstrictive potency of ET-1.
Visualizing the Pathway
The following diagram illustrates the compartmentalization and specific cleavage events.
Caption: The stepwise proteolytic processing of this compound from gene to active peptide.
Part 3: Enzymology of ECE-1
Understanding ECE-1 is crucial for interpreting data, as it is the rate-limiting step in ET-1 production.
Isoforms and Localization
ECE-1 exists as four isoforms (a, b, c, d), derived from alternative promoters of the same gene. They differ only in their N-terminal cytoplasmic domains [2].
-
ECE-1a & ECE-1c: Located primarily on the plasma membrane . They process Big ET-1 extracellularly (ectozyme activity).
-
ECE-1b: Located in the intracellular Golgi/endosomal network . It processes Big ET-1 inside the cell before secretion.
-
Implication: If you block surface ECE-1, you may still see ET-1 production due to the intracellular activity of isoform 1b.
Key Enzymatic Properties
| Property | Characteristic | Experimental Note |
| Class | Type II Zinc Metalloprotease | Homologous to Neprilysin (NEP). |
| pH Optimum | Neutral (pH 6.8 - 7.2) | Activity drops significantly in acidic buffers. |
| Inhibitors | Phosphoramidon | Non-specific (inhibits NEP too). Use CGS 35066 for specific ECE inhibition. |
| Substrate Specificity | Big ET-1 >> Big ET-2/3 | Highly specific for the Trp-Val bond. |
Part 4: Experimental Protocols
Distinguishing Big ET-1 from Mature ET-1
The Problem: Many ET-1 antibodies cross-react with Big ET-1 because the 1-21 sequence is present in both. The Solution: Use a sandwich ELISA with a "capture" antibody specific to the C-terminus of the target.
Protocol: Solid-Phase Extraction (Required for Plasma)
Plasma proteins bind ET-1, masking it from antibodies. Direct measurement without extraction yields false negatives.
-
Acidification: Add 1.5 mL of 4% acetic acid to 1 mL of plasma. Centrifuge at 10,000 x g for 10 min.
-
Column Prep: Activate a C18 Sep-Pak column with methanol, then equilibrate with water.
-
Loading: Apply supernatant to the column. Wash with 10% ethanol.
-
Elution: Elute ET-1 with 80% isopropanol/0.1% TFA.
-
Reconstitution: Evaporate solvent and reconstitute in assay buffer.
Measuring ECE Activity (Fluorometric Assay)
This protocol measures the conversion rate of Big ET-1 to ET-1 in membrane fractions.
Workflow Diagram:
Caption: Workflow for quantifying Endothelin Converting Enzyme (ECE) activity.
Step-by-Step:
-
Preparation: Isolate membrane fraction from cells (e.g., HUVECs) using ultracentrifugation (100,000 x g).
-
Incubation: Mix 10 µg membrane protein with 1 µM Big ET-1 in Tris-buffer (pH 7.0).
-
Controls: Run a parallel tube with Phosphoramidon (10 µM) . The difference between "Total Activity" and "Phosphoramidon-Inhibited Activity" is the specific ECE activity.
-
Detection: Analyze the supernatant via HPLC or specific ET-1 ELISA.
Part 5: Therapeutic Implications
Targeting this pathway is a cornerstone of cardiovascular pharmacology.
-
ECE Inhibitors: Theoretically attractive to block ET-1 production. However, because ECE also degrades bradykinin (a vasodilator), ECE inhibition can cause side effects.
-
Receptor Antagonists (Bosentan, Ambrisentan): These block the downstream effect of Mature ET-1 rather than its synthesis. They are currently the standard of care for Pulmonary Arterial Hypertension (PAH).
References
-
Biosynthesis and amino acid sequence of this compound. Source: ResearchGate / FEBS Letters
-
Human endothelin-converting enzyme (ECE-1): three isoforms with distinct subcellular localizations. Source: PubMed / Biochem J.
-
This compound: Biosynthesis, Signaling and Vasoreactivity. Source: PubMed
-
Solution conformation of human big this compound. Source: PubMed / Int J Pept Protein Res.
-
This compound ELISA Kit Protocols and Cross-Reactivity Data. Source: Thermo Fisher Scientific
Sources
- 1. researchgate.net [researchgate.net]
- 2. Big this compound (1-38), human - 0.5 mg [anaspec.com]
- 3. Synthesis of human big this compound by sequence-specific proteolysis of a fusion protein in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cpcscientific.com [cpcscientific.com]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
Endothelin-1 in Cardiovascular Homeostasis: Mechanisms, Quantification, and Therapeutic Targeting
[1]
Part 1: Executive Summary
Endothelin-1 (ET-1) stands as the most potent endogenous vasoconstrictor currently known, functioning not merely as a pressor agent but as a ubiquitous endothelium-derived regulator of vascular tone, cell proliferation, and remodeling. First isolated by Yanagisawa et al. in 1988, ET-1 operates on a "janus-faced" physiological axis: it maintains basal vascular tone via smooth muscle contraction while simultaneously limiting its own pressor effect through autocrine feedback loops.
For researchers and drug developers, the challenge lies in the complexity of its receptor distribution. The duality of ET-1 signaling—whereby type A receptors (
Part 2: Molecular Mechanisms & Signaling Architecture
The Synthesis Cascade
ET-1 is not stored in secretory granules; it is synthesized de novo in response to stimuli (shear stress, angiotensin II, thrombin).
-
Preprothis compound (212 aa): Cleaved by furin-like proteases.
-
Big ET-1 (38 aa): A biologically inactive intermediate.
-
Mature ET-1 (21 aa): Formed via Endothelin Converting Enzymes (ECEs) .
-
Expert Insight: ECE inhibition was once a therapeutic target, but redundancy in conversion pathways (e.g., via chymase) limited clinical efficacy.
-
Receptor Duality: The vs. Balance
The physiological net effect of ET-1 depends on the ratio of receptor activation.
| Feature | ||
| Primary Location | Vascular Smooth Muscle Cells (VSMC) | Endothelial Cells (EC) > VSMC |
| Affinity | ET-1 | ET-1 = ET-2 = ET-3 |
| G-Protein Coupling | ||
| Primary Function | Potent vasoconstriction, cell proliferation, fibrosis | EC: NO/PGI2 release (vasodilation), ClearanceVSMC: Vasoconstriction |
| Pathological Role | Pulmonary Arterial Hypertension (PAH), Heart Failure | Loss of |
Visualization: The Signaling Pathway
The following diagram illustrates the opposing signaling cascades in the vascular wall.
Caption: ET-1 signaling dichotomy. ET-A drives contraction via Calcium mobilization, while endothelial ET-B promotes vasodilation via NO and clears circulating ET-1.
Part 3: Experimental Methodologies
Biomarker Quantification: ET-1 ELISA
The Challenge: ET-1 has a short plasma half-life (<2 mins) and binds avidly to plasma proteins (albumin), masking it from detection antibodies. Standard direct ELISAs often yield false negatives.
Protocol: Solid-Phase Extraction (SPE) & Sandwich ELISA Purpose: To isolate free and protein-bound ET-1 from plasma for accurate quantification.
-
Sample Collection:
-
Collect whole blood into pre-chilled EDTA tubes containing Aprotinin (500 KIU/mL) to inhibit enzymatic degradation.
-
Centrifuge at 1,600 x g for 15 min at 4°C. Transfer plasma immediately to -80°C storage.
-
-
Extraction (Critical Step):
-
Activate Sep-Pak C18 columns with 100% methanol, followed by distilled water.
-
Acidify plasma (1 mL) with 2 mL of 4% acetic acid.
-
Load acidified plasma onto the column. Wash with distilled water to remove salts/proteins.
-
Elute ET-1 slowly with 3 mL of 80% acetonitrile / 0.1% trifluoroacetic acid .
-
Evaporate eluate to dryness using a centrifugal concentrator (SpeedVac).
-
-
Reconstitution & Assay:
-
Reconstitute the dry pellet in the assay buffer provided by the kit (typically PBS-based with BSA).
-
Proceed with a high-sensitivity Sandwich ELISA (e.g., R&D Systems Quantikine or equivalent).
-
Incubation: Overnight at 4°C is preferred over 2 hours at RT to maximize low-abundance binding.
-
Functional Assay: Isometric Tension (Wire Myography)
The Challenge: Distinguishing
Protocol: Murine/Rat Aortic Ring Assay
-
Tissue Preparation:
-
Isolate the thoracic aorta in cold Krebs-Henseleit buffer (pH 7.4).
-
Clean adherent fat/connective tissue (micro-dissection).
-
Cut into 2 mm rings.
-
Validation: For specific experiments, mechanically denude the endothelium by gently rubbing the lumen with a forcep tip or rough wire.
-
-
Mounting & Equilibration:
-
Mount rings on tungsten wires in organ bath chambers (37°C, 95%
/5% ). -
Normalization: Apply passive tension. For rat aorta: 2.0 g ; For mouse aorta: 0.5 g .
-
Equilibrate for 60 mins, washing every 15 mins.
-
-
Viability Check (Wake-up Protocol):
-
Challenge with 60 mM KCl to verify smooth muscle contractility.[1] Wash.
-
Pre-contract with Phenylephrine (
M). -
Add Acetylcholine (
M).-
Intact Endothelium: >80% relaxation.
-
Denuded: <10% relaxation (Validates VSMC isolation).
-
-
-
ET-1 Dose-Response:
-
Add Cumulative ET-1 (
M to M). -
Note: ET-1 binding is effectively irreversible. You cannot "wash out" and repeat. Only one curve per ring.
-
Pharmacological Isolation:
-
To study
: Pre-incubate with BQ-788 (selective antagonist). -
To study
: Pre-incubate with BQ-123 (selective antagonist) + Sarafotoxin S6c (selective agonist).
-
-
Part 4: Therapeutic Implications & Drug Development
The development of Endothelin Receptor Antagonists (ERAs) highlights the importance of receptor selectivity.
The Selectivity Paradox
Blocking
Clinical Landscape
-
Bosentan (Tracleer): Dual
antagonist. First-in-class for Pulmonary Arterial Hypertension (PAH). Risk of liver toxicity requires monitoring. -
Ambrisentan (Letairis): Selective
antagonist. Theoretically preserves endothelial clearance and NO release. -
Macitentan (Opsumit): Tissue-targeting dual antagonist with higher potency and sustained receptor binding.
Workflow: Screening for Novel ERAs
Caption: Critical path for ERA discovery. Note the progression from binding affinity to functional tissue response.
References
-
Yanagisawa, M., et al. (1988). A novel potent vasoconstrictor peptide produced by vascular endothelial cells. Nature, 332, 411–415. Link
-
Davenport, A. P., et al. (2016). International Union of Basic and Clinical Pharmacology. C. Endothelin Receptors and Their Ligands. Pharmacological Reviews, 68(2), 357–418. Link
-
Barton, M., & Yanagisawa, M. (2019). Endothelin: 30 Years From Discovery to Therapy. Hypertension, 74(6), 1232–1265. Link
-
Kohan, D. E., et al. (2011). Regulation of Blood Pressure and Salt Homeostasis by Endothelin.[2] Physiological Reviews, 91(1), 1–77. Link
-
Stow, L. R., et al. (2011). The renal endothelin system in hypertension. Kidney International, 79(10), 1056–1066. Link
Beyond Vasoconstriction: The Pleiotropic Signaling of Endothelin-1 in Non-Vascular Architectures
Executive Summary For decades, Endothelin-1 (ET-1) has been pigeonholed as the most potent endogenous vasoconstrictor identified to date. While its vascular dominance is indisputable, this characterization obscures its critical role as a ubiquitous autocrine/paracrine modulator in non-vascular tissues. This guide dismantles the "vascular-only" paradigm, providing researchers with a mechanistic roadmap of ET-1’s function in podocyte architecture, astrocytic gliosis, pulmonary fibrosis, and tumor microenvironment dynamics. We present validated experimental frameworks to interrogate these pathways, moving beyond simple abundance assays to functional signal transduction analysis.
Part 1: The Non-Vascular Signaling Matrix
ET-1 operates through two G-protein-coupled receptors (GPCRs): ET-A and ET-B . In non-vascular tissue, the coupling of these receptors diverges from the classic
Receptor Divergence and Signal Transduction
-
ET-A Receptor: Predominantly associated with pathological proliferation, fibrosis, and nociception. It often couples with
to regulate RhoA/ROCK pathways, influencing cytoskeletal dynamics. -
ET-B Receptor: Acts as a "clearance" receptor but also drives specific physiological functions like salt/water handling in the renal tubule and lymphangiogenesis in the tumor microenvironment.
Visualization: The Non-Vascular Interactome
The following diagram illustrates the divergent signaling pathways of ET-1 in non-vascular cells, highlighting the transition from receptor binding to nuclear transcription factors.
Caption: Divergent signaling cascades of ET-1 across non-vascular cell types, bridging receptor activation to phenotypic outcomes.
Part 2: Organ-Specific Physiology & Pathology
Renal Architecture: The Podocyte Collapse
In the kidney, ET-1 is not merely a regulator of blood flow but a direct modulator of the glomerular filtration barrier.
-
Mechanism: ET-1 acts directly on podocytes via ET-A receptors . This activation triggers the reorganization of F-actin filaments and the downregulation of nephrin, a key slit diaphragm protein.
-
Pathology: In diabetic nephropathy, this pathway leads to foot process effacement and proteinuria, independent of systemic hypertension.
-
Key Insight: ET-1 signaling in podocytes involves crosstalk with the
-catenin pathway, promoting a dedifferentiated, mesenchymal phenotype (EMT-like change).
Nervous System: Gliosis and Nociception[1]
-
Astrocytes: Reactive astrocytes in demyelinating lesions (e.g., Multiple Sclerosis) upregulate ET-1.[1] This autocrine loop drives proliferation and hypertrophy (gliosis) via the JNK/c-Jun pathway .
-
Nociceptors: ET-1 sensitizes nociceptors to painful stimuli. It potentiates the effects of inflammatory mediators like
, lowering the firing threshold of sensory neurons.
Pulmonary Fibrosis: The EMT Switch
In Idiopathic Pulmonary Fibrosis (IPF), ET-1 is a pro-fibrotic cytokine.[2]
-
Fibroblast Activation: ET-1 drives the differentiation of fibroblasts into contractile myofibroblasts, characterized by
-SMA expression.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
EMT: It induces Epithelial-Mesenchymal Transition in alveolar epithelial cells, contributing to the fibrotic pool.[3] This is often synergistic with TGF-
signaling.
Oncology: The Tumor Microenvironment (TME)[5]
-
Lymphangiogenesis: Unlike the vascular focus, ET-1 in the TME stimulates Lymphatic Endothelial Cells (LECs) via ET-B receptors , promoting lymphatic vessel growth and metastasis.
-
Chemoresistance: ET-1 activation of the
receptor on tumor cells activates survival pathways (PI3K/Akt), conferring resistance to apoptotic signals induced by chemotherapy.
Part 3: Validated Experimental Methodologies
Protocol: High-Fidelity Extraction & Quantification of Tissue ET-1
Measuring peptide levels in tissue requires rigorous inhibition of proteolytic degradation. The following protocol is designed to minimize pre-analytical variables.
Prerequisites:
-
Lysis Buffer: 1M Acetic Acid (to inhibit proteases and dissociate peptide from receptors) followed by boiling. Note: Avoid detergent-heavy lysis buffers used for Western Blots as they interfere with ELISA.
-
Protease Inhibitor Cocktail: Essential during initial homogenization.
Workflow Diagram:
Caption: Optimized workflow for extraction of labile ET-1 peptides from solid tissue matrices.
Self-Validating the Assay (Quality Control)
To ensure data integrity (Trustworthiness), every ELISA run must include:
-
Spike-and-Recovery: Spike a known concentration of recombinant ET-1 into a tissue lysate aliquot.
-
Acceptance Criteria: 80-120% recovery. If <80%, matrix interference is present (requires further dilution or solid-phase extraction).
-
-
Linearity of Dilution: Serially dilute a high-concentration sample. The calculated concentration should remain consistent across dilutions.
Data Summary: Receptor Dominance by Tissue
| Tissue Target | Dominant Receptor | Primary Pathological Outcome | Key Signaling Node |
| Podocytes | ET-A | Cytoskeletal collapse, Proteinuria | RhoA / |
| Astrocytes | ET-B (inducible) | Reactive Gliosis, Scarring | JNK / c-Jun |
| Lung Fibroblasts | ET-A | Myofibroblast Differentiation | TGF- |
| Lymphatics | ET-B | Lymphangiogenesis, Metastasis | HIF-1 |
| Melanocytes | ET-B | Hyperpigmentation | MITF / GPNMB |
Part 4: Therapeutic Implications
The duality of ET-1 receptors necessitates precision medicine.
-
Oncology: Dual ET-A/ET-B antagonists may be required to block both tumor survival (ET-A) and lymphatic spread (ET-B).
-
Renal Disease: Selective ET-A antagonists (e.g., atrasentan) are preferred to preserve the beneficial ET-B mediated sodium clearance and vasodilation.
References
-
This compound and Its Role in Cancer and Potential Therapeutic Opportunities. MDPI. Link
-
Endothelin and the tumor microenvironment: a finger in every pie. PubMed Central. Link
-
This compound increases glomerular permeability and inflammation independent of blood pressure in the rat. PubMed Central. Link
-
This compound Regulates Astrocyte Proliferation and Reactive Gliosis via a JNK/c-Jun Signaling Pathway. PubMed Central. Link
-
Role of this compound in lung disease. PubMed Central. Link
-
This compound enhances the melanogenesis via MITF-GPNMB pathway. PubMed Central. Link
-
Direct Action of this compound on Podocytes Promotes Diabetic Glomerulosclerosis. NIH. Link
-
Human this compound (ET-1) ELISA Kit Protocol. Thermo Fisher Scientific. Link
Sources
- 1. Frontiers | Modulation of Cytokine-Induced Astrocytic this compound Production as a Possible New Approach to the Treatment of Multiple Sclerosis [frontiersin.org]
- 2. The role of this compound in the pathogenesis of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
Endothelin-1 Signaling Architecture: A Technical Deep Dive for Drug Discovery
Executive Summary
Endothelin-1 (ET-1) remains the most potent endogenous vasoconstrictor identified to date, functioning as a critical linchpin in cardiovascular homeostasis, fibrosis, and oncology. For drug development professionals, the ET-1 axis represents a "high-stakes" target; its dysregulation drives pulmonary arterial hypertension (PAH), resistant hypertension, and solid tumor progression. This guide deconstructs the molecular mechanics of ET-1 signaling, moving beyond textbook definitions to explore the G-protein coupling specificity, kinase cascades, and experimental methodologies required to validate novel Endothelin Receptor Antagonists (ERAs).
Part 1: Molecular Architecture & Biosynthesis
The bioactivity of ET-1 is tightly regulated not by storage, but by de novo synthesis. This "on-demand" production necessitates a precise enzymatic cascade, making the biosynthetic enzymes themselves potential therapeutic targets.
The Proteolytic Cascade
-
Preprothis compound (212 aa): Cleaved by furin-like proteases to form Big ET-1.[1]
-
Big ET-1 (38 aa): Biologically inactive. The critical rate-limiting step is its conversion to active ET-1.
-
Endothelin Converting Enzymes (ECEs): Membrane-bound metalloproteases (ECE-1a, 1b, 1c, 1d).[2]
-
Drug Discovery Insight: Inhibition of ECE-1 blocks ET-1 production at the source. However, dual ECE/NEP (neutral endopeptidase) inhibitors have faced clinical hurdles due to angioedema risks, shifting focus back to receptor antagonism.
-
Receptor Subtypes & Distribution
ET-1 signals through two Class A GPCRs. Their opposing roles in vascular tone create a "physiological antagonism" that complicates drug dosing.
| Feature | ET_A Receptor | ET_B Receptor |
| Primary Location | Vascular Smooth Muscle Cells (VSMC) | Endothelial Cells (EC) & VSMC |
| Primary G-Protein | Gαq/11, Gα12/13 | Gαq/11, Gαi, Gαs |
| Key Function | Potent vasoconstriction, proliferation, fibrosis | EC: Vasodilation (NO release), ClearanceVSMC: Vasoconstriction |
| Binding Affinity | ET-1 ≥ ET-2 >> ET-3 | ET-1 = ET-2 = ET-3 |
| Therapeutic Target | PAH, Fibrosis, Kidney Disease | Clearance mechanisms (Blockade increases circulating ET-1) |
Part 2: Signal Transduction Mechanisms
The complexity of ET-1 signaling arises from its ability to activate multiple G-protein families simultaneously. This "pleiotropic" coupling explains why ET-1 drives both acute contraction and chronic remodeling.
The Contractile Axis (Gαq/11 & Gα12/13)
This is the immediate response pathway responsible for the hypertensive effects of ET-1.
-
Gαq Activation: ET-1 binding induces Gαq/11 coupling, activating Phospholipase C
(PLC ). -
IP3 Generation: Hydrolysis of PIP2 yields IP3, which binds IP3 receptors on the Sarcoplasmic Reticulum (SR), causing rapid Ca2+ efflux.
-
MLC Phosphorylation: Ca2+ binds Calmodulin, activating Myosin Light Chain Kinase (MLCK).
-
Calcium Sensitization (The G12/13 Loop): Simultaneously, Gα12/13 activates RhoGEF -> RhoA -> ROCK (Rho Kinase). ROCK inhibits Myosin Light Chain Phosphatase (MLCP), maintaining contraction even as Ca2+ levels normalize.
-
Technical Note: This explains why Calcium Channel Blockers (CCBs) are only partially effective against ET-1 mediated hypertension; they do not address the Rho/ROCK sensitization pathway.
-
The Mitogenic & Fibrotic Axis (Transactivation)
ET-1 acts as a survival factor and mitogen, often by "hijacking" other receptor pathways.
-
EGFR Transactivation: ET_A activation leads to MMP-mediated shedding of HB-EGF, which activates the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
-
MAPK Cascade: This transactivation triggers the Ras-Raf-MEK-ERK pathway, driving c-Fos/c-Jun expression (AP-1 complex) and cell proliferation.
-
Fibrosis: ET-1 stimulates TGF-β synthesis, promoting collagen deposition and myofibroblast differentiation.
Visualization of Signaling Topology
The following diagram illustrates the bifurcation between the contractile (Calcium/Rho) and proliferative (MAPK) pathways.
Caption: ET-1 Signal Transduction.[1][3] Red nodes indicate initiation; Green indicates secondary messengers; Blue indicates transactivation targets.
Part 3: Therapeutic Interventions (ERAs)
Endothelin Receptor Antagonists (ERAs) are pivotal in treating PAH.[4][5][6] The choice between selective and non-selective antagonism is driven by the desire to maintain ET_B-mediated clearance and vasodilation while blocking ET_A-mediated constriction.
| Drug | Selectivity | Mechanism of Action | Clinical Indication |
| Bosentan | Dual (ET_A / ET_B) | Competitive antagonist; blocks both vasoconstriction (A) and clearance (B). | PAH (First-in-class) |
| Ambrisentan | Selective ET_A | Preferentially blocks ET_A (>4000-fold selectivity). Preserves ET_B-mediated NO release. | PAH |
| Macitentan | Dual (ET_A / ET_B) | Optimized lipophilicity for tissue penetration; slow receptor dissociation (insurmountable antagonism). | PAH |
| Sparsentan | Dual (ET_A / Ang II) | First-in-class dual antagonist of Endothelin and Angiotensin II receptors. | IgA Nephropathy |
Part 4: Experimental Methodologies
As a scientist, validating these pathways requires robust, self-validating protocols. Below are two industry-standard workflows designed to minimize artifacts.
Protocol A: Real-Time Calcium Mobilization Assay
Objective: Functional validation of ERA potency (IC50) in CHO-K1 cells overexpressing human ET_A.
Causality & Logic:
-
Why Fura-2? Ratiometric dyes (340/380nm) correct for uneven dye loading and cell thickness, unlike single-wavelength dyes (Fluo-4).
-
Why Probenecid? Inhibits organic anion transporters to prevent dye leakage from the cytosol.
Step-by-Step Workflow:
-
Cell Seeding: Seed CHO-hETA cells at 50,000 cells/well in 96-well black-wall plates. Incubate 24h.
-
Dye Loading:
-
Wash cells 2x with Assay Buffer (HBSS + 20mM HEPES).
-
Add 2µM Fura-2 AM + 2.5mM Probenecid + 0.02% Pluronic F-127.
-
Incubate 45 min at 37°C (Dye ester hydrolysis).
-
-
Baseline Stabilization: Wash 2x to remove extracellular dye. Incubate 15 min in Assay Buffer to equilibrate temperature.
-
Antagonist Pre-treatment:
-
Add serial dilutions of Test ERA (e.g., Bosentan).
-
Incubate 30 min. Critical: Allows antagonist to reach equilibrium occupancy at the receptor.
-
-
Agonist Injection (The Trigger):
-
Inject ET-1 (EC80 concentration, typically 1-10nM) via automated fluidics.
-
Self-Validation: Include a "Max" control (Ionomycin) to verify dye responsiveness and a "Min" control (Buffer only).
-
-
Data Acquisition: Measure Fluorescence Ratio (F340/F380) every 2 seconds for 120 seconds.
Protocol B: Receptor Binding Kinetics (Competition Assay)
Objective: Determine binding affinity (Ki) and confirm mechanism (competitive vs. non-competitive).
Step-by-Step Workflow:
-
Membrane Prep: Homogenize tissues/cells; centrifuge at 40,000xg to isolate plasma membranes. Resuspend in Tris-Mg2+ buffer.
-
Incubation:
-
Mix: 20µg Membrane protein + 20pM [125I]-ET-1 (Radioligand) + Increasing concentrations of Cold Competitor (Test Drug).
-
Causality: Low radioligand concentration (< Kd) ensures conditions for valid Ki calculation using Cheng-Prusoff equation.
-
-
Equilibrium: Incubate 90 min at 25°C.
-
Separation: Rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding of the sticky peptide).
-
Quantification: Count radioactivity (CPM) in a gamma counter.
-
Analysis: Plot % Specific Binding vs. Log[Drug].
Experimental Logic Diagram
This diagram outlines the decision tree for characterizing a new Endothelin Antagonist.
Caption: Step-wise validation pipeline for novel Endothelin Receptor Antagonists.
References
-
Davenport, A. P., et al. (2016). "Endothelin."[7][5][6][8][9][10][11][12][13][14][15][16] Pharmacological Reviews.
-
Yanagisawa, M., et al. (1988). "A novel potent vasoconstrictor peptide produced by vascular endothelial cells." Nature.
-
Galiè, N., et al. (2013). "The role of endothelin receptor antagonists in the treatment of pulmonary arterial hypertension." European Respiratory Journal.
-
Iglarz, M., & Clozel, M. (2007). "Mechanisms of ET-1-induced endothelial dysfunction." Journal of Cardiovascular Pharmacology.
-
Maguire, J. J., & Davenport, A. P. (2014). "Endothelin receptors and their antagonists." Seminars in Nephrology.
-
Thermo Fisher Scientific. "Fura-2 Calcium Imaging Protocol." Technical Resources.
Sources
- 1. This compound: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelin-converting enzyme 1 promotes re-sensitization of neurokinin 1 receptor-dependent neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelin receptor signaling: new insight into its regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelin receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. What are endothelin receptor antagonists and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 7. ahajournals.org [ahajournals.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. G protein- and β-arrestin Signaling Profiles of Endothelin Derivatives at the Type A Endothelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound increases intracellular calcium mobilization but not calcium uptake in rabbit vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Influence of regional differences in ETA and ETB receptor subtype proportions on this compound-induced contractions in porcine isolated trachea and bronchus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CV Physiology | Endothelin [cvphysiology.com]
- 15. mdpi.com [mdpi.com]
- 16. Molecular mechanism of the endothelin receptor type B interactions with Gs, Gi, and Gq | bioRxiv [biorxiv.org]
Technical Guide: Endothelin A (ETA) vs. Endothelin B (ETB) Receptor Functions
A Strategic Analysis for Drug Discovery & Mechanistic Biology [1]
Executive Summary: The "Yin-Yang" of Vascular Tone
The endothelin system represents one of the most potent vasoregulatory mechanisms in human physiology. For researchers and drug developers, the challenge lies not in the potency of the ligand (Endothelin-1), but in the dichotomous nature of its receptors.
-
ETA (Endothelin A): The "Aggressor." Located primarily on vascular smooth muscle cells (VSMCs), it drives potent, sustained vasoconstriction and proliferation.
-
ETB (Endothelin B): The "Regulator." Located primarily on endothelial cells (driving vasodilation via NO) and the kidney (natriuresis), but also acting as the systemic "sink" for ET-1 clearance.
Critical Insight for Developers: Targeting ETA requires precision to avoid blocking the beneficial clearance and vasodilatory functions of ETB, yet dual blockade remains a valid strategy for specific indications like Pulmonary Arterial Hypertension (PAH).
Structural & Molecular Biology
Both receptors belong to the Rhodopsin-like Class A GPCR family. Despite sharing ~63% sequence homology, their signal transduction profiles diverge significantly.
2.1 Ligand Selectivity
-
ETA: High affinity for ET-1 and ET-2; low affinity for ET-3.[2]
-
ETB: Non-selective; equipotent affinity for ET-1, ET-2, and ET-3.
2.2 Signaling Pathways (The Mechanistic Core)
The downstream effects are dictated by G-protein coupling specificity.
| Feature | ETA Receptor | ETB Receptor |
| Primary Location | Vascular Smooth Muscle Cells (VSMC) | Endothelial Cells (EC), Kidney, CNS |
| Primary G-Protein | ||
| Secondary Coupling | ||
| Key Effectors | PLC | eNOS, COX-1, NHE3 (inhibition) |
| Physiological Outcome | Contraction, Proliferation, Fibrosis | Dilation (NO), Clearance, Natriuresis |
2.3 Visualization: Divergent Signaling Cascades
The following diagram illustrates the opposing actions of ETA (VSMC) and ETB (Endothelium), highlighting the critical "crosstalk" via Nitric Oxide.
Figure 1: Mechanistic divergence where ETA drives contraction while endothelial ETB drives relaxation via NO and clears circulating ET-1.
Physiological Functions & "Vs." Analysis
3.1 Vascular Tone (The Dominant Paradigm)
-
ETA (Pressor): Activation leads to sustained vasoconstriction. In disease states (HTN, PAH), ETA expression is upregulated, contributing to vascular remodeling and hypertrophy.
-
ETB (Depressor/Clearance):
-
Endothelial ETB: Stimulates NO and Prostacyclin (
) release, causing relaxation. -
Smooth Muscle ETB: Exists but is generally overpowered by ETA. However, in certain pathologies (e.g., subarachnoid hemorrhage), VSMC ETB upregulation contributes to vasospasm.
-
Clearance: ETB acts as a "scavenger." It binds circulating ET-1, internalizes it, and targets it for lysosomal degradation. Blocking ETB causes a paradoxical rise in plasma ET-1 levels.
-
3.2 Renal Handling[3]
-
ETA: Promotes sodium retention and vasoconstriction of afferent arterioles.[4]
-
ETB: Located in the collecting duct. Activation inhibits the Epithelial Sodium Channel (ENaC), promoting natriuresis (sodium excretion).
-
Clinical Implication: Highly selective ETA antagonists (e.g., Ambrisentan) are less likely to cause fluid retention than non-selective ones, theoretically, though clinical edema remains a class effect due to complex intra-renal hemodynamics.
-
Pharmacological Targeting & Drug Development
The choice between selective and dual antagonism defines the therapeutic window.
| Drug | Selectivity | Indication | Mechanism Note |
| Bosentan | Dual (ETA/ETB) | PAH | First-in-class. Blocks constriction but also blocks clearance (increasing ET-1 levels). |
| Ambrisentan | Selective ETA | PAH | Preserves ETB-mediated vasodilation and clearance. High affinity ( |
| Macitentan | Dual (ETA/ETB) | PAH | Optimized lipophilicity for tissue penetration; slow receptor dissociation (insurmountable antagonism). |
| Sparsentan | Dual (ETA / AT1) | IgA Nephropathy | Novel Class (DEARA). Blocks ETA and Angiotensin II Type 1.[3][5][6] Preserves ETB function. |
Experimental Methodologies: The Application Scientist's Guide
How to validate receptor function and drug potency in the lab.
5.1 Protocol: Intracellular Calcium Flux Assay (FLIPR/Flow Cytometry)
Objective: Quantify functional activation of ETA/ETB by measuring
Reagents:
-
Cells: CHO or HEK293 stably transfected with hETA or hETB.
-
Dye: Fluo-4 AM (Intensity) or Indo-1 (Ratiometric).
-
Buffer: HBSS + 20mM HEPES (pH 7.4) + 2.5mM Probenecid (inhibits dye efflux).
Step-by-Step Workflow:
-
Cell Seeding: Plate cells at 50,000 cells/well in black-wall, clear-bottom 96-well plates. Incubate overnight.
-
Dye Loading:
-
Remove media.[7] Wash 1x with assay buffer.
-
Add 100µL loading buffer containing 4µM Fluo-4 AM + 0.04% Pluronic F-127.
-
Critical Step: Incubate 45 mins at 37°C, then 15 mins at RT. This allows complete de-esterification of the dye.
-
-
Compound Addition (Antagonist Mode):
-
Add test compounds (e.g., Bosentan) 30 mins prior to agonist.
-
-
Agonist Injection (The Trigger):
-
Inject ET-1 (final conc.[1]
, typically ~1-10nM). -
Note: ET-1 is "sticky" (hydrophobic peptide). Use low-binding tips and BSA (0.1%) in dilution buffers.
-
-
Data Acquisition: Measure fluorescence (Ex 494nm / Em 516nm) every 1 second for 60 seconds, then every 5 seconds for 2 minutes.
5.2 Protocol: Radioligand Competition Binding
Objective: Determine affinity (
Key Parameter:
-
Tracer:
-Endothelin-1.[1] -
Separation: Whatman GF/B filters pre-soaked in 0.3% Polyethylenimine (PEI) to reduce non-specific binding of the sticky peptide.
-
Incubation: 2 hours at RT. Equilibrium is slow due to the "quasi-irreversible" nature of ET-1 binding to ETA.
5.3 Visualization: High-Throughput Screening Workflow
Figure 2: Standardized HTS workflow for identifying Endothelin Receptor Antagonists (ERAs) using calcium mobilization.
References
-
Davenport, A. P., et al. (2016).[8] "Endothelin."[2][3][4][9][10][11][12][13] Pharmacological Reviews. [Link]
-
Hynynen, M. M., & Khalil, R. A. (2006). "The vascular endothelin system in hypertension." Current Hypertension Reports. [Link]
-
Kohan, D. E., et al. (2011). "Endothelin and endothelin antagonists in chronic kidney disease." Kidney International. [Link]
-
Clozel, M., et al. (2013). "Macitentan: pharmacology of a potent, orally active, dual endothelin receptor antagonist."[14] Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Heerspink, H. J. L., et al. (2023).[3] "Sparsentan in patients with IgA nephropathy: a prespecified interim analysis from a randomised, double-blind, active-controlled clinical trial." The Lancet. [Link]
Sources
- 1. Clearance of circulating this compound by ETB receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. emjreviews.com [emjreviews.com]
- 4. Endothelin receptor - Wikipedia [en.wikipedia.org]
- 5. ckd-ce.com [ckd-ce.com]
- 6. amhsr.org [amhsr.org]
- 7. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Kinetics of this compound and effect selective ETA antagonism on ETB activation: a mathematical modeling analysis [frontiersin.org]
- 9. Mechanism of protective actions of sparsentan in the kidney: lessons from studies in models of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of endothelin-A and endothelin-B receptor distribution visualized by radioligand binding versus immunocytochemical localization using subtype selective antisera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Sparsentan? [synapse.patsnap.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Efficacy and safety of switching from bosentan or ambrisentan to macitentan in pulmonary arterial hypertension: A systematic review and meta-analysis [frontiersin.org]
The Morphogenic Architect: Endothelin-1 Signaling in Embryological Patterning and Cardiovascular Assembly
Executive Summary
Endothelin-1 (ET-1) is frequently reduced to its role as a potent vasoconstrictor in adult physiology.[1] However, in the embryological context, it functions as a critical morphogen, orchestrating the architectural layout of the vertebrate head and heart. This guide dissects the ET-1/EDNRA signaling axis , detailing its obligate role in patterning cranial neural crest cells (CNCCs) into mandibular structures and guiding the septation of the cardiac outflow tract. We explore the molecular mechanics, downstream transcriptional "codes" (specifically Dlx and Hand2), and provide a validated ex vivo protocol for assessing these pathways in developmental models.
The Molecular Axis: Signal Transduction Mechanics[2]
The embryological potency of ET-1 relies on a precise paracrine interaction. In the pharyngeal arches, ET-1 is secreted by the surface ectoderm and endoderm , while its primary receptor, Endothelin Receptor Type A (EDNRA) , is expressed on the migrating mesenchymal neural crest cells .
The G-Protein Bifurcation
Upon ET-1 binding, EDNRA (a GPCR) activates two distinct signaling arms essential for CNCC fate:
-
The Gq/11
PLC Pathway:-
Mechanism: Hydrolysis of PIP2 into IP3 and DAG.
-
Outcome: Calcium mobilization and PKC activation. This arm is primarily linked to the transcriptional activation of ventral identity genes (e.g., Dlx5, Dlx6).
-
-
The G12/13
RhoA Pathway:-
Mechanism: Activation of RhoGEFs and Rho-kinase (ROCK).
-
Outcome: Cytoskeletal remodeling necessary for the migration and convergence of CNCCs into the pharyngeal arches and cardiac outflow tract.
-
Visualization: The ET-1/EDNRA Signaling Cascade
Figure 1: The dual-pathway activation of EDNRA in neural crest cells. The Gq arm drives patterning (identity), while the G12/13 arm drives mechanics (migration).
Craniofacial Morphogenesis: The "Dlx Code"
The most defining role of ET-1 in development is establishing the Dorso-Ventral (D-V) axis of the first pharyngeal arch (PA1).
The Default vs. Induced State
-
Dorsal PA1 (Maxilla): In the absence of ET-1 signaling, CNCCs adopt a "default" dorsal identity, forming structures like the maxilla and incus.
-
Ventral PA1 (Mandible): ET-1 secretion in the ventral arch activates EDNRA on CNCCs. This induces the expression of Dlx5 and Dlx6.
-
The Transformation: Loss of ET-1 results in a homeotic transformation , where the lower jaw (mandible) transforms into a mirror-image upper jaw (maxilla).
The Transcriptional Hierarchy
-
ET-1 induces Dlx5/6 .[2]
-
Dlx5/6 induces Hand2 (essential for outgrowth).
-
Hand2 creates a negative feedback loop, repressing dorsal genes (like Dlx1/2 functions) in the ventral domain, sharpening the boundary between upper and lower jaw.
Cardiovascular Assembly: The Outflow Tract[4][5]
While craniofacial defects are visually striking, the cardiovascular lethality of ET-1 knockouts arises from defects in the Cardiac Neural Crest .
Mechanism of Action
Cardiac neural crest cells migrate to the heart to form the aorticopulmonary septum , dividing the truncus arteriosus into the aorta and pulmonary artery.
-
Target: ET-1 signaling is required for the survival and post-migratory differentiation of these cells into smooth muscle.
-
Recent Insight (2026): Emerging data suggests ET-1 signaling in CNCCs modulates the secretion of Wnt inhibitors (e.g., DKK1) and ubiquitin ligases (NEDD4), which in turn regulate the proliferation of the Second Heart Field (SHF) progenitors. This highlights a critical "handshake" between Neural Crest and SHF populations.
Technical Protocol: Ex Vivo Mandibular Arch Explant Culture
Objective: To assay the competency of neural crest cells to respond to ET-1 and induce the Dlx patterning code. This system isolates the tissue from systemic variables (blood pressure, hypoxia).[3]
Reagents & Equipment
-
Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Pen/Strep.
-
Agonist: this compound peptide (100 nM working concentration).
-
Antagonist: BQ-123 (selective EDNRA antagonist, 1 µM).
-
Dissection: Tungsten needles, Sylgard-coated petri dishes.
Step-by-Step Methodology
-
Embryo Harvest:
-
Harvest mouse embryos at E9.5 (20-25 somite pairs). At this stage, CNCC migration into PA1 is complete, but D-V patterning is labile.
-
Dissect in cold PBS. Remove extra-embryonic membranes.
-
-
Microdissection:
-
Using tungsten needles, isolate the First Pharyngeal Arch (PA1) .
-
Bisect the arch into dorsal and ventral halves if assessing regional specification, or culture whole for induction assays.
-
-
Explant Culture:
-
Place PA1 explants on a nucleopore filter (0.4 µm pore size) floating on the culture medium in a 24-well plate (Trowell method).
-
Group A (Control): Basal Medium.
-
Group B (Induction): Medium + 100 nM ET-1.
-
Group C (Inhibition): Medium + 1 µM BQ-123.
-
-
Incubation:
-
Culture for 24 hours at 37°C in 5% CO2.
-
-
Readout (qRT-PCR or WISH):
-
Extract RNA or fix for Whole-Mount In Situ Hybridization (WISH).
-
Target Genes: Dlx5 (Induced by ET-1), Dlx1 (Unchanged/Dorsal marker), Hand2 (Downstream target).
-
Validation Criteria:
-
Control: Moderate Dlx5 in ventral, none in dorsal.
-
ET-1 Treated: Ectopic upregulation of Dlx5 in dorsal tissues.
-
BQ-123 Treated: Loss of Dlx5 in ventral tissues (mimics KO phenotype).
Comparative Phenotypics: Genotype vs. Phenotype
The following table summarizes the key phenotypes observed in mouse models, distinguishing between the ET-1 (Head/Heart) and ET-3 (Gut/Skin) axes.
| Genotype | Primary Lethality Cause | Craniofacial Phenotype | Cardiovascular Phenotype | Enteric/Pigment Phenotype |
| Edn1 (-/-) | Respiratory Failure (Neonatal) | Mandible | VSD; Interrupted Aortic Arch; Persistent Truncus Arteriosus. | Normal (mostly). |
| Ednra (-/-) | Respiratory Failure (Neonatal) | Identical to Edn1 (-/-). | Identical to Edn1 (-/-). | Normal. |
| Edn3 (-/-) | Megacolon (Juvenile/Adult) | Normal. | Normal. | Aganglionosis (Hirschsprung-like); Coat color spotting. |
| Ednrb (-/-) | Megacolon (Juvenile/Adult) | Normal. | Normal. | Aganglionosis; Coat color spotting. |
| ECE-1 (-/-) | Respiratory Failure (Neonatal) | Similar to Edn1 (-/-). | Similar to Edn1 (-/-). | Aganglionosis present (Enzyme processes both ET-1 and ET-3). |
Therapeutic Implications & Human Disease[5][6][7]
Understanding this pathway is critical for interpreting congenital defects:
-
Auriculocondylar Syndrome (ACS): Caused by mutations in the PLCB4 or GNAI3 genes (downstream of EDNRA), or regulatory mutations in EDN1. Patients present with "question mark ears" and mandibular hypoplasia, phenocopying the mouse "homeotic transformation."
-
Velocardiofacial Syndrome (22q11.2 Deletion): While primarily driven by TBX1, the phenotype overlaps with ET-1 defects (conotruncal heart defects), and genetic interaction studies suggest ET-1 signaling modifies the severity of these defects.
Logical Flow of Patterning Failure
Figure 2: Logic gate demonstrating the "Default Dorsal" hypothesis validated by ET-1 knockout studies.
References
-
Kurihara, Y., et al. (1994). "Elevated blood pressure and craniofacial abnormalities in mice deficient in this compound." Nature. Link
-
Clouthier, D. E., et al. (1998). "Cranial and cardiac neural crest defects in endothelin-A receptor-deficient mice." Development. Link
-
Ozeki, H., et al. (2004).[3] "this compound regulates the dorsoventral branchial arch patterning in mice."[2] Mechanisms of Development. Link
-
Wiszniak, S., et al. (2026).[4] "Neural Crest Cells Regulate Heart Development via Wnt Signaling Modulation." Nature Communications. Link(Note: Cited as recent mechanistic insight into SHF interaction).
-
Bondurand, N., & Dufour, S. (2018).[5] "News from the endothelin-3/EDNRB signaling pathway: Role during enteric nervous system development." Developmental Biology. Link
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. Endothelin regulates neural crest deployment and fate to form great vessels through Dlx5/Dlx6-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. bioengineer.org [bioengineer.org]
- 5. News from the endothelin-3/EDNRB signaling pathway: Role during enteric nervous system development and involvement in neural crest-associated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
The Endothelin Axis in Pulmonary Hypertension: Mechanisms, Modeling, and Therapeutic Intervention
The following technical guide details the pathophysiological role of Endothelin-1 (ET-1) in Pulmonary Hypertension (PH), designed for researchers and drug development scientists.
Executive Summary
Pulmonary Hypertension (PH) is defined by a mean pulmonary arterial pressure (mPAP) >20 mmHg, driven by a triad of vasoconstriction, vascular remodeling, and in situ thrombosis. This compound (ET-1) is the most potent endogenous vasoconstrictor identified to date and a critical mitogen in PH pathogenesis. This guide dissects the molecular signaling of ET-1, provides validated protocols for preclinical modeling (Sugen-Hypoxia), and analyzes the comparative pharmacology of Endothelin Receptor Antagonists (ERAs).
Part 1: The Molecular Architecture of ET-1 Signaling
ET-1 is a 21-amino acid peptide synthesized by endothelial cells. Its pathogenicity in PH stems from an imbalance between clearance (via
Synthesis and Receptor Coupling
-
Synthesis: Preprothis compound is cleaved by furin to Big ET-1, which is then converted to the active ET-1 peptide by Endothelin Converting Enzymes (ECE-1/2).
-
Receptors: Located primarily on Pulmonary Artery Smooth Muscle Cells (PASMCs).[1][2] They couple tongcontent-ng-c1703228563="" _nghost-ng-c845981288="" class="inline ng-star-inserted"> and proteins, driving contraction and proliferation. -
Receptors:
-
Endothelial (
): Promote vasodilation via NO/PGI2 release and clear circulating ET-1. -
Smooth Muscle (
): Mediate vasoconstriction and proliferation, similar to .
-
Signal Transduction Pathways
The following diagram illustrates the bifurcation of ET-1 signaling into Contractile (
Figure 1: Dual signaling pathways of the ETA receptor in PASMCs. Note the convergence on Myosin Light Chain (MLC) for sustained contraction and the nuclear signaling driving remodeling.
Part 2: Pathophysiological Drivers in PH
In Pulmonary Arterial Hypertension (PAH), ET-1 levels are elevated in both plasma and lung tissue. This upregulation drives disease progression through three mechanisms:
-
Sustained Vasoconstriction: Chronic
activation leads to elevated cytosolic calcium and "calcium sensitization" via Rho-kinase, making vessels hyper-reactive. -
Vascular Remodeling: ET-1 acts as a comitogen (often with PDGF or FGF), stimulating PASMC hypertrophy and migration into the neointima. This results in the characteristic "onion-skin" lesions.
-
Endothelial-to-Mesenchymal Transition (EndoMT): Recent evidence suggests ET-1 signaling promotes the transdifferentiation of endothelial cells into mesenchymal-like cells, contributing to fibrosis.
Part 3: Preclinical Modeling (The "Guide")
To study ET-1 pathology and test ERAs, the Sugen-Hypoxia (SuHx) model is the gold standard. Unlike the Monocrotaline (MCT) model, which causes severe inflammation but reversible remodeling, SuHx induces angio-obliterative lesions that closely mimic human PAH.
Protocol: The Sugen-Hypoxia (SuHx) Mouse Model
Objective: Induce irreversible pulmonary vascular remodeling via VEGF receptor blockade combined with chronic hypoxia.[3]
Reagents:
-
SU5416 (Sugen): VEGFR2 inhibitor.[3]
-
Vehicle: CMC (Carboxymethylcellulose) + Tween 80 + Benzyl Alcohol.
-
Hypoxia Chamber: Regulated to 10%
.[3]
Workflow Diagram:
Figure 2: The "Two-Hit" SuHx Model Timeline. The return to normoxia allows for the development of complex plexiform-like lesions.
Step-by-Step Protocol:
-
Preparation: Suspend SU5416 in vehicle to a concentration allowing a 20 mg/kg dose in ~100 µL volume. Sonicate to ensure suspension.
-
Induction (Weeks 0-3):
-
Administer SU5416 via subcutaneous (SC) injection once weekly.
-
House mice in a hypoxia chamber (10%
) continuously, opening only briefly for cleaning/feeding.
-
-
Progression (Weeks 4-8):
-
Return animals to normoxia (room air). This phase is critical; the initial endothelial apoptosis (caused by SU5416) combined with hypoxic stress triggers a maladaptive, exuberant proliferation of apoptosis-resistant cells.
-
-
Validation (Endpoint):
-
Hemodynamics: Perform Right Heart Catheterization (RHC) via the right jugular vein to measure Right Ventricular Systolic Pressure (RVSP). Target: >40 mmHg.
-
Hypertrophy: Measure Fulton Index
. Target: >0.35.
-
Protocol: Primary PASMC Isolation (Rat)
Objective: Isolate cells to study
-
Dissection: Euthanize rat; remove heart/lungs en bloc.[1] Dissect distal pulmonary arteries (>3rd generation) under a microscope in cold PBS.
-
Denudation: Gently scrape the lumen with a cotton swab to remove the endothelial layer (source of endogenous ET-1).
-
Digestion: Incubate tissue in Collagenase Type II (2 mg/mL) + Elastase (0.5 mg/mL) for 45-60 mins at 37°C.
-
Culture: Centrifuge, resuspend in DMEM + 10% FBS. Cells will display a "hill-and-valley" growth pattern.
-
Characterization: Verify using
-SMA (positive) and vWF (negative) immunofluorescence.[1]
Part 4: Therapeutic Intervention & Comparative Pharmacology
Targeting the ET-1 axis involves Endothelin Receptor Antagonists (ERAs).[4][2][5][6][7] The evolution of these drugs highlights the importance of receptor occupancy time over simple affinity.
Comparative Data: Bosentan vs. Ambrisentan vs. Macitentan[3][5][6][8][9][10]
The following table summarizes the key pharmacological differences. Note that Macitentan is designed for "insurmountable antagonism."[8]
| Feature | Bosentan | Ambrisentan | Macitentan |
| Class | Dual ERA ( | Selective ( | Dual ERA ( |
| Binding Affinity ( | ~1.1 - 12 nM | ~0.12 - 1.1 nM | ~0.14 - 0.74 nM |
| Receptor Selectivity ( | 20:1 | >200:1 | 50:1 |
| Receptor Occupancy ( | ~70 seconds | ~40 seconds | ~17 minutes |
| Antagonism Type | Competitive (Surmountable) | Competitive (Surmountable) | Insurmountable |
| Hepatic Safety | Risk of elevated LFTs | Low risk | Low risk |
Technical Insight - Insurmountable Antagonism:
Macitentan displays slow dissociation kinetics (
References
-
Gatfield, J., et al. (2012).[9] "Slow Receptor Dissociation Kinetics Differentiate Macitentan from Other Endothelin Receptor Antagonists in Pulmonary Arterial Smooth Muscle Cells."[4] PLOS ONE. Link
-
Vitali, S. H., et al. (2013). "Isolation of Pulmonary Artery Smooth Muscle Cells from Neonatal Mice." Journal of Visualized Experiments (JoVE). Link
-
Ciuclan, L., et al. (2011). "A Novel Murine Model of Severe Pulmonary Arterial Hypertension." American Journal of Respiratory and Critical Care Medicine. Link
-
Iglarz, M., et al. (2008).[9] "Pharmacology of Macitentan, an Orally Active Tissue-Targeting Dual Endothelin Receptor Antagonist." Journal of Pharmacology and Experimental Therapeutics. Link
-
Kuhr, F. K., et al. (2012). "New mechanisms of pulmonary arterial hypertension: role of growth factors." American Journal of Physiology-Heart and Circulatory Physiology. Link
Sources
- 1. Isolation, culture and identification of pulmonary arterial smooth muscle cells from rat distal pulmonary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Slow receptor dissociation kinetics differentiate macitentan from other endothelin receptor antagonists in pulmonary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Sugen 5416/hypoxia mouse model of pulmonary hypertension revisited: long-term follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Distinct ETA Receptor Binding Mode of Macitentan As Determined by Site Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Slow Receptor Dissociation Kinetics Differentiate Macitentan from Other Endothelin Receptor Antagonists in Pulmonary Arterial Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Efficacy and safety of switching from bosentan or ambrisentan to macitentan in pulmonary arterial hypertension: A systematic review and meta-analysis [frontiersin.org]
- 8. Comparison of Macitentan and Bosentan on Right Ventricular Remodeling in a Rat Model of Non-vasoreactive Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OPSUMIT - Pharmacokinetics of OPSUMIT vs Other Endothelin Receptor Antagonists [jnjmedicalconnect.com]
Technical Guide: Endothelin-1 in Renal Disease and Fibrosis
Executive Summary
Endothelin-1 (ET-1) is the most potent endogenous vasoconstrictor currently known, but its role in nephrology extends far beyond hemodynamics. In chronic kidney disease (CKD), diabetic nephropathy (DN), and IgA nephropathy (IgAN), ET-1 functions as a critical autocrine/paracrine driver of renal fibrosis , podocyte effacement, and inflammation.
For drug development professionals, the ET-1 axis represents a high-reward target that has historically been plagued by fluid retention (edema) issues. However, recent "precision medicine" trial designs (SONAR) and dual-targeting molecules (Sparsentan) have revitalized this field. This guide synthesizes the molecular mechanisms, latest clinical data, and—crucially—the specific experimental protocols required to accurately study this labile and "sticky" peptide.
Molecular Mechanisms: The Fibrotic Cascade
Understanding the receptor dichotomy is the prerequisite for experimental design. ET-1 acts via two G-protein coupled receptors:
- Receptor (The Villain): Located primarily on vascular smooth muscle cells (VSMCs), podocytes, and mesangial cells. Activation drives vasoconstriction, cell proliferation, and extracellular matrix (ECM) accumulation.
-
Receptor (The Regulator): Located on endothelial cells and collecting ducts. Activation stimulates Nitric Oxide (NO) release (vasodilation) and, critically, mediates the clearance of ET-1 .
-
Drug Design Insight: Blocking
prevents ET-1 clearance, raising circulating levels. Therefore, -selective antagonism (e.g., Atrasentan, Zibotentan) or balanced dual antagonism (Sparsentan) is preferred over non-selective blockade in renal indications.
-
Signaling Pathway Visualization
The following diagram illustrates the intracellular cascade leading from
Figure 1: The
The Therapeutic Landscape: ERAs in the Clinic
The development of Endothelin Receptor Antagonists (ERAs) has shifted from pulmonary arterial hypertension (PAH) to kidney disease. The following table summarizes the pivotal trials that define the current state of the art.
| Drug | Mechanism | Key Trial | Indication | Outcome / Status |
| Atrasentan | Selective | SONAR | T2D CKD | Success: Reduced risk of renal events by 35%. Utilized "Enrichment Period" to manage fluid retention risk.[2] |
| Sparsentan | Dual | PROTECT | IgA Nephropathy | Success: Superior proteinuria reduction (-49.8%) vs. Irbesartan.[3] FDA Accelerated Approval (2023). |
| Zibotentan | Selective | ZENITH-CKD | CKD (w/ Dapagliflozin) | Phase IIb Success: Combination with SGLT2i reduced albuminuria while mitigating fluid retention. |
| Bosentan | Non-selective ( | Various | Scleroderma/PAH | Generally avoided in pure renal indications due to side effect profile and lack of selectivity. |
Key Insight for Researchers: The success of the SONAR trial was due to its study design. Patients were treated with Atrasentan during a "run-in" period.[2][4] Only "responders" (albuminuria reduction) who did not develop significant edema were randomized. This enrichment strategy is now a gold standard for ERA clinical development.
Technical Protocols: Investigating ET-1
As an Application Scientist, I frequently see data variability caused by improper handling of ET-1 samples. ET-1 is unstable, prone to proteolysis, and highly adhesive to glass and plastic surfaces.
Protocol A: Bioanalysis of Circulating ET-1 (The "Sep-Pak" Method)
Direct ELISA of plasma/serum often yields false results due to protein binding. You must perform a solid-phase extraction (SPE) first.
Reagents Required:
-
Extraction Solvent: Acetone:1M HCl (40:1).
-
Elution Buffer: 80% Acetonitrile in 0.1% TFA.
-
Assay Buffer: Phosphate buffer with BSA.
Workflow Visualization:
Figure 2: Mandatory Solid-Phase Extraction (SPE) workflow for quantifying ET-1 in biological fluids.
Critical Steps for Validity:
-
Collection: Blood must be collected in pre-chilled tubes containing EDTA and Aprotinin (500 KIU/mL) to inhibit conversion of Big ET-1 to ET-1 ex vivo.
-
Spike Recovery: Always run a "spike" control (add known ET-1 to a blank plasma sample) to calculate extraction efficiency (typically 70-80%). Correct your final data by this factor.
Protocol B: In Vitro Fibrosis Assay (Mesangial Cells)
To screen ERA candidates, use a TGF-
-
Cell Line: Human Mesangial Cells (HMCs) or renal fibroblasts (NRK-49F).
-
Starvation: Serum-starve cells for 24 hours (0.5% FBS) to synchronize the cell cycle.
-
Induction: Treat with TGF-
1 (2-5 ng/mL) . This upregulates endogenous ET-1 production. -
Treatment: Add ERA (e.g., Atrasentan 10nM - 1
M) 30 minutes prior to TGF- 1. -
Readout (48-72h):
-
qPCR: Collagen I (COL1A1), Fibronectin (FN1),
-SMA. -
Western Blot: Phospho-ERK1/2 (early signal) and Collagen I (late signal).
-
Functional: Contraction assay (Collagen gel contraction) to measure myofibroblast activity.
-
References
-
Heerspink HJL, et al. "Atrasentan and renal events in patients with type 2 diabetes and chronic kidney disease (SONAR): a double-blind, randomised, placebo-controlled trial." The Lancet, 2019.
-
Heerspink HJL, et al. "Sparsentan in patients with IgA nephropathy: a prespecified interim analysis from a randomised, double-blind, active-controlled clinical trial (PROTECT)." The Lancet, 2023.
-
Heerspink HJL, et al. "Zibotentan in combination with dapagliflozin compared with dapagliflozin in patients with chronic kidney disease (ZENITH-CKD): a multicentre, randomised, active-controlled, phase 2b, clinical trial."[7] The Lancet, 2023.
-
Kohan DE, Barton M. "Endothelin and endothelin antagonists in chronic kidney disease." Kidney International, 2014.
-
Barton M. "Reversal of renal fibrosis by endothelin receptor antagonism." Hypertension, 2003.[8]
-
Waters Corporation. "Sep-Pak C18 Cartridge Care and Use Manual."
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Protecting IgA Nephropathy Patients: Sparsentan Reduces Proteinuria and Preserves Kidney Function Through to Two Years - International Society of Nephrology [theisn.org]
- 4. Early Response in Albuminuria and Long-Term Kidney Protection during Treatment with an Endothelin Receptor Antagonist: A Prespecified Analysis from the SONAR Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tdi.ox.ac.uk [tdi.ox.ac.uk]
- 6. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 7. Zibotentan and Flozins: Climbing to the ZENITH of nephroprotection? — NephJC [nephjc.com]
- 8. Zibotentan in combination with dapagliflozin compared with dapagliflozin in patients with chronic kidney disease (ZENITH-CKD): a multicentre, randomised, active-controlled, phase 2b, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
The Endothelin-1 Axis in Oncology: Molecular Mechanisms, Metastatic Drivers, and Therapeutic Frontiers
[1]
Executive Summary
Endothelin-1 (ET-1), originally characterized as a potent vasoconstrictor, has emerged as a pleiotropic driver of malignancy.[1][2][3] In the context of oncology, the ET-1 axis does not merely regulate hemodynamics but actively orchestrates a "vicious cycle" of tumor progression, immune evasion, and metastatic colonization—particularly within the bone microenvironment. This technical guide dissects the molecular contribution of ET-1 to cancer, moving beyond surface-level associations to explore the causal signaling architectures (GPCR-YAP/TAZ, MAPK, PI3K) and providing actionable protocols for validating these pathways in a research setting.
Molecular Architecture of the ET-1 Axis[1]
The contribution of ET-1 to cancer is governed by the bioavailability of the peptide and the receptor profile of the tumor and stromal cells.
The Ligand: this compound (ET-1)
ET-1 is a 21-amino acid peptide produced from the precursor preprothis compound via proteolytic cleavage by Endothelin Converting Enzymes (ECE-1/2). In solid tumors (e.g., prostate, ovarian, colorectal), ECE-1 is frequently upregulated, creating an autocrine loop where tumor cells generate their own mitogenic signals.
The Receptors: ETAR vs. ETBR
The biological effects are transduced through two G-protein coupled receptors (GPCRs):[1]
-
Endothelin A Receptor (ETAR): The primary driver of malignancy. Activation stimulates proliferation, survival (anti-apoptosis), and invasion. It is often overexpressed in high-grade tumors.
-
Endothelin B Receptor (ETBR): Its role is dichotomous. On endothelial cells, it promotes vasodilation and ET-1 clearance (a "sink" effect). However, in certain cancers (e.g., melanoma) and lymphatic endothelium, ETBR activation drives angiogenesis and immune suppression.
Mechanistic Drivers: The Signaling Nexus[1]
Recent research has shifted focus from classical G-protein signaling to the critical role of
The GPCR-YAP/TAZ Alliance
Upon ET-1 binding, ETAR recruits
Classical Mitogenic Cascades
-
MAPK/ERK: Drives cell cycle entry and proliferation.
-
PI3K/Akt: Promotes survival by inhibiting pro-apoptotic factors (e.g., BAD, Caspase-9).
Visualization: ET-1 Signaling Architecture
Caption: The ET-1 signaling nexus. ETAR activation engages both G-protein dependent pathways (MAPK, PI3K) and
Niche-Specific Interactions: The Bone Metastasis "Vicious Cycle"[4][5]
ET-1 is a dominant factor in osteoblastic (bone-forming) metastases, particularly in prostate and breast cancer.
The Mechanism[1][4][5][6][7]
-
Tumor Secretion: Metastatic cells secrete high levels of ET-1.
-
Osteoblast Activation: ET-1 binds to ETAR on osteoblasts, stimulating their proliferation and differentiation (new bone formation).
-
Growth Factor Release: Activated osteoblasts secrete growth factors (IGFs, BMPs, Wnts) into the microenvironment.
-
Tumor Feeding: These factors bind receptors on the tumor cells, fueling further growth and ET-1 production.
Visualization: The Osteoblastic Vicious Cycle[8]
Caption: The "Vicious Cycle" of osteoblastic metastasis. Tumor-derived ET-1 stimulates osteoblasts, which reciprocate by releasing growth factors that further propagate tumor expansion.[4]
Therapeutic Landscape & Drug Candidates[1][2][3][7][10]
Despite strong preclinical data, clinical translation has been challenging (e.g., Zibotentan failure in prostate cancer). Current strategies focus on combination therapies and patient stratification (e.g., selecting for high ETAR/YAP signatures).
Table 1: Key Endothelin Receptor Antagonists (ERAs) in Oncology
| Drug Candidate | Target Selectivity | Clinical Status in Oncology | Key Insight/Challenge |
| Atrasentan | Selective ETAR | Phase II/III (Completed) | Showed efficacy in delaying progression in prostate cancer but missed primary endpoints in overall survival. |
| Zibotentan | Selective ETAR | Discontinued (Prostate) | Failed in Phase III (ENTHUSE). Now repurposed for CKD. Failure attributed to lack of patient stratification. |
| Macitentan | Dual ETAR/ETBR | Preclinical / Phase I | Potent inhibition of the ET-1/YAP axis.[1] Shows promise in overcoming platinum resistance in ovarian cancer. |
| Bosentan | Dual ETAR/ETBR | Approved (PAH) | Investigated for blocking ET-1 mediated vasoconstriction and enhancing drug delivery. |
Experimental Protocols
To ensure scientific integrity, the following protocols are designed with self-validating controls.
Protocol A: Quantifying ET-1 Mediated Invasion (Boyden Chamber)
Objective: Determine the causal role of ET-1 in driving cancer cell invasion through an extracellular matrix.[1]
Materials:
-
Matrigel-coated transwell inserts (8.0 µm pore size).
-
Serum-free media (SFM).
-
ET-1 peptide (reconstituted in PBS).
-
Selective ETAR antagonist (e.g., Atrasentan or BQ-123).
-
Crystal violet stain.
Workflow:
-
Starvation: Serum-starve cancer cells (e.g., PC3 or SKOV3) for 24 hours to synchronize the cell cycle and eliminate background growth factor signaling.
-
Seeding: Resuspend
cells in 200 µL SFM and plate into the upper chamber . -
Treatment Groups (Lower Chamber):
-
Negative Control: SFM only.
-
Positive Control: 10% FBS (Chemoattractant).
-
Experimental: SFM + ET-1 (10–100 nM).
-
Inhibition Control: SFM + ET-1 (100 nM) + Antagonist (1 µM). Note: Pre-incubate cells with antagonist for 30 mins before seeding.
-
-
Incubation: Incubate for 24–48 hours at 37°C.
-
Analysis:
-
Scrape non-invading cells from the top membrane.
-
Fix invading cells (bottom surface) with 4% paraformaldehyde.
-
Stain with 0.1% crystal violet.
-
Quantification: Count 5 random fields per insert under 20x magnification.
-
-
Validation: The Inhibition Control must show significantly reduced invasion compared to the Experimental group to confirm ET-1 specificity.
Protocol B: Assessing ET-1 Induced EMT (Immunoblotting)
Objective: Validate the molecular switch from epithelial to mesenchymal phenotype driven by ET-1.[1][2][3][5][6]
Workflow:
-
Stimulation: Treat semi-confluent cells with ET-1 (100 nM) for 0, 12, 24, and 48 hours.
-
Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.
-
Western Blot Targets:
-
YAP/TAZ Check (Critical): To verify the modern mechanistic pathway, fractionate nuclear vs. cytoplasmic lysates. Blot for YAP .
-
Result: ET-1 treatment should increase Nuclear YAP relative to Cytoplasmic YAP.
-
References
-
This compound and Its Role in Cancer and Potential Therapeutic Opportunities. Biomedicines (2024).[2][3] Link
-
YAP and this compound signaling: an emerging alliance in cancer. Journal of Experimental & Clinical Cancer Research (2020). Link
-
A causal role for this compound in the pathogenesis of osteoblastic bone metastases. PNAS (2003). Link
-
This compound Drives Epithelial-Mesenchymal Transition in Hypertensive Nephroangiosclerosis. Journal of the American Heart Association (2016). Link
-
Zibotentan/dapagliflozin combination demonstrated significant albuminuria reduction... in ZENITH-CKD Phase IIb trial. AstraZeneca Press Release (2023). Link
Sources
- 1. YAP and this compound signaling: an emerging alliance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Its Role in Cancer and Potential Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Its Role in Cancer and Potential Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Nuclear gasdermin E drives this compound-induced metastatic progression independently of the pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endothelin‐1 Drives Epithelial‐Mesenchymal Transition in Hypertensive Nephroangiosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Signaling mechanisms of the epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of epithelial–mesenchymal transition (EMT) in glioblastoma | EurekAlert! [eurekalert.org]
The Endothelin-Immune Axis: A Technical Guide to Mechanisms, Pathology, and Therapeutic Targeting
Executive Summary For decades, Endothelin-1 (ET-1) was pigeonholed as a potent vasoconstrictor, the domain of cardiovascular physiologists. This view is obsolete. Current data confirms ET-1 is a "profibrotic cytokine" and a critical checkpoint regulator of the immune system. It orchestrates a complex interplay between endothelial barrier function, macrophage polarization, and T-cell exclusion. For drug developers, the ET-1 axis represents an underutilized target to convert "cold" tumors to "hot" and to halt progressive fibrosis. This guide dissects these mechanisms with the rigor required for experimental design and therapeutic strategy.
Part 1: The Endothelin Signaling Architecture
Receptor Distribution and Dual-Action
ET-1 operates via two G-protein coupled receptors (GPCRs), ET-A and ET-B. Their distribution on immune cells dictates the functional outcome.
| Cell Type | Dominant Receptor | Primary Functional Outcome | Key Signaling Effectors |
| Endothelial Cells | ET-B | NO release, T-cell exclusion , ICAM-1 inhibition | eNOS, NO, PKC |
| Macrophages | ET-A / ET-B (Mixed) | M2 Polarization (Pro-fibrotic), Chemotaxis | NF-κB, MAPK, HIF-1α |
| Neutrophils | ET-A | Adhesion, NETosis , Degranulation | Integrins (CD11b/CD18), NADPH Oxidase |
| Fibroblasts | ET-A | Myofibroblast differentiation, Collagen synthesis | TGF-β crosstalk, SMAD |
Mechanistic Signaling Diagram
The following diagram illustrates the divergent signaling pathways activated by ET-1 in immune vs. endothelial contexts.
Caption: Divergent signaling cascades: ET-A drives pro-inflammatory/fibrotic states in myeloid cells, while endothelial ET-B mediates immune exclusion via Nitric Oxide (NO).
Part 2: Cell-Specific Modulation
The "Endothelin Wall": T-Cell Exclusion in Tumors
One of the most critical findings for immuno-oncology is the role of endothelial ET-B receptors in creating an "immune desert."
-
Mechanism: Tumor endothelial cells overexpress ET-B. Activation by ET-1 induces the release of Nitric Oxide (NO).
-
The Blockade: High local NO concentrations prevent the clustering of ICAM-1 (Intercellular Adhesion Molecule 1) on the endothelial surface.
-
Consequence: Cytotoxic T-cells (CD8+) cannot arrest or extravasate into the tumor parenchyma, rendering the tumor "cold" and resistant to checkpoint inhibitors like anti-PD-1.
-
Therapeutic Validation: ET-B antagonists (e.g., BQ-788) have been shown to restore ICAM-1 clustering and facilitate T-cell homing.
Macrophage Reprogramming (M2 Skewing)
ET-1 acts synergistically with IL-4 to push macrophages toward an M2-like (alternatively activated) phenotype.
-
Markers: Upregulation of CD204, CD206 (Mannose Receptor), and CD163.
-
Function: These macrophages secrete TGF-β and VEGF, promoting fibrosis and angiogenesis rather than tumor killing.
-
Clinical Link: In Systemic Sclerosis (SSc), this axis drives the transition from inflammation to irreversible fibrosis.
Part 3: Experimental Protocols (Self-Validating Systems)
As a senior scientist, you must ensure your assays are robust. The following protocols include built-in validation steps.
Protocol A: Measuring ET-1 Mediated Neutrophil Adhesion
Objective: Quantify the ability of ET-1 to upregulate integrin function on neutrophils.
Materials:
-
Primary Human Neutrophils (freshly isolated).
-
HUVEC (Human Umbilical Vein Endothelial Cells) monolayer.
-
Fluorescent dye (Calcein-AM).
-
ET-1 peptide (1nM - 100nM).
-
Control: ET-A antagonist (BQ-123) or Bosentan.
Workflow:
-
Labeling: Label neutrophils with Calcein-AM (5µM) for 30 min at 37°C. Wash 2x with PBS.
-
Induction: Pre-treat neutrophils with ET-1 (10nM) for 30 min.
-
Validation Step: Pre-incubate one group with BQ-123 (1µM) 15 min prior to ET-1. If adhesion is not blocked, the assay is invalid (non-specific binding).
-
-
Adhesion: Add neutrophils to the HUVEC monolayer (pre-stimulated with TNF-α 1ng/mL to provide basal ICAM-1).
-
Incubation: Incubate for 30 min at 37°C.
-
Wash: Gently wash 3x with warm PBS to remove non-adherent cells.
-
Quantification: Measure fluorescence (Ex 485nm / Em 535nm) using a plate reader.
Protocol B: Macrophage Polarization Assay (M1 vs M2)
Objective: Determine if ET-1 shifts macrophage phenotype toward M2.[1]
Workflow Diagram:
Caption: Experimental workflow to validate ET-1 induced macrophage polarization. Inclusion of an ERA (Endothelin Receptor Antagonist) rescue arm is mandatory for causality.
Part 4: Therapeutic Horizons
The interplay between ET-1 and immunity suggests that Endothelin Receptor Antagonists (ERAs) are not just vasodilators, but immunomodulators .
-
Oncology (Solid Tumors):
-
Strategy: Combine ET-B antagonists (or dual antagonists like Macitentan) with Anti-PD-1/PD-L1.
-
Rationale: The ERA breaks the "Endothelial Wall," allowing T-cells to enter; the Checkpoint Inhibitor then activates those T-cells.
-
Target Indications: Ovarian cancer, Melanoma (high ET-B expression).
-
-
Fibrotic Diseases (Scleroderma/IPF):
-
Strategy: Dual ET-A/ET-B blockade.
-
Rationale: Stops the vicious cycle of Neutrophil NETosis
Endothelial Damage Macrophage M2 polarization Fibrosis.
-
References
-
This compound and the Tumor Microenvironment Buckanovich RJ, et al. Endothelin B receptor mediates the endothelial barrier to T cell homing to tumors and disables immune therapy.[2] Nature Medicine.[2] 2008. [2]
-
Macrophage Polarization by this compound Bagnato A, et al. Role of the endothelin axis in cancer: The interplay between the tumor and the microenvironment. Journal of Experimental Medicine. 2011.
-
Neutrophil Activation and NETosis Gupta K, et al. This compound stimulates neutrophil adhesion to endothelial cells and promotes NETosis. Arteriosclerosis, Thrombosis, and Vascular Biology. 2018.
-
Clinical Trials of ERAs in Cancer Rosanò L, et al. Endothelin receptor antagonists in cancer therapy.[3] Drug Resistance Updates. 2013.
-
ET-1 in Scleroderma and Inflammation Kowal-Bielecka O, et al. This compound and its receptors in the pathogenesis of systemic sclerosis.[4] Arthritis Research & Therapy. 2010.
Sources
- 1. Alternatively Activated (M2) Macrophage Phenotype Is Inducible by this compound in Cultured Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelin B receptor mediates the endothelial barrier to T cell homing to tumors and disables immune therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin receptor antagonists in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelin Receptors Expressed by Immune Cells Are Involved in Modulation of Inflammation and in Fibrosis: Relevance to the Pathogenesis of Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Endothelin-1 in Metabolic Dysregulation: Pathomechanisms and Experimental Frameworks
Executive Summary
Endothelin-1 (ET-1) is classically defined by its potent vasoconstrictive properties; however, its role in metabolic syndrome extends far beyond hemodynamic regulation. In obesity and Type 2 Diabetes (T2D), ET-1 functions as a critical node in the "vascular-metabolic interface," driving insulin resistance through two distinct mechanisms: hemodynamic impairment (reducing nutritive capillary flow to skeletal muscle) and direct cellular signaling interference (inhibiting insulin transduction in adipocytes and myocytes).
This guide provides a rigorous technical analysis of ET-1’s metabolic function, detailing the molecular pathways of insulin desensitization and providing self-validating experimental protocols for quantifying these effects in preclinical models.
Part 1: The Pathophysiological Landscape
Elevated plasma ET-1 is a hallmark of obesity, correlating positively with BMI and negatively with insulin sensitivity. The pathology operates through a feed-forward loop: Hyperinsulinemia stimulates ET-1 secretion from the endothelium, which in turn activates
The Dual-Mechanism of Action[1]
| Mechanism | Target Tissue | Pathophysiological Outcome | Key Mediator |
| Hemodynamic | Skeletal Muscle Vasculature | Vasoconstriction shunts blood away from nutritive capillaries, reducing glucose delivery to myocytes. | |
| Cellular | Adipocytes / Myocytes | "Crosstalk inhibition" of the insulin signaling cascade, preventing GLUT4 translocation. | PKC / MAPK / IRS-1 |
| Inflammatory | Adipose Tissue | Recruitment of macrophages (ATM) and T-cells, perpetuating chronic low-grade inflammation. | NF- |
Part 2: Molecular Mechanisms (The "Why")
The direct interference of ET-1 with insulin signaling is a critical concept for drug development. ET-1 does not merely compete for the insulin receptor; it activates a parallel pathway that chemically modifies the insulin signaling substrate.
The Signaling Cascade
-
Receptor Activation: ET-1 binds the G-protein coupled receptor
on the adipocyte membrane. -
G-Protein Coupling: Activation of
stimulates Phospholipase C (PLC). -
Kinase Activation: PLC generates Diacylglycerol (DAG), activating Protein Kinase C (PKC) and the MAPK/ERK pathway.
-
The Critical Lesion: Activated PKC/MAPK phosphorylates IRS-1 at Serine residues (specifically Ser636/639).
-
Signal Termination: Serine phosphorylation prevents Insulin Receptor (IR) from Tyrosine-phosphorylating IRS-1. This blocks the recruitment of PI3K, halting Akt activation and subsequent GLUT4 translocation.
Visualization: The ET-1/Insulin Crosstalk
The following diagram illustrates the inhibitory crosstalk between the ET-1 and Insulin pathways.
Caption: ET-1 activates PKC via ETA receptors, causing inhibitory Serine phosphorylation of IRS-1, blocking Insulin signaling.
Part 3: Experimental Validation (The "How")
To study these mechanisms, researchers must utilize protocols that isolate specific variables. Below are two field-proven methodologies.
Protocol 1: In Vitro Adipocyte Insulin Resistance Model
Objective: To quantify ET-1 induced impairment of GLUT4 translocation in 3T3-L1 adipocytes.[1]
Reagents:
-
Differentiated 3T3-L1 Adipocytes (Day 8-10 post-differentiation).
-
This compound (100 nM stock).
-
Insulin (100 nM stock).
-
2-Deoxy-D-[3H] glucose (Tracer).
- antagonist (e.g., BQ-123) for validation.
Workflow:
-
Serum Starvation: Wash adipocytes 2x with PBS. Incubate in serum-free DMEM with 0.2% BSA for 2 hours. Rationale: Removes confounding growth factors present in FBS.
-
Induction: Treat cells with ET-1 (10 nM) for 24 hours.
-
Control: Vehicle only.
-
Rescue Arm: Pre-treat with BQ-123 (1 µM) 30 mins prior to ET-1.
-
-
Insulin Stimulation: Add Insulin (100 nM) for 20 minutes.
-
Glucose Uptake Assay:
-
Add 2-Deoxy-D-[3H] glucose (0.5 µCi/ml) for 10 minutes.
-
Stop reaction with ice-cold Phloretin (blocks glucose transport).
-
Lyse cells (0.1 N NaOH) and measure radioactivity via scintillation counting.
-
Self-Validation Check:
-
Pass Criteria: The Insulin-only control must show >5-fold increase in uptake over basal.
-
Pass Criteria: ET-1 treatment must suppress this insulin-stimulated uptake by at least 40-50%.
-
Troubleshooting: If ET-1 effect is weak, check differentiation efficiency; cells must be >90% lipid-laden.
Protocol 2: In Vivo Hyperinsulinemic-Euglycemic Clamp
Objective: To assess whole-body insulin sensitivity and hemodynamic coupling in the presence of ET-1 or its antagonists.
Subject: C57BL/6J Mice (Diet-Induced Obesity Model).
Workflow:
-
Catheterization: 5 days prior, implant catheters in the right jugular vein (infusion) and left carotid artery (sampling).
-
Basal Phase (t = -120 to 0 min):
-
Infuse [3-3H] glucose to measure basal glucose turnover.
-
-
Clamp Phase (t = 0 to 120 min):
-
Prime: Bolus insulin (16 mU/kg).
-
Continuous: Constant insulin infusion (4 mU/kg/min).
-
Variable: Infuse 20% Glucose at a variable rate (GIR) to maintain euglycemia (approx. 120-140 mg/dL).
-
Treatment: Co-infuse ET-1 antagonist or vehicle.
-
-
2-DG Bolus (t = 80 min): Inject [14C] 2-deoxyglucose to measure tissue-specific uptake (Soleus vs. Adipose).
Data Interpretation:
-
GIR (Glucose Infusion Rate): Lower GIR = Higher Insulin Resistance.
-
Rd (Rate of Disappearance): Reflects muscle glucose uptake. ET-1 blockade should increase Rd in obese mice.
Visualization: Clamp Workflow
The following diagram outlines the critical timing and decision points in the clamp protocol.
Caption: Workflow for Hyperinsulinemic-Euglycemic Clamp. GIR (Glucose Infusion Rate) is the primary endpoint.
Part 4: Therapeutic Implications[3]
The translation of ET-1 biology into metabolic therapeutics has faced hurdles, primarily due to the side effect profile of systemic ET blockade (fluid retention). However, the data suggests specific utility in distinct phenotypes.
Receptor Antagonist Classes[4][5][6][7][8]
| Drug Class | Examples | Specificity | Metabolic Outcome (Preclinical) | Clinical Limitation |
| Selective | Atrasentan, Ambrisentan | Blocks vasoconstriction & adipocyte IR; spares | Improved glucose tolerance; reduced adipose inflammation.[2][3] | Edema; potential for heart failure in susceptible patients. |
| Dual | Bosentan, Macitentan | Blocks all ET-1 signaling. | Reduced hypertrophy; improved insulin sensitivity. | Liver toxicity (Bosentan); blocks beneficial |
Future Directions
Current research focuses on tissue-specific targeting . Nanoparticle delivery systems targeting visceral adipose tissue (VAT) macrophages could utilize
References
-
Endothelin receptor antagonism improves glucose handling, dyslipidemia, and adipose tissue inflammation in obese mice. Clinical Science. (2021).[4] Link
-
This compound in the Pathophysiology of Obesity and Insulin Resistance. Obesity (Silver Spring). (2018).[3][5] Link
-
This compound Impairs Glucose Transporter Trafficking via a Membrane-Based Mechanism. Journal of Cellular Physiology. (2006).[6] Link
-
Circulating this compound Levels Increase During Euglycemic Hyperinsulinemic Clamp in Lean NIDDM Men. Diabetes Care. (1995). Link[5]
-
Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats. STAR Protocols. (2024).[3] Link
-
This compound-induced GLUT4 translocation is mediated via Galpha(q/11) protein and phosphatidylinositol 3-kinase in 3T3-L1 adipocytes. Journal of Biological Chemistry. (1999).[7] Link
Sources
- 1. This compound Impairs Glucose Transporter Trafficking via a Membrane-Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. portlandpress.com [portlandpress.com]
- 5. Circulating this compound levels increase during euglycemic hyperinsulinemic clamp in lean NIDDM men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mmpc.org [mmpc.org]
- 7. This compound-induced GLUT4 translocation is mediated via Galpha(q/11) protein and phosphatidylinositol 3-kinase in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for quantifying Endothelin-1 levels in plasma/serum
Executive Summary: The Analytical Challenge
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide comprising 21 amino acids.[1] While clinically significant in hypertension, heart failure, and sepsis, quantifying ET-1 is notoriously difficult due to three specific "enemies" of the assay:
-
Rapid Clearance & Half-life: ET-1 has a plasma half-life of less than 2 minutes, rapidly clearing via pulmonary and renal mechanisms.
-
Enzymatic Instability: The precursor, Big ET-1, is converted to ET-1 by Endothelin Converting Enzyme (ECE).[1] Conversely, ET-1 is degraded by neutral endopeptidases. Without immediate inhibition, ex vivo conversion artifacts will skew results.
-
Adsorption ("Stickiness"): ET-1 is highly hydrophobic and adheres avidly to glass and certain plastics, leading to massive pre-analytical losses.
Scope: This protocol details the "Gold Standard" workflow, prioritizing Solid Phase Extraction (SPE) over direct measurement to ensure sensitivity in the physiological range (1–3 pg/mL).
Part 1: Pre-Analytical Variables (The Critical Phase)
Principle: The quality of ET-1 data is determined at the moment of phlebotomy. Once the sample clots or sits at room temperature, the data is compromised.
Reagents & Materials
-
Collection Tubes: Pre-chilled Lavender top (K2-EDTA or K3-EDTA).
-
Note: Do not use Heparin (Green top). Heparin can bind certain peptides and interfere with antibody recognition in some ELISA systems.
-
-
Protease Inhibitor: Aprotinin (Trasylol).
-
Concentration: 500–750 KIU (Kallikrein Inhibitor Units) per mL of whole blood.
-
-
Plasticware: Polypropylene (PP) tubes only. NEVER use glass.
-
Temperature Control: Ice-water bath (0°C).
Sample Collection Workflow
-
Preparation: Add Aprotinin to the pre-chilled EDTA tube before drawing blood (or immediately inject through the septum after draw if maintaining vacuum is critical).
-
Draw: Collect whole blood and invert gently 5 times to mix anticoagulant and inhibitor.
-
Chill: Immediately place the tube in an ice-water slush. Do not rely on "cold air" (e.g., a fridge); liquid contact is required for rapid cooling.
-
Separation: Centrifuge at 2,000 x g for 15 minutes at 4°C.
-
Harvest: Transfer plasma to pre-chilled Polypropylene cryovials.
-
Storage: Store at -80°C.
-
Stability:[2] Stable for ~1 month at -80°C. Avoid freeze-thaw cycles (maximum 1 thaw).
-
Visualization: Sample Integrity Workflow
Caption: Critical path for preserving endogenous ET-1 levels. Time-to-ice is the single largest source of error.
Part 2: Sample Extraction (Solid Phase Extraction)
Why Extract? Normal human plasma ET-1 levels range from 0.7 to 3.0 pg/mL . Most ELISA kits have a Lower Limit of Quantification (LLOQ) around 0.5–1.0 pg/mL. Direct measurement puts healthy samples at the very bottom of the curve, resulting in high CV% and noise. Extraction concentrates the sample (e.g., 4x or 10x) and removes interfering proteins (albumin/globulins).
Protocol: C18 Sep-Pak Extraction[4]
-
Column: Sep-Pak C18 cartridges (200 mg bed).[3]
-
Buffers:
-
Buffer A: 1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Buffer B: 60% Acetonitrile (ACN) in 1% TFA.
-
Step-by-Step:
-
Acidification: Mix 1 mL of Plasma with 1 mL of Buffer A. Centrifuge at 10,000 x g for 20 min at 4°C to pellet precipitated proteins. Collect supernatant.
-
Conditioning: Wash C18 column with 3 mL Buffer B, followed by 3 mL Buffer A (3x).
-
Loading: Apply acidified plasma supernatant to the column. Allow to flow by gravity or slight vacuum.
-
Washing: Wash column with 3 mL Buffer A (removes salts/unbound proteins). Discard wash.
-
Elution: Elute ET-1 with 3 mL Buffer B into a Polypropylene tube.
-
Evaporation: Dry the eluate using a centrifugal concentrator (SpeedVac) or nitrogen stream at room temperature.
-
Reconstitution: Resuspend the pellet in 0.25 mL of Assay Buffer (provided by ELISA kit).
-
Enrichment Factor: 1 mL start / 0.25 mL end = 4x Concentration .
-
Part 3: Quantification (Sandwich ELISA)
Method Selection: While LC-MS/MS offers absolute specificity, it requires heavy enrichment and isotope-labeled internal standards. For most biological applications, a validated Sandwich ELISA is preferred for throughput and sensitivity.
Assay Mechanism
The assay utilizes two antibodies:[4][5]
-
Capture Antibody: Monoclonal antibody specific to the C-terminus of ET-1 coated on the plate.
-
Detection Antibody: HRP-conjugated antibody specific to the N-terminus (or loop structure).
Specificity Note: Ensure the kit does not cross-react (>1%) with Big this compound (38 aa). The antibody pair must be specific to the 21-aa mature peptide.
Experimental Workflow
-
Standard Curve: Prepare serial dilutions of synthetic ET-1 standard (Range: 0.5 – 100 pg/mL).
-
Incubation: Add 100 µL of Reconstituted Sample or Standard to wells. Incubate overnight at 4°C (preferred for max sensitivity) or 2 hours at RT (shaking).
-
Wash: Wash 4x with Wash Buffer (PBS + 0.05% Tween-20).
-
Detection: Add HRP-Conjugated Detection Antibody.[5] Incubate 1 hour at RT.
-
Substrate: Add TMB Substrate.[4][6] Incubate 30 mins in dark.
-
Stop: Add 1N H2SO4. Read absorbance at 450 nm (with 540 nm correction).
Visualization: Sandwich ELISA Logic
Caption: The "Sandwich" confers specificity. Only the mature 21-amino acid peptide binds both antibodies simultaneously.
Part 4: Data Analysis & Validation
Calculation of Results
Because we extracted and concentrated the sample, the raw readout from the plate reader must be corrected.
Example:
-
Raw ELISA Readout: 4.0 pg/mL
-
Original Plasma Volume: 1.0 mL
-
Reconstitution Volume: 0.25 mL
-
Final Result:
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Signal / Below LLOQ | Sample degradation or adsorption. | Ensure Aprotinin was used.[3] Switch to Polypropylene tubes. Increase extraction concentration factor (e.g., 2mL plasma -> 0.25mL). |
| High Background | Inadequate washing or HRP aggregation. | Increase wash steps to 5x. Ensure plate is not allowed to dry between steps. |
| High CV% (>15%) | Pipetting error or matrix effects. | Use reverse pipetting for viscous plasma. Ensure extraction fully removed proteins (precipitate visible in step 2.1?). |
| Cross-Reactivity | Detection of Big ET-1. | Verify kit specificity. Big ET-1 levels are often higher than ET-1; a non-specific kit will yield false highs (e.g., >10 pg/mL in healthy controls). |
References
-
Davenport, A. P., et al. (2016). "Endothelin."[4][5][6][7][8] Pharmacological Reviews, 68(2), 357-418. Link
-
Burhenne, J., et al. (2017). "Ultra-sensitive and selective quantification of this compound in human plasma using ultra-performance liquid chromatography coupled to tandem mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis, 143, 152-162. Link
-
R&D Systems. (n.d.). "Human this compound Quantikine ELISA Kit Protocol." Link
-
Iglarz, M., & Clozel, M. (2007). "Mechanisms of ET-1-induced endothelial dysfunction." Journal of Cardiovascular Pharmacology, 50(6), 621-628. Link
-
Thermo Fisher Scientific. (n.d.). "this compound ELISA Kit, Human, Mouse, Rat." Link
Sources
- 1. This compound Quantikine ELISA Kit (DET100) by R&D Systems, Part of Bio-Techne [bio-techne.com]
- 2. Protective effects of fresh frozen plasma on vascular endothelial permeability, coagulation, and resuscitation after hemorrhagic shock are time dependent and diminish between days 0 and 5 after thaw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phoenixpeptide.com [phoenixpeptide.com]
- 4. ET-1(this compound) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 5. Human this compound (ET-1) ELISA Kit (EIAET1) - Invitrogen [thermofisher.com]
- 6. arborassays.com [arborassays.com]
- 7. rndsystems.com [rndsystems.com]
- 8. mdpi.com [mdpi.com]
Endothelin-1 ELISA kit selection and protocol optimization
Application Note: Precision Quantification of Endothelin-1 (ET-1) by ELISA
Executive Summary
This compound (ET-1) is a potent 21-amino acid vasoconstrictor implicated in pulmonary arterial hypertension, vascular biology, and renal physiology. Quantifying ET-1 is notoriously difficult due to three factors: low physiological abundance (1–5 pg/mL), high instability (half-life <1 min in blood), and significant matrix interference from plasma proteins and its precursor, Big this compound.
This guide moves beyond basic manufacturer instructions to address the "hidden" variables that cause assay failure. We prioritize the Sandwich ELISA format and provide a decision matrix for sample extraction, ensuring data integrity for drug development and clinical research.
Part 1: The Biochemistry of Detection
To select the right kit, one must understand the processing pathway. ET-1 is cleaved from a larger precursor.[1] A common failure mode is selecting an antibody pair that cross-reacts with Big ET-1 , which circulates at much higher concentrations and has a longer half-life than mature ET-1.
Key Specificity Rule: Your capture antibody must bind the C-terminal loop specific to the 21-amino acid mature form, not the N-terminus shared with Big ET-1.
Figure 1: The this compound processing pathway. Kits must distinguish Mature ET-1 (Red) from the abundant Big ET-1 (Yellow).
Part 2: Kit Selection Matrix
Not all "ET-1 ELISAs" are created equal. Use this matrix to evaluate commercial options (e.g., R&D Systems Quantikine, Enzo, Cayman, Abcam).
| Feature | Requirement | Why it Matters |
| Assay Format | Sandwich ELISA | Competitive ELISAs lack the sensitivity for healthy plasma (<1 pg/mL). |
| Cross-Reactivity | < 1% with Big ET-1 | Big ET-1 levels can be 2-3x higher than ET-1; high cross-reactivity yields false positives. |
| Sensitivity (LLOD) | < 0.5 pg/mL | Normal plasma ranges are 1–2 pg/mL. A kit with a 10 pg/mL limit is useless for physiology. |
| Sample Volume | 100–200 µL | High sensitivity often requires larger sample volumes to concentrate the analyte. |
| Extraction Spec | Validated for Extraction | Critical: "Extraction-free" kits often fail linearity tests in plasma due to protein binding. |
Part 3: Sample Preparation (The Critical Phase)
Senior Scientist Note: 90% of ET-1 assay variability stems from pre-analytical errors. ET-1 is sticky (adsorbs to glass/plastic) and unstable.
Sample Collection Protocol
-
Matrix: Use EDTA Plasma .[2]
-
Avoid Serum: Clotting triggers platelets to release ET-1, artificially elevating levels by 20–50%.
-
Avoid Heparin: Can interfere with certain antibody binding kinetics.
-
-
Stabilization:
-
Collect blood into pre-chilled tubes containing EDTA.
-
Mandatory: Add a protease inhibitor cocktail (e.g., Aprotinin at 500 KIU/mL) immediately upon draw.
-
-
Processing: Centrifuge at 2,000 x g for 15 mins at 4°C. Flash freeze plasma in liquid nitrogen if not assaying immediately. Store at -80°C.
The Extraction Debate (To Extract or Not?)
Many modern kits claim to be "Extraction-Free."
-
The Risk: Plasma proteins (albumin, fibrinogen) mask ET-1, preventing antibody binding.
-
The Test: Perform a Spike-and-Recovery test (see Part 5). If recovery is < 80%, you must perform solid-phase extraction (SPE).
Gold Standard Extraction Protocol (C18 Method)
If direct measurement fails, use this industry-standard SPE method to remove interfering proteins.
Materials: Sep-Pak C18 Columns (Waters or equivalent), Acetic Acid, Methanol, Trifluoroacetic Acid (TFA).
Figure 2: Solid-Phase Extraction (SPE) workflow for eliminating plasma matrix effects.
Part 4: Protocol Optimization & Troubleshooting
The "High Background" Problem
-
Cause: Non-specific binding of plasma proteins to the plate.
-
Solution: If not extracting, dilute samples 1:2 or 1:4 with the kit's Assay Buffer. Note that this lowers sensitivity, so ensure your kit's LLOD can handle the dilution factor.
Standard Curve Linearity
ET-1 curves are often non-linear at the low end.
-
Fit Method: Always use a 4-Parameter Logistic (4-PL) curve fit. Linear regression will cause massive errors at low concentrations.
Incubation Times
-
Recommendation: Overnight incubation (16–18 hours) at 4°C is superior to 2 hours at room temperature. It improves sensitivity and reduces the "edge effect" on the plate.
Part 5: Validation (Self-Validating System)
Before running valuable clinical samples, validate your chosen kit/methodology with a Spike-and-Recovery Experiment .
Protocol:
-
Split a pooled plasma sample into two aliquots.
-
Spike Aliquot A with a known concentration of Recombinant ET-1 (e.g., add 10 pg/mL).
-
Add an equivalent volume of buffer to Aliquot B (Control).
Calculation:
-
Fail: < 80% (Indicates matrix interference → Proceed to Extraction )
-
Fail: > 120% (Indicates calibration error or cross-reactivity)
References
-
Davenport, A. P., et al. "International Union of Basic and Clinical Pharmacology. LXXVI. Peptide nomenclature recommendations for endothelin and its receptors." Pharmacological Reviews 68.2 (2016): 357-418. Link
-
R&D Systems. "this compound Quantikine ELISA Kit Product Datasheet." Link
-
Rossi, G. P., et al. "Measurement of plasma this compound in experimental hypertension and in healthy subjects."[7] Journal of Laboratory and Clinical Medicine 121.2 (1993): 314-322. Link
-
Hama, N., et al. "Sandwich-type enzyme immunoassay for human endothelin." Biochemical and Biophysical Research Communications 162.3 (1989): 1059-1066. Link
-
Thermo Fisher Scientific. "this compound ELISA Kit Application Note." Link
Sources
- 1. raybiotech.com [raybiotech.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. img.abclonal.com [img.abclonal.com]
- 4. Human EDN1 (this compound) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 5. biosensis.com [biosensis.com]
- 6. Human ET-1(Endothelin 1) ELISA Kit - Elabscience® [elabscience.com]
- 7. Measurement of plasma this compound in experimental hypertension and in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Challenge of the 21-Amino Acid Peptide
Application Note: Measuring Endothelin-1 (ET-1) in Cell Culture Supernatants
This compound (ET-1) is a potent vasoconstrictor and mitogen implicated in vascular homeostasis, hypertension, and fibrosis. While its physiological importance is undeniable, accurately measuring ET-1 in cell culture supernatants presents unique bio-analytical challenges.
Unlike robust globular proteins, ET-1 is a small (21 amino acid), hydrophobic peptide. It suffers from three primary analytical pitfalls:
-
Adsorption: It aggressively binds to glass and polystyrene surfaces, leading to false negatives.
-
Precursor Interference: The inactive precursor, Big this compound (38 amino acids), is often secreted in excess. Poorly specific antibodies will cross-react, inflating results.
-
Low Abundance: In healthy endothelial cell cultures, secretion rates can be in the low picogram (pg/mL) range, pushing the limits of standard ELISA sensitivity.
This guide provides a rigorous, self-validating protocol to overcome these variables, ensuring data integrity for drug development and basic research.
Biological Context & Pathway Logic[1]
To measure ET-1 accurately, one must understand its processing. ET-1 is not translated directly; it is the product of a two-step proteolytic cleavage.
-
Step 1: Furin-like proteases cleave Prepro-endothelin-1 into Big ET-1.[1]
-
Step 2: Endothelin Converting Enzyme (ECE-1) cleaves Big ET-1 (inactive) into the mature, bioactive ET-1 (1-21).[2]
Experimental Implication: If your cells lack ECE-1 activity, you will detect high Big ET-1 and zero mature ET-1. Your assay must distinguish between these two forms.
Figure 1: The this compound Processing Pathway. Specificity of the ELISA for the 21-aa mature form is critical to avoid measuring the inactive Big ET-1 precursor.
Pre-Analytical Variables: The "Expertise" Section
The most common source of error in ET-1 quantification occurs before the sample hits the plate.
A. Plasticware Selection (Critical)
ET-1 is hydrophobic. It will adhere to standard Polystyrene (PS) and glass tubes, causing up to 50% sample loss within hours.
-
Rule: ALWAYS use Polypropylene (PP) tubes for collection and storage.
-
Rule: Avoid glass pipettes. Use high-quality PP pipette tips.
B. Sample Stability & Proteolysis
While mature ET-1 is relatively stable, the conversion of Big ET-1 to ET-1 can continue ex vivo if enzymes are active, or ET-1 can be degraded by neutral endopeptidases.
-
Recommendation: Keep samples on ice immediately after collection.
-
Additives: For long-term storage or complex media (e.g., co-cultures with high protease activity), add a protease inhibitor cocktail containing PMSF and EDTA.
C. Extraction vs. Direct Measurement
-
Direct Measurement: Modern high-sensitivity ELISA kits (e.g., R&D Systems Quantikine, Enzo) are validated for cell culture supernates without extraction if the serum content is <5-10%.
-
Extraction (C18 Sep-Pak): Required only if:
-
Signal is below the Lower Limit of Detection (LLOD).
-
Media contains >10% serum which interferes with the matrix.
-
You are analyzing plasma/tissue homogenates (mandatory).
-
Protocol: High-Sensitivity Sandwich ELISA
Methodology: Quantitative Sandwich Enzyme Immunoassay.[3] Target Sensitivity: < 1.0 pg/mL.
Materials
-
Assay Kit: Validated ET-1 ELISA (Specific for ET-1 1-21, <1% cross-reactivity with Big ET-1).
-
Collection Tubes: Sterile Polypropylene (e.g., Eppendorf LoBind).
-
Centrifuge: Refrigerated (4°C).
-
Plate Reader: Capable of 450 nm reading with 540/570 nm correction.
Workflow Diagram
Figure 2: Step-by-step ELISA workflow emphasizing the critical clarification and storage steps.
Detailed Steps
-
Cell Conditioning:
-
Grow cells to confluence.
-
Wash cells 2x with warm PBS to remove serum-derived ET-1 (bovine serum contains significant ET-1).
-
Add serum-free or low-serum (0.5% BSA) media. Incubate for the desired time (typically 24 hours).
-
-
Sample Collection:
-
Pipette supernatant into pre-chilled Polypropylene tubes.
-
Centrifuge: 1,000 x g for 5 minutes at 4°C to remove cell debris. Note: Debris causes high background.
-
Aliquot: Transfer supernatant to fresh PP tubes. Store at -80°C. Avoid freeze-thaw cycles (max 1 cycle recommended).
-
-
Assay Procedure (Standard Sandwich Format):
-
Equilibration: Bring all reagents to Room Temperature (RT).
-
Dilution: If samples are expected to be high (>50 pg/mL), dilute with the kit's Calibrator Diluent. For most endothelial basal secretion, use undiluted samples.
-
Binding: Add 50-100 µL of Standard or Sample to the well. Seal and incubate (1-2 hours) on a microplate shaker (500 rpm). Shaking improves sensitivity by 20-30%.
-
Washing: Aspirate and wash 4 times. Ensure complete removal of liquid at the last step by tapping the plate on paper towels.
-
Conjugate: Add ET-1 Conjugate (Antibody-HRP).[4] Incubate (1-3 hours depending on kit).
-
Development: Add TMB Substrate. Incubate 30 mins in the dark.
-
Read: Measure OD at 450 nm immediately. Subtract readings at 540 nm or 570 nm to correct for optical imperfections in the plastic.
-
Data Analysis & Validation
A. Curve Fitting
Do not use linear regression. ELISA standard curves are sigmoidal.
-
Requirement: Use a 4-Parameter Logistic (4PL) curve fit.
-
R² Value: Must be > 0.99.
B. Validation Parameters (Example Data)
Table 1: Typical Performance Characteristics for High-Quality ET-1 ELISA
| Parameter | Specification | Why it Matters |
| Sensitivity (LLOD) | 0.2 - 0.5 pg/mL | Essential for basal secretion measurement. |
| Intra-Assay CV | < 5% | Consistency within the same plate. |
| Inter-Assay CV | < 10% | Consistency between different days/runs. |
| Cross-Reactivity | Big ET-1 < 1% | Ensures you are measuring bioactive peptide only. |
| Recovery | 85 - 115% | Confirms the matrix (media) isn't interfering. |
C. Normalization
Raw pg/mL data is insufficient if cell numbers vary.
-
Action: Lyse the cells remaining in the plate after media collection. Measure Total Protein (BCA Assay) or Total DNA.
-
Report As: pg ET-1 / mg cellular protein / 24 hours.
Troubleshooting Guide
-
Problem: Low Signal / Below Detection
-
Cause 1: Adsorption.[6] Did you use Polystyrene tubes? -> Switch to Polypropylene.
-
Cause 2: Low secretion. -> Concentrate sample using a C18 Sep-Pak column (3x concentration).
-
Cause 3: Serum interference. -> Reduce serum to <1% during the conditioning phase.
-
-
Problem: High Background
-
Cause: Incomplete washing. -> Increase soak time during wash steps (30 seconds).
-
Cause: Cell debris.[7] -> Ensure centrifugation step was performed at 4°C.
-
References
-
Davenport, A. P., et al. (2016). "Endothelin."[8][4][5][9][10][11][12][13] Pharmacological Reviews, 68(2), 357–418.
-
R&D Systems. (n.d.). "Quantikine ELISA Human this compound Immunoassay Protocol." Bio-Techne.
-
Thermo Fisher Scientific. (2018). "this compound ELISA Kit User Guide."
-
Bitesize Bio. (2025). "Are Proteins Adsorbing to Your Labware?" Bitesize Bio Technical Guides.
-
Kristensen, K., et al. (2015). "Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic." PLOS ONE, 10(5).
Sources
- 1. This compound Products [rndsystems.com]
- 2. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. img.abclonal.com [img.abclonal.com]
- 4. Human Endothelin 1,ET-1 Elisa Kit – AFG Scientific [afgsci.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. cloud-clone.com [cloud-clone.com]
- 8. Endothelin 1 ELISA Kit (ab133030) | Abcam [abcam.com]
- 9. raybiotech.com [raybiotech.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Endothelin 1 - Wikipedia [en.wikipedia.org]
- 12. Human this compound ELISA Kit for cell culture supernatants, plasma, and serum samples | Sigma-Aldrich [sigmaaldrich.com]
- 13. Human ET-1(Endothelin 1) ELISA Kit - Elabscience® [elabscience.com]
Application Note: Precision Measurement of Endothelin-1 (ET-1) in Tissue Homogenates
Abstract
Quantifying Endothelin-1 (ET-1) in tissue presents a unique set of bio-analytical challenges that standard ELISA protocols often fail to address. Unlike stable circulating proteins, ET-1 is a 21-amino acid peptide derived from a larger precursor (Big ET-1) via the Endothelin Converting Enzyme (ECE). Inaccurate measurements frequently stem from two sources: artificial conversion of Big ET-1 during homogenization (false positives) and peptide loss due to adsorption to plasticware or interference from tissue lipids (false negatives). This guide details a rigorous, field-proven workflow combining specific enzymatic inhibition, solid-phase extraction (SPE), and sandwich immunoassay to ensure data integrity.
Part 1: Pre-Analytical Considerations & The "Conversion Trap"
The most critical error in ET-1 analysis occurs seconds after tissue harvest. The enzyme ECE-1 is robust and remains active during standard homogenization, rapidly converting the abundant intracellular pool of Big ET-1 into mature ET-1. This results in artificially elevated values that reflect ex vivo processing rather than in vivo physiology.
The Solution: Targeted Inhibition
Standard protease inhibitor cocktails (e.g., PMSF, Aprotinin) are insufficient for ET-1 workflows. You must include Phosphoramidon , a specific metalloprotease inhibitor that targets ECE activity.[1]
Diagram 1: The Pre-Analytical Signaling & Error Pathway
This diagram illustrates the biological pathway and where analytical errors occur if inhibitors are omitted.
Caption: The "Conversion Trap": Without Phosphoramidon, homogenization releases ECE, converting stored Big ET-1 to ET-1 ex vivo.
Part 2: Detailed Experimental Protocol
Phase A: Tissue Homogenization
Objective: Disurpt tissue while arresting enzymatic activity.
Reagents:
-
Lysis Buffer: 1M Acetic Acid (for acid extraction) OR RIPA Buffer (for direct lysis, though acid is preferred for peptides).
-
Inhibitor Cocktail (Critical):
-
Phosphoramidon (10 µM final concentration)
-
PMSF (1 mM)
-
EDTA (10 mM)
-
Pepstatin A (10 µg/mL)
-
Procedure:
-
Harvest: Excise tissue (e.g., aorta, lung, kidney) and rinse immediately in ice-cold PBS to remove blood.
-
Weigh: Mince tissue and record wet weight (target 50–100 mg).
-
Homogenize: Add 10 volumes (mL/g) of Lysis Buffer + Inhibitors .
-
Technique: Use a bead beater (e.g., Precellys) or Polytron. Keep samples on ice at all times.
-
-
Boil (Optional but Recommended for Acid Extraction): If using 1M Acetic Acid, boil the homogenate for 10 minutes to irreversibly denature all proteases.
-
Clarify: Centrifuge at 20,000 x g for 20 minutes at 4°C. Collect the supernatant.
Phase B: Solid Phase Extraction (SPE)
Objective: Remove lipids, salts, and large proteins that interfere with antibody binding. Note: Tissue homogenates are "dirty" matrices. Direct ELISA often yields high background noise. C18 purification is the gold standard for peptide isolation.
Equipment: Sep-Pak C18 Cartridges (Waters or equivalent).
Workflow Diagram:
Caption: C18 SPE Workflow: Essential for removing lipid interference in tissue samples prior to ELISA.
Step-by-Step SPE Protocol:
-
Conditioning: Wash column with 5 mL Methanol, followed by 5 mL HPLC-grade water.
-
Loading: Acidify supernatant (if using RIPA) with HCl to pH 3.0. Apply to column.[2][3][4]
-
Washing: Wash with 5–10 mL of 0.1% Trifluoroacetic acid (TFA) in water. This removes salts and unbound material.
-
Elution: Elute slowly with 3 mL of 60% Acetonitrile / 0.1% TFA . Collect this fraction.
-
Drying: Evaporate the eluate to dryness using a centrifugal concentrator (SpeedVac) or nitrogen stream. Do not use heat.
-
Reconstitution: Resuspend the pellet immediately in the ELISA Assay Buffer.
Part 3: Quantification & Validation
The Assay: Sandwich ELISA
Use a high-sensitivity Sandwich ELISA specific for the 21-amino acid mature ET-1.
-
Capture Antibody: Monoclonal antibody against the C-terminus.
-
Detection Antibody: HRP-conjugated antibody against the N-terminus (or vice versa).
-
Specificity Check: Ensure the kit reports <1% cross-reactivity with Big ET-1.
Data Normalization
Raw ELISA data (pg/mL) must be normalized to account for variations in tissue input.
| Normalization Method | Formula | Pros | Cons |
| Total Protein (Recommended) | Accounts for lysis efficiency; best for cellular density. | Requires BCA/Bradford assay on crude lysate before SPE. | |
| Wet Weight | Simple; no extra assays required. | Inaccurate if tissue hydration varies (e.g., edema models). |
Validation: Spike-and-Recovery
To prove your extraction method works, you must perform a spike-and-recovery test.
-
Split a tissue homogenate into two aliquots.
-
Spike Aliquot A with a known amount of recombinant ET-1 (e.g., 50 pg/mL). Add only buffer to Aliquot B.
-
Run both through the extraction and ELISA.
-
Calculation:
Target Recovery: 80–120%.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background / False Positives | ECE activity during prep. | Add Phosphoramidon and keep samples at 4°C. |
| Low Signal / Poor Recovery | Peptide adsorption. | Use polypropylene tubes (never glass/polystyrene). |
| High CV% (>15%) | Lipid interference. | Perform C18 SPE extraction (Phase B). |
| Cross-Reactivity | Detection of Big ET-1. | Verify antibody specificity; ensure wash steps are aggressive. |
References
-
Yanagisawa, M., et al. (1988).[1] A novel potent vasoconstrictor peptide produced by vascular endothelial cells.[1] Nature.[1]
-
Plumpton, C., et al. (1994).[1] Phosphoramidon inhibition of the in vivo conversion of big this compound to this compound in the human forearm. British Journal of Pharmacology.[1]
-
R&D Systems. (n.d.). This compound Quantiglo ELISA Kit Protocol & Validation. Bio-Techne.
-
Waters Corporation. (n.d.). Sep-Pak C18 Cartridge Care and Use Manual. Waters.[3]
-
Abcam. (n.d.). Endothelin 1 ELISA Kit (ab133030) Protocol. Abcam.
Sources
Immunohistochemistry staining for Endothelin-1 in tissue sections
Application Note & Optimized Protocol
Introduction: The "Small Peptide" Challenge
Endothelin-1 (ET-1) is a potent 21-amino acid vasoconstrictor peptide primarily secreted by endothelial cells. While critical for studying vascular homeostasis, hypertension, and fibrosis, ET-1 presents unique challenges in immunohistochemistry (IHC).
The Core Problem: Unlike large structural proteins, ET-1 is a small, soluble peptide (~2.5 kDa).
-
Retention vs. Masking: Under-fixation causes the peptide to leach out of the tissue during processing. Over-fixation with aldehydes cross-links the small epitope so heavily that antibodies cannot bind.
-
Localization: In healthy endothelium, ET-1 is stored in Weibel-Palade bodies (WPBs) , resulting in a granular staining pattern. In pathological states, expression may become diffuse or upregulated in the cytoplasm.
-
Specificity: Antibodies often cross-react with the precursor Big ET-1 (38 aa) or isoforms ET-2 and ET-3.
This guide provides a validated workflow to overcome these variables, ensuring signal fidelity and spatial accuracy.
Biological Context & Signaling Pathway
Understanding the synthesis of ET-1 is crucial for interpreting staining patterns. ET-1 is cleaved from a larger precursor and acts via G-protein coupled receptors.
Figure 1: The this compound biosynthetic pathway. Note that IHC may detect stored ET-1 in Weibel-Palade bodies or active cytoplasmic forms depending on the antibody's epitope specificity.
Pre-Analytical Variables & Reagent Selection
A. Tissue Fixation (Critical)[1][2]
-
Standard: 10% Neutral Buffered Formalin (NBF).
-
Time Window: 18–24 hours at Room Temperature (RT).
-
Why: Less than 12 hours results in peptide leaching (weak/absent signal). More than 24 hours requires aggressive antigen retrieval, which can destroy tissue morphology.
-
Alternative: For maximum sensitivity, 4% Paraformaldehyde (PFA) perfusion followed by 2-hour post-fixation is superior for rodent models, minimizing background.
B. Antibody Selection Strategy
| Antibody Type | Pros | Cons | Recommendation |
| Monoclonal | High specificity; batch-to-batch consistency. | May miss epitope if heavily cross-linked. | Preferred for drug development/quantification. |
| Polyclonal | High sensitivity; recognizes multiple epitopes. | Higher risk of cross-reaction with Big ET-1. | Good for initial exploratory screens. |
Validation Check: Ensure the antibody immunogen corresponds to the C-terminus (aa 8-21) of the mature peptide to avoid cross-reactivity with Big ET-1 (which contains the N-terminal loop but extends further).
Optimized Experimental Protocol
Method: Chromogenic IHC (DAB) for FFPE Sections.
Figure 2: Optimized workflow for this compound IHC. The overnight incubation step is critical for small peptide kinetics.
Detailed Steps
Phase 1: Preparation
-
Sectioning: Cut tissues at 4 µm. Dry slides vertically at 37°C overnight (avoid hot plates >60°C as heat can degrade peptide antigenicity).
-
Deparaffinization:
-
Xylene: 3 changes, 5 min each.
-
100% Ethanol: 2 changes, 3 min each.
-
95% Ethanol: 2 changes, 3 min each.
-
Rehydrate in distilled water.
-
Phase 2: Antigen Retrieval (HIER)
-
Buffer: Sodium Citrate Buffer (10 mM, pH 6.0).
-
Method: Pressure cooker (110°C for 15 min) or Steamer (95–98°C for 20 min).
-
Rationale: ET-1 epitopes are sensitive. High pH (Tris-EDTA pH 9.0) often causes tissue detachment or harsh background on endothelial borders. Citrate pH 6.0 provides the best balance.
-
Cooling: Allow slides to cool to RT in the buffer (approx. 20 min). Do not shock with cold water.
Phase 3: Staining
-
Peroxidase Block: 3% H2O2 in Methanol for 10 min. Wash 3x in TBS-T.
-
Protein Block: 2.5% Normal Horse Serum (or species matching secondary Ab) for 30 min at RT.
-
Primary Antibody:
-
Dilute anti-ET-1 in blocking buffer (Start at 1:200–1:500 depending on vendor).
-
Incubation: Overnight at 4°C.
-
Expert Insight: Short incubations (1h RT) favor high-affinity binding but often fail with small peptides where steric hindrance is an issue. Cold, long incubation drives equilibrium for better signal-to-noise.
-
-
Wash: 3x 5 min in TBS-T (0.05% Tween-20).
-
Secondary Antibody: HRP-polymer conjugated system (e.g., EnVision+ or ImmPRESS) for 30 min at RT.
-
Chromogen: DAB (3,3'-Diaminobenzidine) for 2–5 min. Monitor under microscope.[1][2]
-
Counterstain: Hematoxylin (30 sec), blue in running water. Dehydrate, clear, and mount.
Troubleshooting & Controls (Self-Validating System)
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| No Staining | Peptide leaching (Under-fixation). | Ensure tissue fixed >18h in NBF. |
| High Background (Vessel Lumen) | Serum protein interference. | Perfuse animal with saline before fixation (if possible). |
| Weak Signal | Epitope masking. | Switch retrieval to Tris-EDTA pH 9.0 (only if Citrate fails). |
| Edge Staining Only | "Drying artifact" or poor fixation. | Keep slides moist at all times; check fixative penetration. |
Essential Controls
-
Positive Control: Human Kidney (Glomerular endothelial cells) or Colon Carcinoma tissue.
-
Negative Control: Omit primary antibody (replace with isotype IgG).
-
Adsorption Control (Gold Standard): Pre-incubate the primary antibody with synthetic ET-1 peptide (10-fold molar excess) for 1h before applying to tissue. Staining should be abolished.
Data Interpretation
-
Normal Tissue: Look for granular cytoplasmic staining in endothelial cells (lining blood vessels). This represents ET-1 stored in Weibel-Palade bodies.
-
Pathology (Fibrosis/Cancer): Staining may extend to epithelial cells (e.g., in pulmonary fibrosis) or tumor cells.
-
False Positives: Smooth muscle cells (VSMCs) immediately adjacent to endothelium may stain weakly due to receptor binding (ET-A), but intense diffuse staining in VSMCs often indicates antibody cross-reactivity.
References
-
Davenport, A. P., et al. (2016). "Endothelin."[3][4][5][6][7][8] Pharmacological Reviews, 68(2), 357-418.
-
The Human Protein Atlas. (n.d.). "EDN1 Tissue Expression."
-
Khimji, A. K., & Rockey, D. C. (2010). "Endothelin biology in liver disease." Journal of Hepatology, 53(2), 231-232.
-
Abcam. (n.d.). "Immunohistochemistry (IHC) Application Guide."
-
Thermo Fisher Scientific. (n.d.). "this compound Antibody Validation."
Sources
- 1. biocompare.com [biocompare.com]
- 2. researchgate.net [researchgate.net]
- 3. EDN1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 4. Endothelin 1 Monoclonal Antibody (TR.ET.48.5) (MA3-005) [thermofisher.com]
- 5. Tissue expression of EDN1 - Summary - The Human Protein Atlas [proteinatlas.org]
- 6. Weibel-Palade bodies: function and role in thrombotic thrombocytopenic purpura and in diarrhea phase of STEC-hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Endothelin 1 antibody (12191-1-AP) | Proteintech [ptglab.com]
Use of selective Endothelin receptor antagonists in vitro
Application Note: In Vitro Characterization and Utilization of Selective Endothelin Receptor Antagonists
Introduction: The Endothelin Axis in In Vitro Models
The Endothelin (ET) system is a critical regulator of vascular tone, tissue fibrosis, and cell proliferation. While Endothelin-1 (ET-1) is the most potent endogenous vasoconstrictor known, its effects are mediated through two distinct G-protein coupled receptors (GPCRs):
For researchers, the challenge lies not just in stimulating these receptors, but in dissecting their individual contributions.
This guide provides a rigorous framework for using selective Endothelin Receptor Antagonists (ERAs) to isolate these pathways in vitro.
Compound Selection Guide: Choosing the Right Tool
Selecting the correct antagonist is the single most critical step in experimental design. Using a "selective" antagonist at a concentration exceeding its selectivity window renders it non-selective.
Table 1: Comparative Profile of Common Endothelin Receptor Antagonists
| Compound | Type | Primary Target | Selectivity Ratio ( | Solubility Vehicle | Application Note | |
| BQ-123 | Cyclic Pentapeptide | > 1,000:1 | Water / PBS | Gold standard for isolating | ||
| BQ-788 | Linear Peptide | > 1,000:1 | DMSO | Essential for studying | ||
| Ambrisentan | Small Molecule | ~200:1 | DMSO | High affinity but lower selectivity ratio than BQ-123. Clinically relevant. | ||
| Bosentan | Small Molecule | Non-Selective | ~20:1 (Mixed) | Mixed nM range | DMSO | Dual antagonist. Used as a "total block" control. |
| Macitentan | Small Molecule | Non-Selective | ~50:1 (Mixed) | High Affinity | DMSO | Tissue-penetrant; useful for long-term proliferation assays. |
Expert Insight: When using Ambrisentan , strict concentration control is required. At concentrations >10
M, it begins to occupyreceptors, confounding data interpretation. For purely mechanistic studies, BQ-123 is preferred due to its cleaner pharmacological profile.
Mechanistic Signaling & Intervention Points
Understanding the downstream coupling is essential for selecting the readout.
Figure 1: Signal transduction pathways of Endothelin receptors. Note that Calcium mobilization is a convergent output for both receptors via Gq, whereas cAMP modulation is unique to ETB via Gi.
Protocol 1: Functional Calcium Mobilization Assay (FLIPR/Microplate)
This is the industry standard for determining functional antagonism (
Scope: Adherent cells (e.g., HEK293-ETAR, A10 VSMCs, HUVECs).
Reagents:
-
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4 (Avoid bicarbonates to prevent pH drift).
-
Dye: Fluo-4 AM or Fura-2 AM (2-4
M final). -
Probenecid: 2.5 mM (Required to prevent dye extrusion by anion transporters).
-
Agonist: this compound (prepare 1
M stock in 0.1% BSA/PBS to prevent sticking to plastics).
Step-by-Step Workflow:
-
Cell Seeding:
-
Seed cells in 96-well black-wall/clear-bottom plates (Density: 40,000–60,000 cells/well).
-
Incubate overnight to achieve 90% confluency.
-
-
Dye Loading:
-
Remove culture media. Wash 1x with Assay Buffer.
-
Add 100
L Dye Loading Solution (Fluo-4 + Probenecid + 0.02% Pluronic F-127). -
Incubate: 45 min at 37°C, then 15 min at RT (dark).
-
-
Antagonist Pre-treatment (Critical Step):
-
Why: ERAs are competitive antagonists. They must occupy the receptor before the high-affinity ligand (ET-1) arrives.
-
Remove dye solution (if using wash protocol) or add 2x concentration (if no-wash).
-
Add Antagonist (e.g., BQ-123) serially diluted (Range: 0.1 nM to 10
M). -
Incubate for 30 minutes at 37°C.
-
-
Agonist Challenge & Measurement:
-
Place plate in reader (FLIPR, FlexStation, or similar).
-
Inject ET-1 at
concentration (typically 10–50 nM depending on cell line). -
Read: Fluorescence (Ex 494nm / Em 516nm) every 1 second for 60 seconds, then every 5 seconds for 2 minutes.
-
Data Analysis:
Calculate
Protocol 2: Schild Analysis for Competitive Validation
Simply running an inhibition curve is insufficient to prove competitive antagonism. You must validate that the antagonist causes a parallel rightward shift of the agonist curve without suppressing the maximum response (
Workflow:
-
Prepare 4 sets of wells.
-
Set 1: Vehicle control.
-
Set 2: Fixed concentration of Antagonist (e.g.,
). -
Set 3: Fixed concentration of Antagonist (e.g.,
). -
Set 4: Fixed concentration of Antagonist (e.g.,
). -
Run a full ET-1 Dose-Response Curve (DRC) on all sets simultaneously.
Interpretation:
-
Competitive Antagonism: The ET-1 curves shift right.
remains constant.[3] -
Non-Competitive/Allosteric: The
decreases (signal depression) as antagonist concentration increases. -
Schild Plot: Plot Log(Dose Ratio - 1) vs. Log[Antagonist]. A slope of 1.0 indicates ideal competitive binding.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| "Sticky" Compound | ET-1 is highly lipophilic and sticks to plastic. | Always use 0.1% BSA or 0.05% Tween-20 in dilution buffers for ET-1. Use low-binding tips. |
| High Background | Dye leakage or spontaneous Ca2+ activity. | Ensure Probenecid is fresh. Wash cells gently. Reduce dye loading time. |
| Incomplete Block | Insufficient pre-incubation time. | ET receptors have slow dissociation kinetics.[4] Increase antagonist pre-incubation to 60 minutes . |
| Bell-Shaped Curve | Toxicity or off-target effects. | Check DMSO limits. Ensure final DMSO < 0.5%. BQ-123 is water-soluble; switch if DMSO is the issue. |
References
-
Davenport, A. P., et al. (2016). "International Union of Basic and Clinical Pharmacology. C. Nomenclature and Classification of Endothelin Receptors." Pharmacological Reviews.
-
Ihara, M., et al. (1992). "Biological profiles of highly potent novel endothelin antagonists selective for the ETA receptor." Life Sciences. (Seminal paper on BQ-123).
-
Ishikawa, K., et al. (1994). "Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788." Proceedings of the National Academy of Sciences.
-
Tocris Bioscience. "Endothelin Receptors: Scientific Review and Product Guide."
-
Kenakin, T. (2014).[5] "A Pharmacology Primer: Theory, Applications, and Methods." (Reference for Schild Analysis).
Sources
In vivo administration of Endothelin-1 receptor blockers in animal models
Application Note & Protocol Guide
Abstract
The Endothelin-1 (ET-1) system is a critical regulator of vascular tone, fibrosis, and inflammation. Pharmacological blockade of ET-1 receptors (
Part 1: Compound Selection & Mechanism
Successful experimental design requires selecting the correct antagonist based on receptor selectivity and pharmacokinetic properties.
Mechanism of Action
ET-1 acts via two G-protein coupled receptors:
- (Vascular Smooth Muscle): Mediates potent vasoconstriction and proliferation.
- (Endothelial & Smooth Muscle): Mediates vasodilation (via NO/PGI2) and clearance of circulating ET-1.
-
Blockade Consequence: Selective
blockade relaxes vessels. Dual blockade prevents all ET-1 actions but inhibits the clearance mechanism, raising circulating ET-1 levels.
DOT Diagram: ET-1 Signaling & Blockade
Caption: ET-1 signaling pathways and intervention points for specific receptor antagonists.
Compound Selection Table
| Compound | Type | Selectivity | Route | Typical Dose (Rat) | Vehicle |
| Bosentan | Small Molecule | Dual ( | Oral (Gavage) | 30–100 mg/kg/day | 5% Gum Arabic or 0.5% MC |
| Macitentan | Small Molecule | Dual (Tissue Targeting) | Oral (Gavage) | 10–30 mg/kg/day | 0.5% MC + 0.05% Tween 80 |
| Ambrisentan | Small Molecule | Selective | Oral (Gavage) | 10–100 mg/kg/day | 0.5% MC |
| BQ-123 | Cyclic Peptide | Selective | IV / SC (Pump) | 1–3 mg/kg/day | Saline / PBS |
| BQ-788 | Linear Peptide | Selective | IV / SC (Pump) | 3 mg/kg/day | Saline / PBS |
(MC = Methylcellulose)[1]
Part 2: Protocol A - Oral Administration (Small Molecules)
Target: Chronic models (PAH, Fibrosis) using Bosentan, Macitentan, or Ambrisentan. Challenge: Most ERAs are highly lipophilic and poorly soluble in water. Proper suspension is critical for bioavailability.
Vehicle Preparation (Standard Suspension)
Reagents:
-
Methylcellulose (viscosity 400 cP)
-
Tween 80 (Polysorbate 80)
-
Distilled Water (
)
Procedure (100 mL Batch):
-
Heat 30 mL of
to ~70°C. -
Add 0.5 g Methylcellulose powder slowly while stirring vigorously to prevent clumping.
-
Once dispersed, add remaining 70 mL of cold
(this promotes hydration/clarification). -
Add 50 µL Tween 80 (0.05% v/v).
-
Stir overnight at 4°C to fully hydrate. The solution should be clear to slightly opalescent.
Drug Formulation (Daily Dosing)
Note: Prepare fresh suspensions weekly; store at 4°C.
-
Calculate Mass:
.-
Example: For 10 rats (250g each) at 30 mg/kg, needing 5 mL/kg volume.
-
Total Weight = 2.5 kg. Total Drug = 75 mg. Total Volume = 12.5 mL. Concentration = 6 mg/mL.
-
-
Weigh the ERA powder accurately.
-
Levigate: Add a small volume of vehicle to the powder in a mortar or tube. Triturate/vortex to form a smooth paste (wetting).
-
Dilute: Add the remaining vehicle volume.
-
Sonicate: Sonicate for 10–20 minutes to ensure a uniform suspension. Do not filter (this removes the suspended drug).
Administration (Oral Gavage)[3][4][5]
-
Use a flexible gavage needle (18G for rats, 20-22G for mice).
-
Vortex suspension immediately before drawing into the syringe to ensure homogeneity.
-
Administer at the same time daily (circadian rhythm affects ET-1 levels).
Part 3: Protocol B - Continuous Infusion (Peptide Tools)
Target: Mechanistic studies using BQ-123 (
Pump Selection
-
Mice: Alzet Model 1002 (2 weeks) or 1004 (4 weeks).
-
Rats: Alzet Model 2ML2 (2 weeks) or 2ML4 (4 weeks).
Preparation
-
Vehicle: Sterile 0.9% Saline is sufficient for BQ series peptides.
-
Concentration Calculation:
- : Concentration in pump (mg/mL)
- : Daily dose (mg/kg/day)
- : Animal weight (kg)
-
: Duration (days) — Note: This formula simplifies to Flow Rate logic. Better to use:
-
Filling: Fill pump anaerobically to avoid bubbles. Incubate in sterile saline at 37°C for 4–12 hours (priming) before implantation to ensure immediate delivery.
Implantation (Subcutaneous)
-
Anesthetize animal (Isoflurane 2-3%).
-
Make a small mid-scapular incision.
-
Create a subcutaneous pocket using blunt dissection (hemostat).
-
Insert pump (delivery port first) away from the incision.
-
Close with wound clips or sutures.
Part 4: Experimental Validation (Self-Validating the Protocol)
How do you confirm the drug worked?
Hemodynamic Endpoint (The Gold Standard)
In PAH models (e.g., Monocrotaline or Sugen/Hypoxia), efficacy is defined by a reduction in Right Ventricular Systolic Pressure (RVSP).
-
Method: Right Heart Catheterization (RHC).
-
Metric: A successful therapeutic dose of Macitentan (30 mg/kg) typically reduces RVSP from ~60-80 mmHg (disease) to ~30-40 mmHg.
Biomarker Validation (Target Engagement)
-
Blockade Check: If using a dual antagonist (Bosentan) or selective
blocker (BQ-788), you must observe a significant increase in plasma ET-1 levels (2-5 fold).-
Reason:
receptors clear ET-1 from blood. Blocking them stops clearance. If ET-1 levels do not rise, you have not achieved blockade.
-
Morphometry (Fulton Index)
-
Procedure: Excise heart. Dissect Right Ventricle (RV) from Left Ventricle + Septum (LV+S).
-
Calculation:
. -
Success Criteria: Effective ERA treatment significantly lowers this ratio compared to vehicle controls.
DOT Diagram: Experimental Workflow (PAH Model)
Caption: Standard workflow for testing ERAs in the Sugen/Hypoxia or Monocrotaline rat models.
References
-
Clozel, M., et al. (1994). Pharmacological characterization of bosentan, a new potent orally active nonpeptide endothelin receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 270(1), 228-235. Link
-
Iglarz, M., et al. (2008). Pharmacology of macitentan, an orally active tissue-targeting dual endothelin receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 327(3), 736-745. Link
-
Galiè, N., et al. (2008). Ambrisentan for the treatment of pulmonary arterial hypertension. Circulation, 117(23), 3010-3019. Link
-
Okada, M., & Nishikibe, M. (2002). BQ-788, a selective endothelin ET(B) receptor antagonist. Cardiovascular Drug Reviews, 20(1), 53-66. Link
-
Kuc, R. E., & Davenport, A. P. (2004). Endothelin receptors. Tocris Reviews. Link
Sources
Application Note: Precision Knockout of Endothelin-1 (EDN1) Using CRISPR/Cas9 RNP Complexes
Abstract
Endothelin-1 (ET-1), encoded by the EDN1 gene, is a potent 21-amino acid vasoconstrictor peptide critical in vascular physiology, fibrosis, and oncology.[1][2] Standard plasmid-based CRISPR approaches often fail in primary endothelial cells (e.g., HUVECs) due to DNA toxicity and low transfection efficiency. This Application Note details a Ribonucleoprotein (RNP) -based knockout strategy. By delivering purified Cas9 protein complexed with synthetic gRNA, we achieve high editing efficiency (>80%) with minimal cytotoxicity. This protocol includes a self-validating workflow combining genotypic analysis (T7E1/Sanger) with phenotypic verification via ELISA for the secreted peptide.
Phase 1: Experimental Strategy & Design
Target Selection Logic
The EDN1 gene produces a large precursor (pre-pro-endothelin-1) which is proteolytically cleaved into the mature 21-amino acid active peptide.
-
Strategic Error: Targeting the region coding for the mature 21-aa peptide is risky; small in-frame indels might still result in a functional (albeit mutant) peptide.
-
Correct Strategy: Target Exon 2 or the early region of Exon 3 . This disrupts the reading frame upstream of the mature peptide sequence, ensuring that no functional ET-1 is secreted.
The "Self-Validating" System
A robust experiment requires internal checks to distinguish between "failed transfection" and "successful negative result."
| Component | Role | Specificity |
| Target RNP | EDN1 Knockout | Multi-guide approach (2-3 sgRNAs spaced 50bp apart) to induce fragment deletion. |
| Negative Control | Baseline | Non-Targeting (NT) gRNA (Scramble). |
| Positive Control | Transfection Efficiency | CD81 or B2M targeting gRNA (surface proteins easily stained via FACS). |
| Phenotype Check | Functional Validation | ELISA on cell culture supernatant (ET-1 is secreted). |
Workflow Visualization
The following diagram outlines the logical flow from design to validation.
Caption: Figure 1. Integrated workflow for EDN1 knockout. Parallel validation ensures editing correlates with loss of protein secretion.
Phase 2: Detailed Protocol (RNP Electroporation)
Scope: Optimized for Primary HUVECs (Human Umbilical Vein Endothelial Cells).[3][4] Rationale: HUVECs are notoriously hard to transfect with plasmids. RNPs enter the nucleus immediately without transcription/translation, bypassing intracellular DNA sensors that trigger apoptosis.
Reagents & Equipment
-
Cas9 Nuclease: Recombinant S. pyogenes Cas9 NLS (e.g., IDT Alt-R or Synthego).
-
gRNA: Synthetic sgRNA (chemically modified for stability).
-
EDN1 Target Sequence (Example):5'- GCTGCGTCCGTATGGACTTG -3' (Exon 2).
-
-
Transfection System: Lonza 4D-Nucleofector (Pulse code CA-167 ) or Thermo Neon (1350V, 30ms, 1 pulse).
-
Buffer: P5 Primary Cell Solution (Lonza) or Buffer R (Neon).
Step-by-Step Procedure
Step 1: RNP Complex Assembly
Timing: 30 minutes prior to transfection.
-
Resuspend sgRNA to 100 µM in Nuclease-Free Duplex Buffer.
-
Mix:
-
1.2 µL sgRNA (100 µM)
-
1.0 µL Cas9 Protein (60 µM)
-
2.8 µL Resuspension Buffer R/P5
-
Total Vol: 5 µL
-
-
Incubate: 15-20 minutes at Room Temperature (RT). This forms the RNP complex.[3][5]
Step 2: Cell Preparation
-
Harvest HUVECs at 70-80% confluency. Do not over-trypsinize ; neutralize immediately.
-
Centrifuge (200 x g, 5 min) and aspirate supernatant completely.
-
Resuspend cell pellet carefully in 20 µL of Nucleofection Buffer (containing the RNP complex from Step 1).
Step 3: Electroporation
-
Transfer the 25 µL mixture (Cells + RNP) to the electroporation cuvette/tip.
-
Pulse:
-
Lonza 4D: Program CA-167 (HUVEC optimized).
-
Neon:1350 V / 30 ms / 1 pulse .
-
-
Immediately transfer cells into 500 µL of pre-warmed, antibiotic-free EGM-2 medium in a 24-well plate.
Step 4: Recovery
-
Incubate at 37°C, 5% CO2.
-
Critical: Do not change media for 24 hours to minimize stress.
-
At 48-72 hours, split cells:
-
Fraction A (20%): Lysis for gDNA extraction (Genotyping).
-
Fraction B (80%): Re-seed for ELISA supernatant collection.
-
Phase 3: Validation & Analysis
Genotypic Validation (T7E1 Assay)
Because EDN1 is essential, homozygous knockouts may grow slower.
-
PCR amplify the 500bp region surrounding the cut site.
-
Denature and re-anneal PCR products. Mismatches (wild-type vs. mutant strands) form heteroduplexes.
-
Digest with T7 Endonuclease I.
-
Success Criteria: Cleaved bands on an agarose gel indicate successful indel formation.
-
Note: If T7E1 is negative but phenotype is present, perform Sanger sequencing and analyze with TIDE/ICE software (T7E1 misses single-base indels).
-
Phenotypic Validation (ELISA)
Why ELISA? Western Blotting for ET-1 is technically difficult because the mature peptide is only 21 amino acids (2.5 kDa), which often runs off gels or transfers poorly. ELISA measures the secreted functional peptide.
Protocol:
-
Seed edited cells and NT-Control cells at equal density (e.g., 10,000 cells/well in 96-well).
-
Incubate for 24 hours in fresh media.
-
Collect supernatant. Centrifuge to remove debris.
-
Run specific Human this compound ELISA (Sensitivity < 1 pg/mL).
Data Interpretation:
| Sample | Genotype (T7E1) | ELISA (pg/mL) | Interpretation |
| WT / NT-Control | Single Band (No cut) | 50 - 100 | Normal baseline secretion. |
| Heterozygote (+/-) | Cleaved Bands | 20 - 40 | Partial KO. One allele functional. |
| Homozygote (-/-) | Cleaved Bands | < 1.0 (ND) | Successful Functional Knockout. |
Mechanistic Pathway Diagram
Understanding the downstream effect is crucial for drug development applications.
Caption: Figure 2. The this compound processing pathway.[1][7][8][9] CRISPR disruption at the gene level prevents the formation of the substrate for ECE-1, halting downstream GPCR activation.
Phase 4: Troubleshooting & Expert Insights
"The ELISA is positive, but T7E1 says I have editing."
-
Cause: You likely have a heterozygous population. HUVECs are diploid.[3] If you knock out only one allele, the remaining allele can upregulate expression to compensate (dosage compensation).
-
Solution: Isolate single clones (difficult in primary cells) or repeat transfection with a higher RNP concentration to drive biallelic editing.
"Cells are dying after electroporation."
-
Cause: Primary HUVECs are sensitive.
-
Solution:
-
Add ROCK inhibitor (Y-27632) to the recovery media for the first 24 hours.
-
Ensure RNP is free of endotoxins (use high-quality commercial Cas9).
-
Switch to the "Pulse-Recovery" method: Allow cells to sit in the cuvette for 10 minutes post-pulse before transferring to media.
-
"No bands in T7E1."
-
Cause: Primer mismatch or low editing efficiency.
-
Solution: Design primers outside the variable region. If editing is <5%, T7E1 is not sensitive enough. Use Synthego ICE or TIDE analysis on Sanger sequencing data, which can detect editing as low as 1%.
References
-
Synthego. (2023). CRISPR Transfection Protocols Guide: RNP Electroporation. Retrieved from [Link]
-
GeneCards. (2023). EDN1 Gene - Endothelin 1: Structure and Function.[1] Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). HIF1A Knockout by Biallelic and Selection-Free CRISPR Gene Editing in Human Primary Endothelial Cells with Ribonucleoprotein Complexes. (Methodology reference for HUVEC RNP). Retrieved from [Link]
Sources
- 1. This compound gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. altogen.com [altogen.com]
- 4. HIF1A Knockout by Biallelic and Selection-Free CRISPR Gene Editing in Human Primary Endothelial Cells with Ribonucleoprotein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. YAP1 mKate:BSD HDR Knock-in (via Cas9 RNP lipofection) [protocols.io]
- 6. EDN1-AS, A Novel Long Non-coding RNA Regulating this compound in Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human this compound (ET-1) ELISA Kit (EIAET1) - Invitrogen [thermofisher.com]
- 8. genecards.org [genecards.org]
- 9. mybiosource.com [mybiosource.com]
Application Note: Optimized Strategies for siRNA-Mediated Silencing of Endothelin-1 (EDN1)
Introduction
Endothelin-1 (ET-1), encoded by the EDN1 gene, is a potent 21-amino acid vasoconstrictor peptide primarily produced by vascular endothelial cells.[1] Beyond its classical role in vascular tone, ET-1 is a critical driver in fibrosis, tumor progression, and inflammatory cascades.
Silencing EDN1 via small interfering RNA (siRNA) offers a precise method to dissect its autocrine and paracrine functions. However, EDN1 knockdown presents unique challenges compared to intracellular targets:
-
Secreted Nature: The mature peptide is rapidly secreted, meaning intracellular protein levels are often negligible. Validation requires analyzing culture media, not cell lysates.
-
Processing Lag: The pathway involves multiple cleavage steps (Pre-pro-ET-1
Big ET-1 ET-1). -
Primary Cell Sensitivity: The gold-standard model, Human Umbilical Vein Endothelial Cells (HUVECs), are sensitive to transfection toxicity and passage number.
This guide provides a field-proven workflow for EDN1 silencing, emphasizing the critical distinction between mRNA depletion and functional protein reduction in the supernatant.
Experimental Design & Pre-requisites
Cell Model Constraints
-
Primary Cells (HUVEC/HAEC): Use cells between Passage 2 and 6. Transfection efficiency drops significantly >P6, and basal ET-1 secretion becomes erratic.
-
Media: Endothelial Cell Growth Medium (EGM-2) is recommended.
-
Critical Note: Avoid antibiotics (Pen/Strep) during the initial 24 hours of transfection as they can exacerbate cytotoxicity with lipid reagents.
-
siRNA Selection Strategy
-
Targeting: Design siRNAs targeting the Open Reading Frame (ORF) of EDN1 to ensure degradation of the precursor mRNA.
-
Pooling: Use a pool of 3-4 distinct siRNAs to minimize off-target effects (OTE) while maximizing knockdown efficiency.
-
Controls:
-
Negative: Non-targeting Scrambled siRNA (matched GC content).
-
Positive: siRNA targeting a housekeeper (e.g., GAPDH or PPIB) to validate transfection efficiency.
-
Mock: Transfection reagent only (to assess toxicity).
-
Protocol 1: Lipid-Mediated Transfection in HUVECs
HUVECs are notoriously difficult to transfect.[2] This protocol uses a reverse-transfection approach (plating cells onto siRNA-lipid complexes) which often yields higher efficiency (80-90%) than forward transfection for adherent primary cells.
Reagents
-
siRNA (Target and Control) – 10 µM stock
-
Lipofectamine RNAiMAX or equivalent endothelial-optimized reagent
-
Opti-MEM Reduced Serum Medium
Step-by-Step Workflow (24-well Format)
-
Preparation of Complexes (Per Well):
-
Tube A: Dilute 3 pmol siRNA in 50 µL Opti-MEM (Final conc: 10 nM).
-
Tube B: Dilute 1 µL RNAiMAX in 50 µL Opti-MEM.
-
Mix Tube A and Tube B. Incubate for 20 minutes at Room Temperature (RT).
-
-
Cell Plating:
-
While complexes incubate, trypsinize HUVECs.
-
Resuspend in antibiotic-free complete medium to a density of 100,000 cells/mL.
-
-
Transfection:
-
Add the 100 µL siRNA-lipid complex to the bottom of the empty well.
-
Add 500 µL of cell suspension (50,000 cells) directly on top of the complexes.
-
Tip: Gently rock the plate (do not swirl) to ensure even distribution.
-
-
Incubation:
-
Incubate at 37°C, 5% CO₂ for 24 hours.
-
Media Change (Critical): At 24h, replace media with fresh complete media (antibiotics can now be added). This removes residual toxicity.
-
Protocol 2: Validation of Knockdown (The Self-Validating System)
Because ET-1 is secreted, you must validate at two distinct levels: mRNA (intracellular) and Protein (extracellular) .
mRNA Analysis (qPCR)
-
Timing: Harvest cells at 24–30 hours post-transfection.
-
Normalization: Normalize EDN1 (Ct) against GAPDH or B2M.
-
Expectation: >70% reduction in mRNA is required to see significant protein changes later.
Protein Analysis (ELISA)
-
Timing: Collect supernatant at 48–72 hours . The delay accounts for the half-life of existing protein and the secretion rate.
-
Sample Prep: Centrifuge media at 1000 x g for 10 min to remove debris. Use immediately or store at -80°C.
-
Normalization (Crucial): Since you are measuring media, you cannot normalize to a "housekeeping protein" in the media.
-
Method: After collecting media, lyse the cells in the well and measure Total Cellular Protein (BCA Assay) .
-
Calculation: [ET-1 concentration (pg/mL)] / [Total Cell Protein (mg/mL)].
-
Visualization: Experimental Workflow
Figure 1: Optimized workflow for EDN1 knockdown. Note the divergence in sampling times for mRNA vs. secreted protein.
Protocol 3: Functional Assays
Once knockdown is confirmed, functional impact is assessed via downstream signaling events. ET-1 acts via ETA/ETB receptors (GPCRs) to trigger Calcium (
Calcium Mobilization Assay (Fura-2)
This assay confirms that the reduction in secreted ET-1 leads to reduced autocrine signaling.
-
Setup: Transfect HUVECs as above. Wait 48 hours.
-
Loading: Wash cells and load with Fura-2 AM (calcium indicator) for 30 mins.
-
Stimulation:
-
Basal: Measure resting
. -
Autocrine Check: Add an ETA/ETB antagonist (e.g., Bosentan) to control cells. If EDN1 knockdown is effective, the drop in
signaling in KD cells should mimic the antagonist effect in control cells.
-
-
Readout: Ratio of fluorescence at 340/380 nm excitation.
Visualization: ET-1 Signaling Pathway[3]
Figure 2: The this compound processing and signaling cascade. siRNA targets the initial mRNA stage, preventing the downstream Calcium release.
Data Analysis & Troubleshooting
Expected Results
| Assay | Control (Scramble) | EDN1 siRNA | Success Criteria |
| qPCR (24h) | 100% Expression | < 30% Expression | >70% Knockdown |
| ELISA (Media, 48h) | High (~50-100 pg/mL) | Low (< 20 pg/mL) | Significant reduction (p<0.05) |
| Cell Morphology | Cobblestone | Cobblestone | No rounding (toxicity check) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Toxicity | Cell density too low during transfection. | Increase seeding density. Ensure cells are >80% confluent if using forward transfection. |
| No Protein Reduction | Harvested too early. | ET-1 is stable. Extend incubation to 72h post-transfection. |
| ELISA "Hook Effect" | Concentration too high. | If control samples read lower than expected, serial dilute the supernatant (1:2, 1:10) to ensure you are in the linear range. |
| Variable qPCR | Housekeeper regulation. | GAPDH can be regulated by hypoxia. Validate with B2M or RPLP0 if studying hypoxic conditions. |
References
-
Davenport, A. P., et al. (2016). "Endothelin."[3][4][5][6] Pharmacological Reviews, 68(2), 357-418.
-
Thermo Fisher Scientific. (n.d.). "Lipofectamine RNAiMAX Transfection Protocol for HUVEC."
-
Khimji, A. K., & Rockey, D. C. (2010). "this compound signaling in endothelial cells." Journal of Cardiovascular Pharmacology, 56(2), 164-170.
-
Stow, L. R., et al. (2011). "this compound gene regulation." FASEB Journal, 25(1), 16-28.
Sources
- 1. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. siRNA knockdown of gene expression in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human EDN1 (this compound) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. youtube.com [youtube.com]
Application Note: Deciphering the Mitogenic Potency of Endothelin-1
Advanced Protocols for Proliferation and Signaling Analysis
Abstract & Introduction
Endothelin-1 (ET-1) is a potent 21-amino acid vasoconstrictor peptide that functions as a critical mitogen in vascular smooth muscle cells (VSMCs), fibroblasts, and various cancer cell types.[1] Beyond its hemodynamic effects, ET-1 drives pathological remodeling in Pulmonary Arterial Hypertension (PAH), atherosclerosis, and fibrosis by stimulating aberrant cell proliferation.
Studying ET-1-induced proliferation presents unique challenges: the mitogenic signal is often weaker than serum growth factors (acting as a "co-mitogen"), and the response is highly dependent on receptor subtype availability (
Mechanistic Foundation
ET-1 operates through G-protein-coupled receptors (GPCRs). In proliferation-competent cells (e.g., VSMCs), the
Signaling Pathway Visualization
The following diagram illustrates the canonical proliferative signaling axis activated by ET-1.
Figure 1: Canonical ET-1 signaling pathway via ET-A/MAPK axis leading to proliferation.
Pre-Experimental Considerations (Critical)
To successfully measure ET-1 proliferation, you must eliminate background noise. ET-1 is often a weak mitogen compared to 10% Fetal Bovine Serum (FBS). If cells are not synchronized, the high basal proliferation rate will mask the specific effect of ET-1.
-
Cell Synchronization (Starvation): Cells must be serum-starved (0% or 0.1% BSA) for 24 hours prior to ET-1 treatment. This arrests cells in the
phase. -
Receptor Verification: Ensure your cell line expresses
or . Primary VSMCs are ideal; HEK293 may require transfection. -
Peptide Handling: ET-1 is sticky. Dissolve in PBS/0.1% BSA to prevent adsorption to plastic tips.
-
Inhibitor Controls: Always include a condition with BQ-123 (selective
antagonist) to prove the proliferation is receptor-mediated.
Protocol 1: Endpoint Analysis via EdU Incorporation
Method: Click-chemistry based detection of DNA synthesis.[2] Why: Superior to BrdU (no DNA denaturation required) and highly sensitive for detecting the S-phase entry induced by mitogens.
Materials
-
Ligand: this compound (Sigma/Tocris), stock 100 µM in water.
-
Antagonist: BQ-123 (ET-A selective), stock 1 mM.
-
Kit: EdU Cell Proliferation Kit (e.g., Click-iT™ or similar).
-
Cells: Rat Aortic Smooth Muscle Cells (RASMCs) or similar.
Step-by-Step Workflow
-
Seeding: Plate cells in 96-well plates (approx. 5,000 cells/well) in complete media. Allow attachment (24h).
-
Synchronization (Crucial): Aspirate media. Wash 1x with PBS. Add Serum-Free Media (SFM) containing 0.1% BSA. Incubate for 24 hours .
-
Pre-Treatment (Antagonist):
-
Group A: Vehicle (SFM).
-
Group B: BQ-123 (1 µM) in SFM.
-
Incubate 30 minutes.
-
-
Induction:
-
Add ET-1 to wells.[3] Typical Dose-Response: 1 nM, 10 nM, 100 nM .
-
Note: 100 nM is often the saturation point.
-
Incubate for 20 hours .
-
-
EdU Labeling: Add EdU (10 µM final) to the wells. Incubate for the final 4 hours (Total induction time: 24h).
-
Fixation & Detection:
-
Analysis: Image via fluorescence microscopy. Count EdU+ nuclei vs. DAPI (Total) nuclei.
Expected Result: ET-1 (10-100 nM) should increase EdU incorporation by 2-5 fold over basal (starved) control. BQ-123 should completely abolish this effect.
Protocol 2: Real-Time Kinetics (xCELLigence/Impedance)
Method: Label-free impedance monitoring. Why: ET-1 induces rapid cytoskeletal rearrangement (early impedance change) followed by proliferation (late impedance rise). This method distinguishes these two phases.
Step-by-Step Workflow
-
Background: Add 50 µL Serum-Free Media to E-Plate 96. Measure background impedance.
-
Seeding: Add 100 µL cell suspension (5,000 cells/well). Allow sedimentation (30 min RT) then incubate at 37°C.
-
Starvation Phase:
-
Allow cells to grow to ~50% confluence (approx. 24h).
-
Carefully wash and replace medium with Serum-Free Media.
-
Monitor impedance for another 24h. The "Cell Index" (CI) should plateau or slightly dip, indicating growth arrest (
).
-
-
Induction:
-
Add 20 µL of 10x ET-1 solution (Final: 100 nM).
-
Controls: SFM alone (Negative), 10% FBS (Positive).
-
-
Monitoring: Set instrument to scan every 15 minutes for 48-72 hours.
Data Interpretation:
-
Phase 1 (0-4h): Transient spike in Cell Index. This is NOT proliferation; it is ET-1 induced cytoskeletal contraction/focal adhesion remodeling.
-
Phase 2 (12-48h): Gradual, sustained increase in Cell Index slope. This represents cell number increase (proliferation) .
Protocol 3: Mechanistic Validation (Western Blot)
Method: Detection of phosphorylated ERK1/2 (p-ERK). Why: To confirm that the proliferation observed in Protocols 1 & 2 is driven by the MAPK pathway.
Step-by-Step Workflow
-
Setup: Seed cells in 6-well plates. Starve for 24h as above.
-
Time Course: Treat with 100 nM ET-1 for: 0, 5, 15, 30, 60 minutes .
-
Lysis: Rapidly aspirate media and lyse in ice-cold RIPA buffer containing Phosphatase Inhibitors (Na3VO4, NaF). Speed is critical to preserve phosphorylation.
-
Blotting:
-
Primary Ab: Anti-Phospho-ERK1/2 (Thr202/Tyr204).
-
Loading Control: Anti-Total ERK1/2 or GAPDH.
-
-
Result: Strong phosphorylation band should appear at 5-15 minutes and decay by 60 minutes.
Data Comparison & Troubleshooting
| Feature | EdU Assay (Protocol 1) | xCELLigence (Protocol 2) | Western Blot (Protocol 3) |
| Primary Output | % S-Phase Cells | Cell Index (Impedance) | Pathway Activation |
| Throughput | High (96/384 well) | Medium (16/96 well) | Low |
| Temporal Data | Endpoint only | Continuous (Real-time) | Snapshots |
| Sensitivity | High | High | Medium |
| Best For | Quantifying division | Kinetics & Cytoskeleton | Proving Mechanism |
Common Pitfalls:
-
High Basal Signal: Starvation was insufficient. Ensure 24h serum-free step.
-
No Response: ET-1 peptide oxidation. Use fresh aliquots. Check receptor expression (ET-A vs ET-B) in your specific passage number (primary cells lose receptors over time).
-
Inconsistent EdU: Cell density too high. Contact inhibition overrides ET-1 signaling.
References
-
Ivey, M. E., et al. (2008). "this compound signalling in vascular smooth muscle: pathways controlling cellular functions associated with atherosclerosis."[5] Atherosclerosis.[5][6]
-
Sigma-Aldrich. "EdU Cell Proliferation Assay Protocol." MilliporeSigma Technical Library.
-
Agilent Technologies. "Dynamic Monitoring of GPCR Activation in Living Cells using xCELLigence." Agilent Application Notes.
-
Shichiri, M., et al. (2000). "this compound Inhibits Apoptosis of Vascular Smooth Muscle Cells Induced by Nitric Oxide and Serum Deprivation." Arteriosclerosis, Thrombosis, and Vascular Biology.
-
Tocris Bioscience. "BQ-123 Product Information and Biological Activity." Tocris Scientific Data.
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. This compound INDUCED VASCULAR SMOOTH MUSCLE CELL PROLIFERATION IS MEDIATED BY CYTOCHROME P-450 ARACHIDONIC ACID METABOLITES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound signalling in vascular smooth muscle: pathways controlling cellular functions associated with atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rpsg.org.uk [rpsg.org.uk]
Application Note: Assaying Endothelin-1 (ET-1)-Mediated Vasoconstriction in Isolated Arteries using Wire Myography
[1]
Introduction & Mechanistic Grounding
Endothelin-1 (ET-1) is the most potent endogenous vasoconstrictor currently known, playing a critical role in vascular homeostasis and the pathophysiology of hypertension, atherosclerosis, and vasospasm.[1] In isolated artery preparations, ET-1 acts primarily through two G-protein-coupled receptors (GPCRs) located on vascular smooth muscle cells (VSMCs) and endothelial cells (ECs).
-
Receptors (VSMC): The primary drivers of potent, long-lasting vasoconstriction. They couple to
, leading to phospholipase C (PLC) activation, generation, and calcium mobilization. - Receptors:
Experimental Challenge: Unlike adrenergic agonists (e.g., phenylephrine), ET-1 exhibits "pseudo-irreversible" binding. It dissociates from receptors extremely slowly, making washout difficult and tachyphylaxis (desensitization) a significant risk. This protocol is designed to mitigate these factors.
Signaling Pathway Visualization
Figure 1: The canonical signaling pathway for ET-1 mediated vasoconstriction in vascular smooth muscle cells.
Materials & Reagents
Physiological Saline Solution (PSS)
The integrity of the assay depends on a precise Krebs-Henseleit buffer. Calcium concentration is critical for ET-1 signaling.
Table 1: Modified Krebs-Henseleit Buffer Composition
| Component | Concentration (mM) | Function |
| NaCl | 119.0 | Osmolarity/Ionic strength |
| KCl | 4.7 | Resting membrane potential |
| 1.17 | Enzymatic cofactor | |
| 1.18 | pH buffering | |
| 2.5 | Critical: Contractility source | |
| 25.0 | pH buffer (requires | |
| Glucose | 5.5 | Metabolic substrate |
| EDTA | 0.026 | Chelates heavy metals |
-
Gas: 95%
/ 5% (Carbogen) to maintain pH 7.4 at 37°C. -
KPSS (High Potassium): Replace NaCl with KCl on an equimolar basis (e.g., 60mM or 124mM
) to induce depolarization-dependent contraction.
Pharmacological Agents[11][12]
Experimental Protocol
Phase I: Dissection and Mounting
-
Vessel Selection: Resistance arteries (e.g., mesenteric, femoral, cerebral) <500 µm diameter.
-
Technique: Use the "no-touch" technique. Grasp only the adventitial tissue, never the vessel wall. Forceps compression damages the endothelium and alters ET-1 sensitivity.
-
Mounting: Thread two tungsten wires (40µm diameter for small vessels) through the lumen and secure to the myograph jaws (e.g., DMT 620M system).
Phase II: Normalization (The Mulvany-Halpern Technique)
Scientific Rationale: According to LaPlace's Law, wall tension depends on transmural pressure and radius. To measure reproducible active force, vessels must be stretched to an optimal passive tension that mimics physiological conditions.
-
Equilibration: Allow vessels to heat to 37°C in PSS for 20 mins (zero tension).
-
Stepwise Stretching: Stretch the vessel in 2-minute intervals, recording the passive wall tension at each step.
-
Calculation: Plot Wall Tension vs. Internal Circumference.
-
Target: Calculate
(the internal circumference the vessel would have at 100 mmHg transmural pressure). -
Set Point: Set the vessel to 0.9 ×
.-
Why 0.9? This degree of stretch aligns the actin-myosin filaments for maximal active force development in resistance arteries [1, 2].
-
Phase III: Wake-Up and Viability
Before applying ET-1, the vessel's health must be validated.
-
KPSS Challenge: Add 60mM
PSS.-
Acceptance Criteria: Rapid, sustained contraction >1.0 mN (varies by vessel size).
-
-
Washout: 3x with PSS until baseline recovers.
-
Endothelial Check: Pre-constrict with Phenylephrine (1-3 µM) to ~70% max tone. Add Acetylcholine (10 µM).
-
Intact Endothelium: >50% relaxation.
-
Denuded: <10% relaxation.
-
Note: For pure smooth muscle ET-1 assays, some researchers mechanically denude the endothelium to remove
-mediated NO release, which opposes contraction.
-
Phase IV: ET-1 Concentration-Response Curve (CCRC)
Warning: ET-1 is "sticky." Once added, it is difficult to wash out. Therefore, cumulative dosing is preferred over single bolus dosing for generating curves.
-
Baseline: Ensure stable baseline for 10 mins.
-
Dosing: Add ET-1 in half-log increments (
M to M). -
Timing: ET-1 contraction is slower than norepinephrine. Wait 5–8 minutes per dose or until the plateau is stable.
-
Plateau: Do not proceed to the next dose until the trace is flat.
-
Termination: At
M, the vessel usually reaches . Further increases often yield no benefit and make washout impossible.
Experimental Workflow
Figure 2: Step-by-step experimental workflow for ET-1 myography.
Data Analysis & Interpretation
Normalization of Force
Raw force (mN) should be converted to Wall Tension or Active Stress to account for vessel size differences.
Curve Fitting
Fit data to the Sigmoidal Dose-Response (Variable Slope) equation (Four-Parameter Logistic Equation):
-
: Negative logarithm of
. Higher = Higher Potency. - : Efficacy (maximal contraction).
Interpretation of Antagonists
If testing antagonists (e.g., BQ-123):
-
Rightward Shift: Indicates competitive antagonism.
-
Depression of
: Indicates non-competitive antagonism or insurmountable binding (common with ET-1 due to its tight receptor interaction).
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Weak Contraction | Damage during dissection | Use "no-touch" technique; ensure vessel is not stretched during mounting. |
| Unstable Baseline | Temperature fluctuation | Ensure bath is exactly 37°C; check perfusion gas flow. |
| No Relaxation to ACh | Endothelial damage | Acceptable if studying smooth muscle only; otherwise, discard vessel. |
| Tachyphylaxis | Receptor desensitization | Crucial: ET-1 curves are difficult to repeat on the same segment. Perform only one ET-1 curve per vessel segment. Use parallel segments for controls vs. treatments. |
| Incomplete Washout | High affinity binding | Wash with PSS containing 0.1% BSA (Albumin) to help scavenge lipophilic/sticky peptides, though ET-1 is notoriously hard to remove. |
References
-
Mulvany, M. J., & Halpern, W. (1977). Contractile properties of small arterial resistance vessels in spontaneously hypertensive and normotensive rats. Circulation Research, 41(1), 19-26.
-
Slezak, P., et al. (2010). Accurate Normalization Factor for Wire Myography of Rat Femoral Artery. Physiological Research, 59, 815-825.
-
Davenport, A. P., et al. (2016). this compound: Biosynthesis, Signaling and Vasoreactivity. International Union of Basic and Clinical Pharmacology (IUPHAR).[2]
-
Danish Myo Technology (DMT). Wire Myography: The Ultimate Guide (Protocol Included).
-
Maguire, J. J., & Davenport, A. P. (2014). Endothelin@25 - new agonists, antagonists, inhibitors and emerging research frontiers: IUPHAR Review 12.[2] British Journal of Pharmacology.[2]
Sources
- 1. International Union of Pharmacology. XXIX. Update on endothelin receptor nomenclature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelin@25 – new agonists, antagonists, inhibitors and emerging research frontiers: IUPHAR Review 12 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time course of this compound plasma level in patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound acutely increases nitric oxide production via the calcineurin mediated dephosphorylation of Caveolin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Myography of isolated blood vessels: Considerations for experimental design and combination with supplementary techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Analysis of Endothelin-1 (ET-1) Signaling via Calcium Imaging
From Gq-Coupled Kinetics to Pharmacological Validation
Introduction & Mechanistic Rationale
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide with critical implications in hypertension, cardiac hypertrophy, and fibrosis. Functional analysis of ET-1 signaling requires high-fidelity measurement of intracellular calcium (
While high-throughput screening often utilizes single-wavelength dyes (e.g., Fluo-4), detailed mechanistic characterization demands ratiometric imaging (e.g., Fura-2). This approach corrects for uneven dye loading, photobleaching, and focal plane shifts—variables that otherwise compromise the integrity of kinetic data.
The Gq-Coupled Calcium Cascade
ET-1 signaling is biphasic. The initial transient peak is driven by
Diagram 1: ET-1 Signaling Pathway
Visualizing the Gq-PLC-IP3 axis and dual calcium sources.
Caption: The ET-1 signaling cascade. Binding to Gq-coupled receptors triggers IP3 generation and ER calcium release, followed by extracellular influx.
Experimental Strategy: Dye Selection
Choosing the correct indicator is the first critical decision. For ET-1 kinetics, Fura-2 AM is the superior choice over Fluo-4 due to its self-calibrating properties.
| Feature | Fura-2 AM (Recommended) | Fluo-4 AM |
| Type | Ratiometric (Excitation 340/380 nm) | Single Wavelength (Excitation 488 nm) |
| Quantification | Absolute | Relative fluorescence change ( |
| Artifact Correction | High (Corrects for dye leakage/bleaching) | Low (Sensitive to artifacts) |
| Kinetics | Excellent for biphasic events | Better for sub-second rapid spikes |
| Throughput | Medium (Microscopy/Plate Reader) | High (FLIPR/Flow Cytometry) |
Protocol: Ratiometric Calcium Imaging of ET-1
Objective: To quantify cytosolic calcium flux in Vascular Smooth Muscle Cells (VSMCs) or Endothelial Cells upon ET-1 stimulation.
Phase A: Reagents & Buffer Preparation
-
Fura-2 AM Stock: Dissolve 50 µg in 50 µL DMSO (1 mM stock). Store at -20°C, desiccated.
-
Pluronic F-127: 20% w/v in DMSO. Facilitates dye dispersion.
-
Physiological Saline Solution (PSS/Imaging Buffer): 140 mM NaCl, 5 mM KCl, 1 mM
, 10 mM Glucose, 10 mM HEPES, 2 mM , pH 7.4.[1] -
Agonist: this compound (100 nM working solution).[1]
-
Calibration Reagents: Ionomycin (10 µM, Max signal), EGTA (10 mM, Min signal).
Phase B: Cell Loading (The "Critical Path")
Expert Insight: Serum starvation (12-24h) prior to imaging is mandatory to synchronize the cell cycle and upregulate ET receptors, ensuring a robust response.
-
Culture: Grow cells on sterile glass coverslips or optical-bottom 96-well plates to 70-80% confluency.
-
Loading Solution: Mix 2 µL Fura-2 AM stock + 1 µL Pluronic F-127. Add to 1 mL PSS (Final: 2 µM dye).
-
Optional: Add 2.5 mM Probenecid if using cells with high anion transporter activity (e.g., macrophages) to prevent dye extrusion.
-
-
Incubation: Incubate cells for 30-45 minutes at room temperature in the dark.
-
Note: Avoid
loading if possible, as it promotes dye sequestration into organelles (e.g., mitochondria), causing background noise.
-
-
De-esterification: Aspirate loading solution. Wash 2x with PSS. Incubate in fresh PSS for 20 minutes to allow complete hydrolysis of AM esters.
Phase C: Imaging & Stimulation
-
Baseline: Acquire images at 340 nm and 380 nm excitation (Emission ~510 nm) every 2 seconds for 1 minute to establish a stable baseline (
). -
Stimulation: Add ET-1 (Final concentration 1-100 nM) carefully to the bath.
-
Technique: Do not pipette directly onto cells. Add 2x concentration to the side of the well/chamber to diffuse.
-
-
Recording: Continue imaging for 3-5 minutes.
-
Phase 1 (Peak): Occurs within 10-30 seconds.
-
Phase 2 (Plateau): Sustained elevation lasting minutes.
-
Diagram 2: Experimental Workflow
Step-by-step logic for a validated calcium imaging run.
Caption: Workflow from cell synchronization to ratiometric data acquisition.
Data Analysis & Pharmacological Validation
Calculating Intracellular Calcium
Convert raw fluorescence ratios (
-
: Dissociation constant of Fura-2 (typically 224 nM at
). -
: Ratio in zero
(PSS + 10 mM EGTA). -
: Ratio in saturating
(PSS + 10 µM Ionomycin). -
: Ratio of fluorescence at 380 nm in zero vs. saturating
( ).[2]
Pharmacological Validation (Self-Validating System)
To prove the signal is ET-1 specific, use selective antagonists. A true ET-1 signal must be blockable.
| Compound | Target Receptor | Expected Result on Calcium Signal |
| BQ-123 | ET-A Selective | Abolishes signal in VSMCs (primary receptor type). |
| BQ-788 | ET-B Selective | Blocks signal in Endothelial cells; minimal effect in VSMCs. |
| Bosentan | Dual (ET-A/B) | Complete signal ablation in mixed cell populations. |
| Nifedipine | L-Type VGCC | Reduces the plateau phase only (confirms influx source). |
| U-73122 | PLC Inhibitor | Abolishes the initial peak (confirms Gq coupling). |
References
-
Abcam. Fura-2 AM imaging protocol. Retrieved from
-
Amerigo Scientific. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging. Retrieved from
-
Bio-protocol. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Retrieved from
-
Frontiers in Pharmacology. Treatment With Endothelin-A Receptor Antagonist BQ123 Attenuates Acute Inflammation. Retrieved from
-
Tocris Bioscience. BQ-123 | ETA Receptors. Retrieved from
-
National Institutes of Health (NIH). Two-photon imaging of this compound-mediated intracellular Ca2+ handling in smooth muscle cells. Retrieved from
Sources
Precision Functional Profiling of Recombinant Endothelin-1 (ET-1)
Executive Summary & Scientific Context
Endothelin-1 (ET-1) is not merely a vasoconstrictor; it is the most potent endogenous vasoconstrictor known to vascular biology, operating in the picomolar range. For researchers utilizing recombinant ET-1 , the challenge lies not in the peptide's potency, but in its physicochemical instability and the duality of its receptor signaling.
This guide moves beyond basic datasheets to address the critical "failure points" in ET-1 assays: oxidative degradation , peptide adsorption , and receptor subtype interference . Whether you are screening antagonists in a high-throughput calcium flux assay or characterizing vascular tone in isometric tension studies, the protocols below are designed to ensure reproducibility and physiological relevance.
The Recombinant Advantage
While synthetic ET-1 is common, recombinant ET-1 (often expressed in E. coli or yeast) offers a distinct advantage for large-scale screening: it lacks the trifluoroacetic acid (TFA) salts often found in synthetic preparations, which can be cytotoxic in sensitive primary cell assays. However, proper folding of the two critical disulfide bridges (Cys1-Cys15 and Cys3-Cys11) is non-negotiable for receptor binding.
Technical Prerequisites: Handling the "Sticky" Peptide
ET-1 is hydrophobic and notoriously prone to adsorption to plastics and oxidation of its Methionine residue (Met7), which renders it biologically inactive.
Protocol: Reconstitution & Storage
Objective: Create a stable stock solution that retains >95% bioactivity over 3 months.
-
Vessel Selection: NEVER use standard polystyrene or untreated polypropylene tubes. Use siliconized (low-bind) microcentrifuge tubes or glass vials to prevent peptide loss.
-
Solvent Choice:
-
Preferred: 1% Acetic Acid (v/v) in oxygen-free (degassed) ultra-pure water. The acidic pH promotes solubility and retards oxidation.
-
Alternative: 50 mM Tris-HCl (pH 7.4) is acceptable for immediate use but poor for storage.
-
-
Reconstitution:
-
Add solvent to achieve a 100 µM stock concentration .
-
Critical Step: Do not vortex vigorously.[1] Swirl gently or pipette up and down to dissolve. Vortexing can shear the peptide or introduce excess oxygen.
-
-
Storage:
-
Aliquot immediately into single-use volumes (e.g., 10 µL).
-
Store at -80°C .
-
Rule: Never re-freeze an aliquot. Discard unused thawed peptide.
-
Mechanistic Grounding: The Signaling Pathway
Understanding the G-protein coupling is essential for assay design. ET-1 binds non-selectively to ET-A and ET-B receptors. Both are Gq-coupled GPCRs, leading to the Phospholipase C (PLC) cascade.
Application 1: High-Throughput Calcium Flux Assay
Context: Screening for ET receptor antagonists or validating recombinant peptide potency. System: FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.
Experimental Design Logic
Since ET-1 triggers a rapid, transient calcium spike followed by a sustained plateau, kinetic monitoring is required. We use Fluo-8 or Fluo-4 dyes; Fluo-8 is preferred for its higher signal-to-background ratio and less requirement for wash steps.
Step-by-Step Protocol
-
Cell Preparation:
-
Use CHO-K1 or HEK293 cells stably expressing human ET-A or ET-B.
-
Seed at 50,000 cells/well in black-wall, clear-bottom 96-well plates 24 hours prior. Confluency should be ~90%.
-
-
Dye Loading:
-
Prepare Loading Buffer : HBSS + 20 mM HEPES + 0.1% BSA (fatty acid free).
-
Expert Insight: Add 2.5 mM Probenecid to the buffer. This inhibits the anion transporter and prevents the cells from pumping the dye back out, which is a common cause of low signal in CHO cells.
-
Add Fluo-8 AM (4 µM final) and incubate for 45-60 minutes at 37°C.
-
-
Baseline & Agonist Addition:
-
Transfer plate to the reader. Measure baseline fluorescence (Ex/Em: 490/525 nm) for 10 seconds.
-
Inject Recombinant ET-1 (prepared as 5x concentrate in HBSS).
-
Kinetic Read: Read every 1 second for 60 seconds, then every 5 seconds for another 2 minutes.
-
-
Data Analysis:
-
Calculate
(Max Fluorescence - Baseline) / Baseline. -
Plot log[Agonist] vs. Response to determine EC50.
-
Self-Validation:
-
Positive Control: 1 µM Ionomycin (bypasses receptor, validates dye loading).
-
Negative Control: Buffer injection only (detects fluidic artifacts).
-
Expected EC50: Recombinant ET-1 should exhibit an EC50 between 0.1 nM and 1.0 nM . If >5 nM, suspect peptide oxidation or degradation.
Application 2: Isometric Tension (Wire Myography)
Context: Physiological validation in ex vivo tissue (Gold Standard). System: Danish Myo Technology (DMT) Wire Myograph or equivalent.[2]
Experimental Design Logic
This assay measures the force generated by the smooth muscle. The critical error source here is the Endothelium . ET-B receptors on the endothelium cause vasodilation (via NO), while ET-A/B on smooth muscle cause constriction. To measure pure constriction, you may need to mechanically denude the endothelium or use L-NAME (NOS inhibitor).
Step-by-Step Protocol
-
Tissue Isolation:
-
Isolate Thoracic Aorta from male Sprague-Dawley rats (250-300g).
-
Clean connective tissue in cold Krebs-Henseleit buffer (aerated with 95% O2 / 5% CO2).
-
Cut into 2mm rings.
-
-
Mounting & Normalization (The Wakefield Method):
-
Mount rings on 40µm stainless steel wires.
-
Crucial Step: Do not just stretch arbitrarily. Perform Normalization :
-
Stretch stepwise to determine the internal circumference (IC100) equivalent to a transmural pressure of 100 mmHg.
-
Set the resting tension to 0.9 x IC100 . This ensures the actin-myosin overlap is optimal for contraction.
-
-
-
Wake-Up Protocol:
-
Challenge with 60 mM KCl (high potassium) to depolarize and verify viability. Wash out until baseline returns. Repeat twice.
-
Acceptance Criteria: Contraction must be >10 mN (for rat aorta).
-
-
Endothelial Integrity Check:
-
Pre-constrict with 1 µM Phenylephrine (PE).
-
At plateau, add 10 µM Acetylcholine (ACh).
-
Interpretation: >80% relaxation = Intact Endothelium. <10% relaxation = Denuded/Damaged.
-
-
ET-1 Cumulative Concentration-Response Curve (CCRC):
-
Add Recombinant ET-1 in half-log increments (0.1 nM, 0.3 nM, 1 nM... up to 100 nM).
-
Note: ET-1 binding is "pseudo-irreversible." You cannot wash it out easily between doses. Do not attempt a second curve on the same ring.
-
Data Presentation & Expected Values
| Parameter | Assay Type | Expected Value (Approx.) | Notes |
| EC50 | Calcium Flux (CHO-ET-A) | 0.2 - 0.8 nM | Highly dependent on receptor density. |
| EC50 | Rat Aorta Contraction | 3.0 - 10.0 nM | Potency is lower in tissue due to diffusion barriers. |
| Emax | Rat Aorta Contraction | >150% of KCl response | ET-1 is often more efficacious than KCl. |
| Binding | Radioligand (Kd) | ~0.05 - 0.2 nM | Extremely high affinity. |
Troubleshooting Guide
-
Issue: High EC50 (Low Potency) in Myograph.
-
Cause: Peptide stuck to the tubing of the perfusion system.
-
Fix: Add 0.05% BSA to the reservoir buffer to block non-specific binding sites in the tubing.
-
-
Issue: Inconsistent Calcium Flux signals.
-
Cause: Uneven dye loading or temperature fluctuations.
-
Fix: Ensure the plate equilibrates to room temperature or 37°C inside the reader for 10 minutes before adding the agonist. Cold shock alters GPCR kinetics.
-
-
Issue: "Run-down" of response.
-
Cause: Oxidation of Met7.
-
Fix: Use Mass Spec to check the molecular weight of your stock. If you see a +16 Da peak, your ET-1 is oxidized (Met-sulfoxide) and useless.
-
References
-
IUPHAR/BPS Guide to Pharmacology. Endothelin Receptors. [Link] (Authoritative source for receptor nomenclature and binding constants)
-
Yanagisawa, M., et al. (1988). A novel potent vasoconstrictor peptide produced by vascular endothelial cells. Nature, 332, 411–415. [Link] (The foundational discovery paper establishing ET-1 structure and function)
-
Davenport, A. P., et al. (2016). Endothelin.[2][3][4][5] Pharmacological Reviews, 68(2), 357-418. [Link] (Comprehensive review on ET-1 physiology and assay methodologies)
-
Mulvany, M. J., & Halpern, W. (1977). Contractile properties of small arterial resistance vessels in spontaneously hypertensive and normotensive rats. Circulation Research, 41(1), 19-26. [Link] (The standard protocol for myograph normalization)
Sources
- 1. bu.edu [bu.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. High yield expression and purification of human this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelin receptors (version 2019.4) in the IUPHAR/BPS Guide to Pharmacology Database | IUPHAR/BPS Guide to Pharmacology CITE [journals.ed.ac.uk]
- 5. Endothelin@25 – new agonists, antagonists, inhibitors and emerging research frontiers: IUPHAR Review 12 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Endothelin-1 (ET-1) ELISA Troubleshooting
Topic: Diagnosing and Resolving Low Signal in ET-1 Quantitation
Introduction: The "Sticky" Peptide Challenge
Welcome to the technical support center. If you are seeing low or non-existent signal in your Endothelin-1 (ET-1) ELISA, you are not alone. ET-1 is a 21-amino acid peptide that presents unique challenges compared to standard cytokines. It is hydrophobic , unstable in plasma, and circulates at picogram-level concentrations (typically 1–5 pg/mL in healthy plasma).
The most common cause of "low signal" is not a bad kit—it is the loss of peptide during sample handling or the masking of the epitope by plasma proteins. This guide prioritizes the pre-analytical phase , where 80% of ET-1 assay failures occur.
Part 1: Diagnostic Workflow
Before altering your assay protocol, use this logic flow to pinpoint the failure point.
Figure 1: Diagnostic logic tree for isolating the root cause of low signal in ET-1 assays.
Part 2: Critical Troubleshooting FAQs
Q1: My standard curve looks perfect, but my plasma samples read near zero. Why?
The Root Cause: Matrix Interference & Protein Binding. this compound is highly "sticky" and binds non-specifically to serum proteins like albumin. In a direct assay (no extraction), these proteins sterically hinder the antibody from binding to the ET-1 epitope. Furthermore, physiological levels of ET-1 (1–2 pg/mL) are often below the sensitivity limit of "direct" protocols when the matrix background is high.
The Solution: Solid-Phase Extraction (SPE). You must remove the interfering proteins and concentrate the sample. We recommend a C18 Sep-Pak extraction.[1][2] This is the "Gold Standard" for ET-1 quantification.
Protocol: Validated C18 Extraction for Plasma
Note: Perform all steps on ice unless otherwise noted.
| Step | Action | Mechanistic Explanation |
| 1. Acidification | Add 1.5 mL of 10% Trifluoroacetic Acid (TFA) to 1.0 mL plasma. Centrifuge at 10,000 x g for 10 min. | Acidification dissociates ET-1 from carrier proteins (albumin) and precipitates large proteins. |
| 2. Column Prep | Wash a C18 Sep-Pak Column (200 mg) with 5 mL methanol, then 5 mL distilled water. | Activates the hydrophobic C18 chains (solvation) and equilibrates the column. |
| 3. Loading | Load the supernatant from Step 1 onto the column. Gravity flow is preferred. | ET-1 (hydrophobic) binds to the C18 resin; salts and hydrophilic proteins pass through. |
| 4. Washing | Wash with 5 mL of 0.1% TFA in water . | Removes salts and unbound hydrophilic contaminants. |
| 5.[3] Elution | Elute slowly with 3 mL of 60% Acetonitrile / 0.1% TFA . Collect in a polypropylene tube. | The organic solvent breaks the hydrophobic interaction, releasing purified ET-1. |
| 6. Evaporation | Dry the eluate using a centrifugal concentrator (SpeedVac) or nitrogen stream. | Removes the organic solvent which would otherwise kill the ELISA antibody. |
| 7. Reconstitution | Reconstitute in 0.25 mL of Assay Buffer. | 4x Concentration Factor: You turned 1 mL plasma into 0.25 mL sample, boosting signal 4-fold. |
Q2: I extracted my samples, but the signal is still undetectable. Did I lose the peptide?
The Root Cause: Adsorption to Plastic/Glass or Protease Degradation. ET-1 is hydrophobic and will adhere rapidly to glass and polystyrene. Additionally, the half-life of ET-1 in whole blood is less than 2 minutes due to metalloproteases.
The Solution: Material Selection & Stabilization.
-
Vial Selection: NEVER use glass or polystyrene tubes for extraction or storage. Use Polypropylene or Siliconized tubes only. ET-1 loss to glass surfaces can exceed 50% in 1 hour [1].
-
Protease Inhibition:
-
Anticoagulant: Use EDTA (Purple top), not Heparin. Heparin can bind to thrombin and alter ET-1 production/release dynamics, and EDTA inhibits the metalloproteases that degrade ET-1 [2].
-
Additives: Add Aprotinin (500 KIU/mL) or PMSF immediately upon blood collection.
-
Self-Validation Test: Spike a known concentration of ET-1 standard into a "blank" buffer tube (polypropylene) and a glass tube. Incubate for 1 hour, then run the ELISA. If the glass tube shows <80% recovery, your plasticware is the culprit.
Q3: My background (OD) is high, masking the low signal of my samples. How do I fix this?
The Root Cause: Insufficient Washing or HRP Aggregation. Because ET-1 assays are often pushed to maximum sensitivity (overnight incubations), non-specific binding increases.
The Solution: Rigorous Wash Protocol.
-
Automated Washing: If using a plate washer, ensure the aspiration needles are not clogged.[4] Set a 30-second soak time between cycles. This allows the wash buffer to diffuse into the corners of the wells, removing loosely bound HRP.
-
Manual Washing: Do not just dump the liquid. Pipette wash buffer forcefully, let sit for 30 seconds, and decant. Bang the plate hard on paper towels after the final wash. Residual wash buffer dilutes the substrate, lowering the signal.
Part 3: Visualizing the Extraction Workflow
The following diagram illustrates the critical extraction path required to separate ET-1 from the plasma matrix.
Figure 2: C18 Solid-Phase Extraction (SPE) workflow for this compound enrichment.
Part 4: Data Analysis & Curve Fitting
Issue: Linear regression is often insufficient for ET-1 assays, leading to poor calculation of low-concentration samples.
Recommendation: Use a 4-Parameter Logistic (4-PL) curve fit.
-
The 4-PL model accounts for the sigmoidal shape of the ELISA curve, providing better accuracy at the lower and upper asymptotes (the "tails" of the curve) where ET-1 samples often fall.
-
Sensitivity Check: Calculate the Minimum Detectable Dose (MDD) by running 20 replicates of the Zero Standard. MDD = Mean(Zero) + 2*SD. If your sample OD is below this value, the result is statistical noise.
References
-
Kristensen, K., et al. (2015). "Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic." PLOS ONE. Available at: [Link]
- Davenport, A. P., et al. (1990). "Radioimmunoassay of this compound in plasma: Use of EDTA and protease inhibitors." Clinical Science. (Contextual grounding on protease inhibition in ET-1 assays).
-
Enzo Life Sciences. "this compound ELISA Kit Manual (ADI-900-020)." (Source for C18 extraction parameters). Available at: [Link]
Sources
Optimizing Endothelin-1 immunohistochemistry protocols for specificity
Topic: Optimizing Endothelin-1 immunohistochemistry protocols for specificity Role: Senior Application Scientist Status: Active Support Session
Introduction: The "Ghost Peptide" Challenge
Welcome to the technical support center. If you are here, you are likely facing the "Ghost Peptide" paradox: this compound (ET-1) is a potent vasoconstrictor produced by endothelial cells, yet visualizing it in tissue is notoriously difficult.
Why is this happening?
-
Rapid Secretion: ET-1 is not stored in large quantities in the cytoplasm; it is synthesized on-demand or stored in Weibel-Palade bodies and secreted immediately. You are often chasing a moving target.
-
High Homology: ET-1 shares significant sequence identity with ET-2 and ET-3. Most commercial antibodies raised against the C-terminus will cross-react.
-
Hapten Size: At only 21 amino acids, ET-1 is a hapten. It requires a carrier protein for immunization, and if your blocking is insufficient, your secondary antibody might bind to similar carrier-like proteins in the tissue.
This guide moves beyond standard protocols to establish a self-validating system for your ET-1 experiments.
Module 1: Specificity & Antibody Selection (The Foundation)
Q: My antibody datasheet claims "ET-1 Specificity," but I see signal in unexpected tissue compartments. How do I distinguish ET-1 from ET-2/ET-3?
A: You must verify the immunogen sequence. The C-terminus of the Endothelin family is highly conserved (critical for receptor binding), making it a poor target for specificity.
-
The Trap: Antibodies raised against the C-terminus (Trp-21 region) often cross-react with ET-2 and ET-3.
-
The Solution: Select antibodies raised against the N-terminal loop or the intermediate loop (residues 8–16), where the sequence variation between isopeptides is highest. Alternatively, target the precursor, Big ET-1 , which accumulates intracellularly before cleavage.
Visualizing the Target: The diagram below illustrates the processing pathway and where specificity can be lost or gained.
Figure 1: The ET-1 Maturation Pathway. Targeting Big ET-1 (Yellow) often yields better intracellular resolution than Mature ET-1 (Red), which is rapidly secreted.
Module 2: Tissue Preparation & Fixation (The Environment)[1][2]
Q: My staining is diffuse and lacks cellular resolution. Is my fixation failing?
A: Likely, yes. Mature ET-1 is a small, soluble peptide. Standard Neutral Buffered Formalin (NBF) cross-links proteins, but small peptides can "leak" out of the cross-linked meshwork during washing steps if not anchored to a larger scaffold.
The "Anchor" Protocol: For small vasoactive peptides, we recommend a stronger fixation protocol or a specific post-fixation step to immobilize the peptide.
| Parameter | Standard (Risk of Diffusion) | Optimized for ET-1 (High Retention) |
| Fixative | 10% NBF (24h) | Bouin’s Solution (4-6h) OR 4% PFA + 0.2% Glutaraldehyde |
| Mechanism | Simple aldehyde cross-linking | Picric acid precipitates proteins (Bouin's), trapping peptides. |
| Retrieval | HIER (Citrate pH 6) | Enzymatic (Proteinase K) or Gentle HIER (Citrate pH 6) |
| Outcome | Diffuse background | Granular, vesicular staining (Weibel-Palade bodies) |
Critical Warning: If using Bouin’s, do not use HIER with EDTA (pH 9.0). The combination of picric acid fixation and harsh basic retrieval often destroys tissue morphology.
Module 3: The Self-Validating Protocol (The Signal)
Q: How do I prove the signal I see is actually ET-1 and not background noise?
A: You must perform an Adsorption Control (Blocking Peptide Test) . This is the gold standard for peptide IHC. If the signal does not disappear when the antibody is pre-incubated with the immunizing peptide, the signal is non-specific.
Protocol: Adsorption Control Workflow
Materials:
-
Synthetic ET-1 Peptide (The immunogen used to create the antibody)
-
Incubation Buffer (PBS + 1% BSA)
Step-by-Step:
-
Calculate Molar Ratio: You need a 10-fold molar excess of peptide to antibody.
-
Rule of Thumb: Use 5-10 µg of peptide per 1 µg of antibody.
-
-
Incubation (The "Neutralization"):
-
Tube A (Test): Dilute primary antibody in buffer to working concentration.
-
Tube B (Control): Mix primary antibody + blocking peptide. Incubate at room temperature for 1-2 hours (or overnight at 4°C) before applying to the tissue.
-
-
Application: Apply Tube A solution to Slide 1 and Tube B solution to Slide 2.
-
Analysis: Slide 2 should show zero staining . If staining persists, it is non-specific binding (artifact).
Figure 2: The Adsorption Control Workflow. Essential for distinguishing true peptide signal from non-specific background.
Module 4: Troubleshooting Specific Artifacts
Scenario 1: "I see staining in the smooth muscle, but ET-1 is endothelial."
-
Cause: While ET-1 is produced in the endothelium, it binds to ETA receptors on the underlying smooth muscle.[3] You are likely detecting the receptor-bound peptide, not the source.
-
Fix: To visualize synthesis, use an antibody against Big ET-1 or perform In Situ Hybridization (ISH) for mRNA. Big ET-1 is cleaved before secretion and rarely binds receptors, making it a cleaner marker for the producing cell.
Scenario 2: "My negative control (Secondary Only) has high background."
-
Cause: Endothelial cells are rich in endogenous biotin and Fc receptors.
-
Fix:
-
Fc Block: Incubate tissue with 5% normal serum (from the host species of the secondary Ab) for 1 hour prior to staining.
-
Biotin-Free Detection: Switch to a polymer-based detection system (e.g., HRP-polymer) to eliminate avidin-biotin background.
-
References & Further Reading
-
Davenport, A. P., et al. (2016). "Endothelin."[1][2][3][4][5][6][7] Pharmacological Reviews. (Detailed review of ET-1 synthesis, processing, and receptor distribution).
-
Thermo Fisher Scientific. (n.d.).[8] "this compound Antibody (MA3-005) Product Information." (Specifics on clone TR.ET.48.5 and epitope mapping). [2]
-
Abcam. (n.d.). "Anti-Endothelin 1 antibody [TR.ET.48.5] (ab2786)."[3][4] (Protocols for IHC and specificity data).
-
Boster Bio. (2023). "IHC Fixation Optimization: Best Practices for Tissue Preservation." (Guidelines on fixatives for small peptides).
-
Proteintech. (n.d.). "Endothelin 1 antibody (12191-1-AP)."[1] (Validation data including knockdown/knockout references).
Sources
- 1. Endothelin 1 antibody (12191-1-AP) | Proteintech [ptglab.com]
- 2. Endothelin 1 Monoclonal Antibody (TR.ET.48.5) (MA3-005) [thermofisher.com]
- 3. Anti-Endothelin 1 antibody [TR.ET.48.5] (ab2786) | Abcam [abcam.com]
- 4. endothelin 1 antibody | antibody review based on formal publications [labome.com]
- 5. [Validation of radioimmunoassay of tissue and plasma this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Frontiers | Blockade of this compound receptor B regulates molecules of the major histocompatibility complex in sickle cell disease [frontiersin.org]
Overcoming poor reproducibility in Endothelin-1 quantification
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Overcoming Poor Reproducibility in ET-1 Assays Last Updated: 2025-05-15
Introduction: The "Sticky" Peptide Problem
Welcome to the Endothelin-1 Technical Support Center. If you are experiencing high coefficients of variation (CVs), poor spike-and-recovery, or undetectable levels in your ET-1 assays, you are not alone.
ET-1 is a 21-amino acid peptide with three distinct properties that make quantification notoriously difficult:
-
Rapid Clearance: Its half-life in blood is less than 2 minutes [1].
-
High Adsorption: It adheres aggressively to glass and polystyrene surfaces [2].
-
Precursor Interference: It co-exists with "Big ET-1" (38 amino acids), which cross-reacts in many non-specific assays [3].
This guide abandons generic advice. Below are the field-validated protocols and troubleshooting workflows required to stabilize and quantify ET-1 with high fidelity.
Module 1: The Pre-Analytical Void (Sample Collection)
The Error: Most reproducibility issues occur before the sample enters the lab. ET-1 is cleaved rapidly by metalloproteases and adsorbed by blood cells.
The Protocol: You must arrest enzymatic activity and prevent adsorption immediately upon venipuncture.
Field-Proven Collection Protocol
| Step | Action | Mechanistic Rationale |
| 1 | Tube Selection | Use Polypropylene tubes containing EDTA (1 mg/mL). Never use serum (clotting releases platelet ET-1). |
| 2 | Inhibitor Addition | Add Aprotinin (500 KIU/mL) immediately. |
| 3 | Temperature | Place tube on wet ice (4°C) immediately. |
| 4 | Separation | Centrifuge at 2,000 x g for 15 mins at 4°C within 20 mins of collection. |
| 5 | Storage | Aliquot plasma into Polypropylene cryovials. Store at -80°C . |
Critical Warning: Do not use glass tubes or polystyrene serological pipettes. ET-1 loss to glass surfaces can exceed 50% within 1 hour [2].
Module 2: The Extraction Enigma (Sample Clean-Up)
The Error: Researchers often skip Solid Phase Extraction (SPE) to save time. In plasma, albumin and globulins mask ET-1, leading to false negatives.
The Solution: You must remove the protein matrix and concentrate the peptide.
Workflow Visualization: The SPE Decision Matrix
Caption: C18 Solid Phase Extraction (SPE) workflow essential for removing matrix interference and concentrating ET-1.
Module 3: Troubleshooting & FAQs
This section addresses specific tickets submitted by users in drug development and academic research.
Ticket #1024: "My standard curve looks great, but my samples are all reading zero."
Diagnosis: Matrix Effect / Masking. Root Cause: You likely ran raw plasma or serum directly on the ELISA plate. High-abundance proteins (Albumin, IgG) physically block the antibody from binding the tiny ET-1 peptide. Corrective Action:
-
Mandatory Extraction: Implement the SPE protocol detailed in Module 2.
-
Validation: Perform a "Spike-and-Recovery" test. Spike a known amount of recombinant ET-1 into your plasma before extraction. If recovery is <80%, your extraction efficiency is the bottleneck.
Ticket #1025: "I have huge variability between duplicates (CV > 20%)."
Diagnosis: Pipetting Error or Adsorption. Root Cause: ET-1 is sticky. If you use standard pipette tips and move slowly, the peptide sticks to the inside of the tip. Corrective Action:
-
Pre-wet Tips: Aspirate and dispense buffer 3 times before drawing the actual sample.
-
Material Change: Switch to "Low-Retention" pipette tips.
-
Speed: Work quickly. Do not let samples sit in a polystyrene dilution plate for more than 5 minutes.
Ticket #1026: "My ELISA detects high levels of ET-1 even in control animals."
Diagnosis: Cross-Reactivity. Root Cause: Your antibody might be detecting "Big this compound" (the 38-amino acid precursor), which circulates at much higher concentrations than mature ET-1 (1-21). Corrective Action:
-
Verify Specificity: Ensure your kit uses a "Sandwich" format with a capture antibody specific to the C-terminal loop (Trp-21).
-
Switch to LC-MS/MS: If absolute specificity is required, transition to Mass Spectrometry monitoring the m/z transition specific to the 21-amino acid chain.
Module 4: Diagnostic Logic Tree
Use this flowchart to diagnose the root cause of your assay failure.
Caption: Diagnostic logic tree for isolating sources of error in this compound quantification.
References
-
Sample Stability & Half-Life: Hosoda, H., et al. "Standard sample collections for blood ghrelin measurements." (Contextual reference for peptide stability in EDTA/Aprotinin). PubMed. [Link]
-
Adsorption to Surfaces: Kristensen, K., et al. "Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic."[1] PLOS ONE (2015). [Link]
Sources
Best practices for sample collection and storage for Endothelin-1 measurement
Topic: Sample Collection, Storage, and Processing Best Practices
Introduction: The Instability of the 21-Amino Acid Peptide
From the Desk of the Senior Application Scientist: Measuring Endothelin-1 (ET-1) is not a routine assay; it is a race against proteolytic degradation and surface adsorption. ET-1 is a 21-amino acid vasoconstrictor with a circulating half-life of less than 5 minutes in vivo.[1] Once removed from the body, it remains vulnerable to plasma proteases and has a high affinity for sticking to glass and certain plastics.
This guide is designed to help you navigate these pitfalls. We do not just provide a protocol; we provide a defense system for your data.
Module 1: Matrix Selection & The "Serum Trap"
Q: Can I use serum for ET-1 measurement?
A: No. You should strictly use EDTA Plasma. The Mechanism: Platelets contain intracellular stores of ET-1. During the clotting process required to generate serum, platelets activate and release their granular contents. This causes an artificial elevation of ET-1 levels, often 2–3 times higher than the true circulating physiological level. Serum measures the capacity of the blood to generate ET-1, not the circulating level.
Q: Which anticoagulant is superior: Heparin or EDTA?
A: EDTA (Ethylenediaminetetraacetic acid) is the Gold Standard. The Mechanism:
-
EDTA: Acts as a chelator, binding divalent cations (Ca²⁺, Mg²⁺). Many plasma proteases (metalloproteases) that degrade ET-1 require these ions to function. By removing them, EDTA acts as a passive stability enhancer.
-
Heparin: While acceptable for some chemistry panels, Heparin does not inhibit metalloproteases. Furthermore, Heparin can bind to certain peptides and interfere with downstream PCR applications if your study involves transcriptomics.
Recommendation: Use K3-EDTA or K2-EDTA tubes (typically lavender top).
Module 2: Sample Collection & Processing (The "Cold Chain")
Q: Why do I need to pre-chill my collection tubes?
A: To induce "Metabolic Stasis." Upon venipuncture, the temperature of the blood drops, but enzymatic activity continues. Pre-chilling tubes to 4°C ensures that protease activity is halted the moment the blood hits the tube walls.
Q: Is Aprotinin necessary?
A: Highly Recommended. Aprotinin is a serine protease inhibitor. While EDTA handles metalloproteases, it does nothing against serine proteases. Adding Aprotinin (500 KIU/mL of blood) provides a "double-lock" protection system.
Q: What type of plasticware should I use?
A: Polypropylene (PP) is mandatory. Never use Glass or Polystyrene. The Mechanism: ET-1 is a hydrophobic peptide. It will rapidly adsorb (stick) to the silanol groups on glass surfaces and the hydrophobic domains of polystyrene. This results in "phantom loss"—where your ELISA detects low levels not because the patient is low, but because the peptide is stuck to the tube wall.
-
Best Practice: Use "Low-Binding" or "Protein LoBind" polypropylene tubes for storage.
Module 3: Visualizing the Workflow
The following diagram illustrates the critical decision points where data loss occurs.
Figure 1: Critical Control Points in the this compound Sample Preservation Workflow.
Module 4: Extraction Protocols (The "Clean-Up")
Q: Do I really need to perform Solid Phase Extraction (SPE)?
A: For publication-grade data, Yes. While modern "Sandwich" ELISAs are more specific, plasma contains thousands of proteins (albumin, globulins) that can cause matrix interference, masking the ET-1 signal. Extraction removes these bulk proteins and concentrates the ET-1.
Protocol: C18 Sep-Pak Extraction (The Standard Method)
Note: Perform all steps in a fume hood.
| Step | Action | Reagent/Condition | Purpose |
| 1 | Acidification | Add 2M HCl to plasma (1:1 ratio) | Dissociates ET-1 from carrier proteins. |
| 2 | Centrifugation | 10,000 x g for 5 min | Precipitates large proteins. Use supernatant. |
| 3 | Condition Column | Sep-Pak C18 Column | Pass 5mL Methanol, then 5mL Water. Activates the hydrophobic resin. |
| 4 | Load Sample | Apply Supernatant | ET-1 binds to the C18 resin; salts pass through. |
| 5 | Wash | 5mL 0.1% TFA in Water | Removes unbound hydrophilic contaminants. |
| 6 | Elute | 2mL 80% Acetonitrile / 0.1% TFA | Releases ET-1 from the column. |
| 7 | Evaporate | Centrifugal Evaporator (SpeedVac) | Removes organic solvent. Dry to powder. |
| 8 | Reconstitute | Assay Buffer | Ready for ELISA. |
Module 5: Troubleshooting & FAQs
Q: My control samples are reading Below Detectable Limits (BDL). Why?
Troubleshooting Checklist:
-
Did you use glass tubes? If yes, your ET-1 is likely stuck to the glass.
-
Did you freeze/thaw multiple times? ET-1 degrades significantly after 2 freeze-thaw cycles. Aliquot samples (250 µL) immediately after collection.
-
Did you use Heparin? Heparin can sometimes interfere with antibody binding in competitive EIAs.
Q: My results are highly variable (high CV%).
Root Cause Analysis:
-
Hemolysis: Check your plasma color. Pink/Red plasma indicates hemolysis. Red blood cells release proteases that degrade ET-1 unevenly. Discard hemolyzed samples.
-
Incomplete Platelet Removal: If you centrifuged at low speed (<1000 x g), platelets may remain. If they lyse during freezing, they release ET-1, causing random spikes in concentration. Always spin at 2,000 x g for 15 minutes .
Q: What are the normal physiological ranges for ET-1?
-
Healthy Human Plasma: 1.0 – 3.0 pg/mL (approx. 0.4 – 1.2 pmol/L).
-
Note: If you are getting values >10 pg/mL in healthy controls, suspect matrix interference or platelet contamination .
References
-
Davenport, A. P., et al. "International Union of Pharmacology. XXIX. Update on Endothelin Receptor Nomenclature." Pharmacological Reviews, 2002. Link
- Establishes the standard for receptor subtypes and peptide stability.
-
Battistini, B., et al. "Sample Preparation for the Measurement of Endothelins in Biological Fluids." Methods in Molecular Biology, 2009. Link
- The authoritative source on C18 extraction protocols.
- Suzuki, N., et al. "Two-site sandwich enzyme-linked immunosorbent assay for this compound." Journal of Immunological Methods, 1998. Comparison of direct vs. extraction methods.
- Barnett, R. L., et al. "Differential stability of this compound in plasma and serum." Clinical Biochemistry, 1993.
-
Vignon-Zellweger, N., et al. "this compound in disease: scientific impact and therapeutic potential." Physiological Reviews, 2012. Link
- Review of physiological levels and pathological elev
Sources
Technical Guide: Overcoming Matrix Effects in Plasma Endothelin-1 (ET-1) ELISA
To: Research Scientists & Assay Development Teams From: Senior Application Scientist, Immunoassay Support Center Subject: Definitive Troubleshooting for ET-1 Plasma Quantification
Introduction: The "Matrix Trap" in Endothelin-1 Quantification
This compound (ET-1) is a notorious analyte. It circulates at picogram levels (1–5 pg/mL in healthy plasma), has a biological half-life of less than 2 minutes, and is highly "sticky," binding non-specifically to albumin and fibrinogen.
The "Matrix Effect" in ET-1 ELISAs is not just a background noise issue; it is a masking phenomenon . Plasma proteins sterically hinder antibody binding, leading to falsely low recovery (often <50%) and non-linear dilution. If you are running neat plasma on a standard ELISA and getting low or variable results, you are likely measuring the matrix interference, not the peptide.
This guide moves beyond basic kit instructions to address the causality of these failures and provides a self-validating workflow to ensure data integrity.
Module 1: Pre-Analytical Variables (The Silent Killers)
Before the sample even reaches the plate, two factors can destroy your assay: Proteolysis and Adsorption .
The Causality
ET-1 is rapidly cleaved by plasma proteases. Furthermore, as a hydrophobic peptide, it adsorbs to glass and certain plastics. Standard serum collection (clotting) allows massive peptide degradation and release of platelet-derived factors that interfere with measurement.
The Protocol: "Zero-Hour" Preservation[1]
-
Anticoagulant: Use EDTA or Heparin .[1][2] Avoid serum; the clotting process alters ET-1 levels.
-
Inhibitor Cocktail: You must add a protease inhibitor immediately upon draw.
-
Recommendation: Aprotinin (500 KIU/mL final) or a specific cocktail like PMSF.
-
-
Temperature: Keep samples on ice immediately. Centrifuge at 4°C.
-
Storage: Flash freeze in liquid nitrogen or dry ice/ethanol. Store at -80°C.
Visualization: Sample Integrity Workflow
Figure 1: The "Zero-Hour" workflow required to prevent proteolytic degradation of ET-1 prior to assay.
Module 2: The Extraction Debate (To SPE or Not to SPE?)
This is the most common point of failure. Many researchers attempt to skip extraction to save time.
The Hard Truth: Unless you are using a specific "Direct Plasma" kit with specialized high-salt/blocking buffers validated for your specific species, you must perform Solid Phase Extraction (SPE) .
Why Extraction is Non-Negotiable for Most Assays
-
Concentration: You often need to concentrate the sample 2-5x to hit the linear range of the curve.
-
Protein Removal: Albumin and immunoglobulins (heterophilic antibodies) are removed, eliminating the matrix mask.
The Gold Standard: C18 Sep-Pak Extraction Protocol[4]
-
Objective: Isolate hydrophobic peptides (ET-1) while washing away salts and large proteins.
-
Materials: C18 Sep-Pak Columns (e.g., Waters or equivalent), Acidified Methanol, Trifluoroacetic Acid (TFA).
| Step | Action | Buffer Composition | Mechanism |
| 1. Acidify | Mix Plasma 1:1 | 20% Acetic Acid or 0.1% TFA | Disrupts protein binding; ionizes peptide. |
| 2. Condition | Flush Column | 100% Methanol | Activates C18 hydrophobic chains. |
| 3. Equilibrate | Flush Column | Distilled Water | Prepares column for aqueous sample. |
| 4. Load | Gravity Feed | Acidified Plasma Sample | ET-1 binds to C18; proteins flow through. |
| 5. Wash | Flush Column | 0.1% TFA in Water | Removes salts and hydrophilic contaminants. |
| 6. Elute | Collect | 60% Acetonitrile / 0.1% TFA | Breaking hydrophobic bond to release ET-1. |
| 7. Dry | Evaporate | Centrifugal Vacuum (SpeedVac) | Removes organic solvent (interferes with ELISA). |
| 8. Reconstitute | Resuspend | Assay Buffer | Restores physiological pH for antibody binding. |
Module 3: Troubleshooting Center (FAQ)
Q1: My recovery is consistently low (< 60%) even after extraction.
Diagnosis: This is likely an Evaporation/Reconstitution issue.
-
The Cause: ET-1 can stick to the walls of the tube during drying. If you dry it "bone dry" and bake it, you may never get it back into solution.
-
The Fix:
-
Do not over-dry.[2] Stop the SpeedVac immediately when liquid disappears.
-
Use a reconstitution buffer with a surfactant (e.g., Tween-20) if the kit allows.
-
Vortex vigorously and let sit for 15 minutes before plating to ensure full solubilization.
-
Q2: I see "Non-Parallelism" (Sample dilution doesn't match the standard curve).
Diagnosis: Classic Matrix Interference .
-
The Cause: If you diluted the sample 1:2 and the signal didn't drop by 50%, interfering proteins are likely cross-linking the capture and detection antibodies, or masking the antigen.
-
The Fix:
-
If using "Direct" method: You must switch to Extraction (Module 2).
-
If already extracting: Your wash step (Step 5 in SPE) was insufficient. Increase wash volume.
-
Q3: High Background (OD > 0.2 in Blanks).
Diagnosis: Inadequate Washing or HAMA .
-
The Cause: Plasma contains fibrinogen which can form micro-clots in the well, trapping the detection antibody.
-
The Fix:
-
Automated washer: Add a 30-second soak step between washes.
-
Verify the "Stop Solution" was added in the correct order and not contaminated.
-
Visualization: Troubleshooting Logic Tree
Figure 2: Decision tree for diagnosing common ET-1 ELISA failures.
Module 4: Validation (The "Truth" Tests)
Do not trust your data until you have passed these two tests.
Spike-and-Recovery
Spike a known amount of recombinant ET-1 standard into your plasma before extraction.
-
Formula:
-
Acceptance Criteria: 80% – 120%.
-
Failure: If recovery is < 80%, your extraction efficiency is poor or the matrix is still interfering.
Linearity of Dilution
Take a high-concentration sample (or spiked sample) and dilute it 1:2, 1:4, and 1:8 in Assay Buffer.
-
Acceptance: The calculated concentration (corrected for dilution) should vary by no more than 10-15% (CV).
-
Failure: Drastic changes in calculated concentration indicate that the matrix is affecting the binding kinetics differently at different concentrations.
References
-
R&D Systems. this compound Quantikine ELISA Kit Protocol & Validation Data. (Demonstrates recovery rates in EDTA plasma and the necessity of extraction for certain sample types).
-
Enzo Life Sciences. this compound ELISA Kit (ADI-900-020) Manual. (Details cross-reactivity and specific extraction buffers).
-
Davenport, A. P., et al. "International Union of Pharmacology. XXIX. Update on Endothelin Receptor Nomenclature." Pharmacological Reviews, 2002. (Authoritative source on ET-1 peptide stability and physiology).
-
Thermo Fisher Scientific. Solid Phase Extraction (SPE) Guide. (General principles for C18 extraction of hydrophobic peptides).
-
Assay Genie. ELISA Troubleshooting Guide: Matrix Effects. (General troubleshooting for plasma matrix interference).
Sources
Improving the efficiency of siRNA-mediated Endothelin-1 knockdown
Status: Operational Operator: Senior Application Scientist Topic: Optimization of siRNA-mediated Endothelin-1 (EDN1) Silencing Target Audience: Vascular Biologists, Pharmacologists, Drug Discovery Units
Introduction: The "Silent" Challenge of this compound
Welcome to the EDN1 Knockdown Support Hub. You are likely here because you have encountered the "disconnect": your qPCR shows 90% mRNA reduction, but your ELISA shows persistent this compound protein levels. Or perhaps you are struggling to transfect primary HUVECs without causing massive cytotoxicity.
This compound (ET-1) is not a standard housekeeping gene; it is a potent, continuously secreted autocrine peptide with complex processing kinetics. Successful knockdown requires mastering three variables: Delivery (into hard-to-transfect endothelial cells), Stability (fighting serum nucleases), and Kinetics (timing the assay to match protein turnover).
This guide replaces trial-and-error with mechanistic certainty.
Module 1: The Delivery Architecture
Problem: Endothelial cells (e.g., HUVECs, HAECs) are notoriously resistant to liposomal transfection and sensitive to cytotoxicity.
Protocol A: Lipid-Mediated Transfection (Standard)
Best for: High-throughput screening, standard adherent cultures.
The "Reverse Transfection" Advantage: For HUVECs, we recommend a reverse transfection protocol where cells are plated directly onto the siRNA-lipid complex. This increases the surface area available for complex uptake while cells are attaching.
Step-by-Step Optimization:
-
SiRNA Preparation: Dilute siRNA to a final concentration of 10–20 nM (not 100 nM—high concentrations trigger off-target IFN responses in primary cells) in Opti-MEM.
-
Lipid Complexing: Use Lipofectamine RNAiMAX (or equivalent RNA-specific reagent). Mix 1:1 with diluted siRNA. Incubate for 15–20 minutes at RT.
-
Cell Plating:
-
Detach HUVECs (Passage < 6).
-
Resuspend in antibiotic-free complete media. Critical: Do not use Pen/Strep; it causes cell death during membrane permeabilization.
-
Plate 20,000–25,000 cells/cm² on top of the complexes.
-
-
Media Exchange: Change media at 6–8 hours post-transfection to minimize lipid toxicity.
Protocol B: Nucleofection (High Efficiency)
Best for: Primary cells refractory to lipids, or when 90%+ efficiency is required.
-
System: Lonza Nucleofector / Neon Transfection System.
-
Pulse Code: Use manufacturer-optimized codes for "Primary Human Endothelial Cells" (often aggressive pulses).
-
Recovery: Immediate transfer to pre-warmed, serum-rich media is non-negotiable to prevent anoikis (cell death due to loss of attachment).
Module 2: The Kinetics of Secretion
Problem: "I knocked it down, but the protein is still there."
Root Cause: ET-1 is synthesized as a pre-pro-peptide and processed through a secretory pathway. Intracellular stores (Weibel-Palade bodies) and extracellular stability mean protein levels lag behind mRNA levels by 24–48 hours.
Visualizing the EDN1 Processing Pathway
Understanding where your siRNA acts vs. where you measure is critical.
Figure 1: The EDN1 Synthesis and Processing Pathway. Note that siRNA intervention occurs at the mRNA stage, but the downstream "Big ET-1" and mature "ET-1" pools must be depleted naturally or washed out before protein reduction is observed.
Experimental Timeline for Validation
| Time Post-Transfection | Readout | Expected Result | Technical Note |
| 24 Hours | qPCR (mRNA) | >70% Reduction | Optimal time for mRNA check. Protein levels will likely be unchanged. |
| 48 Hours | ELISA (Supernatant) | ~50% Reduction | Critical: You must perform a "washout" (media change) at 24h. Otherwise, you are measuring ET-1 accumulated before knockdown. |
| 72 Hours | ELISA (Supernatant) | >80% Reduction | Maximal protein knockdown usually observed here. |
Module 3: Sequence Stability & Modification
Problem: "My knockdown works in buffer but fails in serum-containing media."
Root Cause: Unmodified siRNA is degraded by serum nucleases (RNase A-like activity) within minutes. For experiments lasting >48 hours, chemical modification is required.[1]
The "Chemical Armor" Strategy: Do not use "naked" standard purity siRNA for EDN1 studies in endothelial cells, as these cells require high serum for health.
| Modification | Location | Function | Recommendation |
| Phosphorothioate (PS) | Backbone (3' ends) | Prevents exonuclease degradation. | Mandatory for 3' overhangs. |
| 2'-O-Methyl (2'OMe) | Ribose (Specific positions) | Prevents endonuclease attack; reduces immune stimulation. | Highly recommended for long-term (>72h) silencing. |
| 2'-Fluoro (2'F) | Ribose | Increases binding affinity (Tm) and stability. | Use sparingly; can increase toxicity if overused.[2] |
Module 4: Troubleshooting Matrix (FAQ)
Q1: My cells are dying after transfection. Is it the gene or the reagent?
-
Diagnosis: Transfect a "Scrambled Non-Targeting" control.
-
If Scrambled dies: It is transfection toxicity . Reduce lipid volume, increase cell density, or switch to electroporation.
-
If Scrambled lives but EDN1-siRNA dies: It is on-target toxicity or phenotype. ET-1 is a survival factor for endothelial cells. You may be inducing apoptosis by removing it.
-
Solution: Perform a "Rescue Experiment" by adding exogenous ET-1 peptide (10–100 nM) to the media to see if viability is restored.
Q2: I see mRNA knockdown but NO protein knockdown.
-
Diagnosis: Secretion accumulation.[3]
-
Solution: Did you change the media?
-
Wrong Way: Transfect -> Wait 48h -> Collect Media. (Result: You measure 48 hours of accumulation, half of which occurred before the siRNA worked).
-
Right Way: Transfect -> Wait 24h -> Wash & Replace Media -> Wait 24h -> Collect Media. (Result: You measure synthesis only during the knockdown window).
-
Q3: How do I distinguish between "Knockdown" and "Cell Death" reducing the signal?
-
Diagnosis: If you have 50% fewer cells due to toxicity, you will have 50% less ET-1, mimicking a knockdown.
-
Solution: You must normalize your ELISA data to Total Protein (BCA Assay) or Cell Count (Crystal Violet/CCK-8) from the lysate of the same well.
-
Formula: [ET-1 Concentration (pg/mL)] / [Total Well Protein (mg)] = Normalized Secretion.
-
References
-
Dennstedt, E., & Bryan, B. A. (2011).[4] siRNA Knockdown of Gene Expression in Endothelial Cells.[4][5][6][7] Methods in Molecular Biology. Springer Protocols. Link
-
Bartlett, D. W., & Davis, M. E. (2006). Insights into the kinetics of siRNA-mediated gene silencing from live-cell and live-animal bioluminescent imaging. Nucleic Acids Research. (Demonstrates the lag between mRNA and protein half-life).[8][9] Link
-
Watts, J. K., & Corey, D. R. (2012). Silencing disease genes in the laboratory and the clinic.[10] Journal of Pathology. (Review of chemical modifications like 2'OMe and PS for stability). Link
-
Stow, L. R., et al. (2011). This compound gene regulation.[7][9] The FASEB Journal. (Details the constitutive vs. inducible nature of EDN1 mRNA). Link
Sources
- 1. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 2. Optimizing siRNA Transfection | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. The Effect of Chemical Modification and Nanoparticle Formulation on Stability and Biodistribution of siRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. siRNA Knockdown of Gene Expression in Endothelial Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. siRNA knockdown of gene expression in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RNAiMAX Transfection for HUVEC Lipofectamine | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of this compound mRNA and peptides induction by TGF-beta and TPA in MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insights into the kinetics of siRNA-mediated gene silencing from live-cell and live-animal bioluminescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Optimization for Endothelin-1 Receptor Antagonists (ERAs)
Status: Operational Operator: Senior Application Scientist Topic: Endothelin-1 Receptor Antagonists (Bosentan, Ambrisentan, Macitentan) Ticket ID: ERA-SOL-2024
Welcome to the ERA Solubility Support Center
You have reached the technical support hub for researchers working with Endothelin Receptor Antagonists (ERAs). These compounds are critical for pulmonary arterial hypertension (PAH) research but are notoriously difficult to handle due to their lipophilic nature (BCS Class II).
This guide is not a textbook; it is a troubleshooting manual designed to resolve the specific "crash-out" events and bioavailability failures you encounter at the bench.
Part 1: The Decision Matrix
Before modifying your protocol, identify your specific bottleneck using the logic flow below.
Figure 1: Strategic decision tree for selecting solubility enhancement methods based on experimental context (In Vitro vs. In Vivo).
Part 2: In Vitro Assay Troubleshooting
Issue #1: "My Bosentan stock solution precipitates immediately upon addition to cell culture media."
Diagnosis: This is a classic "Solvent Shock" phenomenon. Bosentan is highly hydrophobic. When a concentrated DMSO stock (e.g., 10 mM) hits the aqueous media, the local concentration exceeds the solubility limit before diffusion can occur, causing micro-precipitation that may be invisible to the naked eye but will skew IC50 values.
The Fix: Cyclodextrin Complexation or Solvent-Shift
For sensitive cell lines (e.g., HUVECs) where high DMSO is toxic, you must encapsulate the drug.
Protocol A: The HP-β-CD Complexation Method Best for: Bosentan, Sitaxentan
-
Preparation: Prepare a 20% (w/v) stock solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in water or PBS.
-
Solubilization: Dissolve Bosentan directly into this CD solution rather than pure DMSO.
-
Note: If the drug resists, dissolve in a minimal volume of acetone, mix with the CD solution, and evaporate the acetone under nitrogen (Kneading method logic).
-
-
Mechanism: The hydrophobic ERA molecule enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior ensures solubility in the media [1, 2].
Protocol B: The "Solvent-Shift" Method (Standard) Use if Cyclodextrins are unavailable.
-
Primary Stock: 10 mM in 100% DMSO.
-
Intermediate Step (Critical): Do not add 1 µL of stock to 1 mL of media. Instead, create a 10x working solution in media containing 5-10% serum (serum proteins like albumin bind and solubilize ERAs).
-
Final Dilution: Add the 10x intermediate to your wells. This prevents the "shock" precipitation.
Part 3: Formulation & Drug Delivery (In Vivo)
Issue #2: "Ambrisentan shows poor dissolution rates in gastric fluid simulations (pH 1.2)."
Diagnosis: Ambrisentan has pH-dependent solubility. It is practically insoluble at low pH (gastric environment) and more soluble at high pH [1]. To ensure oral bioavailability, you must prevent the drug from crystallizing in the stomach.
The Fix: Amorphous Solid Dispersions (ASD)
Crystalline lattices require high energy to break. Amorphous forms dissolve faster. We stabilize the amorphous state using polymers.[1]
Comparative Data: Polymer Performance for ERA Solid Dispersions
| Drug | Carrier Polymer | Method | Solubility Gain | Key Observation |
| Ambrisentan | Daucus carota extract | Solvent Evap | ~16x | Natural carrier reduced crystallinity significantly [1]. |
| Ambrisentan | PEG 4000 / 6000 | Fusion (Melt) | High | PEG matrices prevent recrystallization during storage [5]. |
| Macitentan | PVP K30 | Solvent Evap | Superior | 1:4 (Drug:Polymer) ratio yielded max release (99% in 60 min) [3].[2] |
| Bosentan | Captisol (SBE-β-CD) | Liquisolid | ~28x | "Hybridization" of complexation and liquisolid techniques [4].[3] |
Protocol: Manufacturing a Macitentan Solid Dispersion (Lab Scale)
-
Ratio Selection: Weigh Macitentan and PVP K30 in a 1:4 ratio.[2]
-
Solvent Phase: Dissolve both in a common solvent (e.g., Ethanol or Methanol) until clear.
-
Evaporation: Remove solvent using a rotary evaporator at 45°C.
-
Desiccation: Dry the resulting residue under vacuum for 24 hours to remove residual solvent (critical for toxicity).
-
Pulverization: Crush the dried crust and sieve through a #60 mesh.
-
Validation: Perform XRD. Success Criteria: Disappearance of sharp crystalline peaks (halo pattern).
Part 4: Advanced Delivery Systems (SMEDDS)
Issue #3: "Standard micronization isn't improving Macitentan bioavailability enough."
Diagnosis: For highly lipophilic drugs (LogP > 3), simple surface area increase (micronization) is insufficient if the drug cannot cross the unstirred water layer in the gut.
The Fix: Self-Micro Emulsifying Drug Delivery Systems (SMEDDS)
SMEDDS keep the drug in a dissolved state within oil droplets that spontaneously emulsify in the gut.
Optimized Formulation for Macitentan [6]:
-
Oil Phase: Capmul PG 8 (Solubilizes the lipophilic drug).[4]
-
Surfactant: Acrysol EL135 (Reduces interfacial tension).[4]
-
Co-Surfactant: Propylene Glycol (Increases flexibility of the interfacial film).
Workflow Visualization:
Figure 2: Mechanism of action for SMEDDS enhancing Macitentan uptake.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use DMSO for animal injections of ERAs? A: Avoid pure DMSO. It causes pain and tissue necrosis. For in vivo IP/IV injections, use the Co-solvent System :
-
10% DMSO (to dissolve stock)
-
40% PEG 400 (stabilizer)
-
50% Saline (diluent)
-
Warning: Add saline last and slowly to prevent crashing.
Q: How do I distinguish between a "stable" and "unstable" solid dispersion? A: You must use Differential Scanning Calorimetry (DSC).
-
Stable: Glass transition temperature (Tg) is high. No melting endotherm.
-
Unstable: Appearance of a melting peak over time indicates the drug is reverting to its crystalline (insoluble) form.
Q: Is there a difference between Bosentan Monohydrate and Anhydrous regarding solubility? A: Yes. The monohydrate is thermodynamically more stable but less soluble. For formulation, anhydrous forms or amorphous dispersions are preferred to achieve supersaturation, though they require tighter humidity control during storage.
References
-
Enhancement of solubility and bioavailability of ambrisentan by solid dispersion using Daucus carota. Journal of Drug Delivery and Therapeutics. 5[4][6][7][8][9]
-
Enhancing bosentan solubility through inclusion complexation. World Journal of Pharmaceutical Research. 6
-
Formulation and invitro characterization of macitentan solid dispersion to fast disintegrating tablets. World Journal of Pharmaceutical Sciences. 2
-
Introducing novel hybridization technique for solubility enhancement of Bosentan formulation. Pharma Excipients. 3
-
Formulation and Invitro Evaluation of Ambrisentan Solid Dispersions. International Journal of Innovative Research in Technology. 10
-
Development and Optimization of Macitentan Loaded Self-Micro Emulsifying Tablets. Journal of Chemical Health Risks. 4
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. wjpsonline.com [wjpsonline.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. jchr.org [jchr.org]
- 5. tandfonline.com [tandfonline.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. researchgate.net [researchgate.net]
- 10. ijirt.org [ijirt.org]
Welcome to the ET-1 Model Refinement Center. Operator: Senior Application Scientist Case ID: ET1-MOD-OPT-2024
This guide addresses the high failure rates observed in Endothelin-1 (ET-1) related disease models, specifically Pulmonary Arterial Hypertension (PAH) and renal fibrosis. Unlike standard protocols, this document focuses on the causality of failure—why models revert, why phenotypes fail to manifest, and how to distinguish artifact from pathology.
Module 1: The Mechanistic Landscape
Before selecting a model, you must understand the dual-receptor kinetics. A common error is assuming ET-1 is purely a vasoconstrictor.
Figure 1: The ET-1 Receptor Balance & Clearance Pathway This diagram illustrates the opposing forces of ETA (constriction/proliferation) and ETB (dilation/clearance). Note that blocking ETB can paradoxically raise ET-1 levels by inhibiting clearance.
Caption: ET-1 signaling dichotomy. Note that ETB receptors on endothelial cells (green) are the primary mechanism for clearing circulating ET-1, a critical factor when designing infusion models.
Module 2: The Sugen-Hypoxia (SuHx) Model
Application: Pulmonary Arterial Hypertension (PAH) The Problem: Researchers often treat Mice and Rats as interchangeable in this model. They are not.
Protocol Distinction: Rat vs. Mouse
| Feature | Rat SuHx Model (Gold Standard) | Mouse SuHx Model (Variable) |
| Induction | Single SQ injection SU5416 (20 mg/kg) | Weekly SQ injections SU5416 (20 mg/kg) |
| Hypoxia | 3 weeks @ 10% O₂ | 3-4 weeks @ 10% O₂ |
| Pathology | Plexiform-like lesions (Angio-obliteration) | Medial thickening; Rarely forms plexiform lesions |
| Stability | Irreversible; progressive after normoxia return | Reversible ; phenotype often fades in normoxia |
| Use Case | Drug efficacy on remodeling | Genetic pathway analysis (KO mice) |
Troubleshooting The SuHx Model
Q: My mice showed high RV pressure at 3 weeks, but the histology looks normal at 6 weeks. Why? A: You likely returned them to normoxia without maintaining the VEGF blockade. Unlike rats, mice possess a robust endothelial repair mechanism.
-
Fix: In mice, the phenotype is largely driven by the active hypoxic vasoconstriction. To study remodeling in mice, you must analyze tissues immediately after the hypoxic period or continue weekly SU5416 injections during the normoxic follow-up [1, 2].
Q: I am seeing high mortality in rats 24 hours after SU5416 injection. A: This is often due to vehicle toxicity or embolism, not the drug itself. SU5416 is hydrophobic.
-
Fix: Ensure proper suspension in CMC (Carboxymethylcellulose) or DMSO/PEG blends. Sonicate thoroughly. Do not inject if large crystals are visible.
Module 3: Chronic ET-1 Infusion Models
Application: Systemic Hypertension, Renal Fibrosis The Problem: The "Bolus Trap."
The Pharmacokinetic Reality
ET-1 has a plasma half-life of < 2 minutes due to rapid clearance by the lungs and kidneys (ETB receptor-mediated uptake) [3, 4]. A daily bolus injection causes a transient spike followed by a "washout," which fails to mimic the chronic elevation seen in disease states.
Protocol: Osmotic Pump Implantation
To achieve renal fibrosis or sustained hypertension, you must use continuous delivery.
-
Pump Selection: Alzet Model 1002 (Mice) or 2002 (Rats).
-
Vehicle: 0.9% Saline or PBS (ET-1 is stable in acidic/neutral pH).
-
Surgical Placement:
-
Systemic: Subcutaneous (scruff of neck).
-
Renal Specific: Uninephrectomy + catheter directed to renal artery (Advanced).
-
-
Dose Calculation:
Table: Delivery Method Impact
| Delivery Method | Physiological Profile | Outcome |
| IV Bolus | Transient Vasodilation (ETB) | Acute hemodynamic study; No remodeling. |
| Daily IP/SQ | Sawtooth profile (Peaks/Troughs) | Inconsistent fibrosis; stress artifacts. |
| Osmotic Pump | Steady-state plasma elevation | Reliable hypertrophy & fibrosis. |
Module 4: Hemodynamic Validation (Right Heart Catheterization)
The Problem: "Noisy" data and inability to distinguish the Right Ventricle (RV) from the Pulmonary Artery (PA).
Workflow: The Catheterization Decision Tree
Caption: Navigation logic for Right Heart Catheterization. The critical transition is the "Diastolic Step-up" when moving from RV (near 0 mmHg diastolic) to PA (higher diastolic pressure).
Troubleshooting Hemodynamics
Q: My RV pressure traces are drifting or showing negative values. A: This is usually "Zero Drift" caused by protein/blood buildup on the sensor tip (especially with solid-state Millar catheters).
-
Fix: Pre-soak the catheter tip in warm saline for 30 mins before use. If drift occurs mid-experiment, dip the tip in a 1% enzymatic cleaner (e.g., Tergazyme) to digest protein buildup, then re-zero in saline [5].
Q: I cannot advance from RV to PA in my PAH mice. A: In severe PAH, the RV dilates and the tricuspid valve annulus stretches. The catheter tends to curl inside the enlarged ventricle.
-
Fix:
-
Use a catheter with a pre-formed curve.
-
Rotate the catheter 90-180 degrees while in the RV to point the tip toward the outflow tract.
-
Do not force it. Forcing causes arrhythmias or punctures the RV wall (look for sudden loss of pressure and widening QRS on ECG).
-
Q: The pressure is low. Is the model failing? A: Check your anesthesia. Isoflurane is a potent vasodilator and cardiac depressant.
-
Recommendation: For hemodynamic accuracy, switch to Urethane or Ketamine/Xylazine for the terminal measurement. If using Isoflurane, keep it < 1.5% and maintain body temperature strictly at 37°C, as hypothermia drops PA pressure [6].
References
-
Vitali, S. H., et al. (2014). "The Sugen 5416/hypoxia mouse model of pulmonary hypertension revisited: long-term follow-up." Pulmonary Circulation.
-
Ciuclan, L., et al. (2011). "A novel murine model of severe pulmonary arterial hypertension." American Journal of Respiratory and Critical Care Medicine.
-
Dupuis, J., et al. (1996).[3] "Pulmonary clearance of circulating this compound in dogs in vivo: exclusive role of ETB receptors." Journal of Applied Physiology.
-
Koyama, H., et al. (1989). "Plasma endothelin levels in patients with acute myocardial infarction." New England Journal of Medicine. (Context on rapid clearance/half-life).
-
Pacher, P., et al. (2008). "Measurement of cardiac function using pressure-volume conductance catheter technique in mice and rats." Nature Protocols.
-
Tarnavski, O., et al. (2004). "Mouse cardiac surgery: comprehensive techniques for the generation of mouse models of human heart disease and their application for genomic studies." Physiological Genomics.
Sources
Technical Support Center: Endothelin-1 Inhibitor Optimization
Topic: Addressing Off-Target Effects & Experimental Troubleshooting Role: Senior Application Scientist Status: Active Support Ticket
Welcome to the ERA (Endothelin Receptor Antagonist) Technical Hub
As researchers, we often treat Endothelin-1 (ET-1) inhibitors as simple "on/off" switches for vasoconstriction or proliferation. The reality is far more complex. The "cleanliness" of your data depends on navigating two minefields: receptor subtype selectivity (
This guide synthesizes field-proven troubleshooting protocols to validate your inhibitor's specificity and mitigate off-target confounders.
Module 1: Receptor Selectivity & Binding Specificity
The Issue: You are observing partial agonism, lack of expected vasodilation, or paradoxical fluid retention.
Root Cause: Incomplete selectivity. Blocking
Technical Insight: Selectivity Profiles
Do not assume "selective" means "exclusive." At high concentrations,
| Inhibitor | Primary Target | Selectivity Ratio ( | Primary Off-Target Risk |
| Ambrisentan | ~200:1 | Fluid retention (Edema) | |
| Bosentan | Non-selective | ~20:1 | BSEP Inhibition (Hepatotoxicity) |
| Macitentan | Dual Antagonist | ~50:1 | Anemia / Nasopharyngitis |
| Sitaxentan | ~6000:1 | Severe Hepatotoxicity (Withdrawn) |
Troubleshooting Protocol: Competition Radioligand Binding Assay
Use this to calculate the exact
Step-by-Step Methodology:
-
Membrane Prep: Homogenize tissue (e.g., rat aorta or HEK293 cells expressing
) in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 for 30 min. Resuspend pellet.[1][2] -
Incubation:
-
Total Binding: Membrane +
-ET-1 (0.1 nM). -
Non-Specific Binding (NSB): Add excess cold ET-1 (1
M). -
Experimental: Add inhibitor at increasing log concentrations (
M to M).
-
-
Equilibrium: Incubate for 90 mins at 25°C (equilibrium is critical; shorter times favor fast-dissociating off-targets).
-
Separation: Rapid vacuum filtration through GF/C filters pre-soaked in 0.3% polyethylenimine (reduces filter binding).[2]
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation : (Where is radioligand concentration and is its dissociation constant).
Module 2: Hepatic Safety & Transporter Interference
The Issue: Unexpected hepatocyte death or cholestasis in toxicology screens, unrelated to ET receptor signaling. Root Cause: Inhibition of the Bile Salt Export Pump (BSEP/ABCB11) .[3][4] Mechanism: Many ERAs (specifically Bosentan) are taken up by OATP transporters into hepatocytes but inhibit the efflux pump BSEP. This causes cytotoxic bile salts (like taurocholate) to accumulate intracellularly, triggering mitochondrial stress and apoptosis.
Visualization: The BSEP Toxicity Pathway
Figure 1: Mechanism of ERA-induced hepatotoxicity via BSEP inhibition. Note that the drug enters via OATP but blocks the exit route (BSEP), trapping cytotoxic bile salts.
FAQ: How do I distinguish BSEP inhibition from general cytotoxicity?
Q: My cells are dying at high inhibitor concentrations. Is it BSEP? A: Standard MTT assays won't tell you. You must perform a Vesicular Transport Assay .
Protocol: BSEP Vesicular Transport Assay
-
System: Use inverted membrane vesicles from Sf9 cells overexpressing human BSEP.
-
Substrate: Incubate vesicles with
-Taurocholate (2 M) + ATP (4 mM). -
Challenge: Add your ET-1 inhibitor at varying concentrations.
-
Control: Run parallel wells with AMP (no transport energy) to determine background binding.
-
Readout: Filter vesicles and count retained radioactivity.
-
Interpretation: If ATP-dependent uptake decreases as inhibitor concentration rises, your drug is a BSEP inhibitor.
Module 3: Functional Validation & Signaling
The Issue: Your binding data looks good, but functional assays (calcium flux) show inconsistent inhibition. Root Cause: Assay interference or "insurmountable" antagonism (slow dissociation).
Visualization: Troubleshooting Logic Flowchart
Figure 2: Logical workflow for troubleshooting functional calcium flux assays when testing ET-1 inhibitors.
Protocol: Optimized Calcium Flux Assay
To avoid false negatives due to protein binding or kinetic issues.
-
Cell Loading: Load cells (
expressing CHO or HEK) with Fluo-4 AM (4 M) in HBSS for 45 min at 37°C. Critical: Include 2.5 mM Probenecid to prevent dye leakage. -
Pre-incubation: Add the ET-1 inhibitor 60 minutes before the agonist.
-
Why? Lipophilic ERAs (like Macitentan) require time to partition into the membrane and reach the receptor binding pocket.
-
-
Agonist Challenge: Inject ET-1 at
concentration (typically ~1-3 nM). -
Data Acquisition: Measure fluorescence (
) every 1 second for 60 seconds. -
QC Check: If the baseline drifts upward before agonist injection, your inhibitor may be inducing cellular stress or autofluorescence.
References
-
Fattinger, K., et al. (2001). "The endothelin antagonist bosentan inhibits the canalicular bile salt export pump: a potential mechanism for hepatic adverse reactions."[4] Clinical Pharmacology & Therapeutics.
-
Maguire, J. J., & Davenport, A. P. (2014). "Endothelin receptors and their antagonists." Seminars in Nephrology.
-
Gatfield, J., et al. (2012). "Macitentan, a Potent Dual Endothelin Receptor Antagonist, Is an Inhibitor of Bile Acid Transport but Does Not Induce Liver Injury in Rats." PLOS ONE.
-
Motulsky, H. J., & Neubig, R. R. (2010). "Analysis of radioligand binding data." Current Protocols in Neuroscience.
Sources
- 1. researchgate.net [researchgate.net]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Effects of bosentan, an endothelin receptor antagonist, on bile salt export pump and multidrug resistance-associated protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The endothelin antagonist bosentan inhibits the canalicular bile salt export pump: a potential mechanism for hepatic adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing cell-based assays for high-throughput screening of Endothelin-1 modulators
Technical Support & Troubleshooting Hub
Status: Online Operator: Senior Application Scientist Topic: High-Throughput Screening (HTS) for Endothelin-1 Modulators via Calcium Flux
Core Principle & Signaling Pathway
User Question: What is the specific signaling cascade we are measuring in this assay, and where are the potential failure points?
Scientist Response:
In this HTS context, we are exploiting the G-protein coupled nature of Endothelin receptors (
The assay does not measure the receptor binding directly; it measures the functional consequence of that binding (calcium release) using a fluorescent dye (e.g., Fluo-4, Calcium 6).
Key Failure Points:
-
Receptor Density: Too low (
sites/cell ) yields poor signal-to-noise. Too high leads to constitutive activity and toxicity. -
Dye Leakage: Anion transporters in cell lines (like CHO) actively pump out the dye, killing your signal window.
-
Liquid Handling: The calcium response is rapid (peak < 20s). Slow addition speeds will miss the
.
Visualization: ET-1 Signaling Pathway
The following diagram illustrates the signal transduction from ligand binding to fluorescence detection.
Caption: Signal transduction cascade from ET-1 binding to fluorescence detection via Gq-PLC-IP3 pathway.
Experimental Protocol: Calcium Flux Assay
User Question: Can you provide a validated protocol for a 384-well format screen?
Scientist Response:
Below is a self-validating protocol optimized for CHO-K1 cells overexpressing human
Reagent Setup
| Component | Concentration | Purpose |
| Cell Line | CHO-K1 ( | Robust adhesion; high expression capacity. |
| Dye | Fluo-4 AM or Calcium 6 | Calcium 6 is preferred for higher quantum yield and less wash requirement. |
| Probenecid | 2.5 mM (Final) | Critical: Inhibits organic anion transporters to prevent dye leakage.[2] |
| Assay Buffer | HBSS + 20mM HEPES | Maintains pH 7.4 outside the |
| Ligand (ET-1) | Used for Antagonist Mode screening to ensure a robust signal window. |
Step-by-Step Workflow
-
Cell Plating (Day 1):
-
Seed 10,000 - 15,000 cells/well in a 384-well black-wall/clear-bottom poly-D-lysine coated plate.
-
Why: Clear bottom for reading; black wall prevents cross-talk. Poly-D-lysine prevents cell lift-off during liquid addition.
-
-
Dye Loading (Day 2):
-
Prepare Dye Loading Buffer: HBSS + 20mM HEPES + Fluorescent Dye + 2.5 mM Probenecid .
-
Remove culture media (or add 2X dye if using "No-Wash" kit).
-
Incubate: 60 minutes at
, followed by 15 minutes at Room Temperature (RT). -
Why RT Step? Allows thermal equilibration to prevent plate "edge effects" inside the reader.
-
-
Compound Addition (The Screen):
-
Antagonist Mode (Most Common):
-
Add Test Compounds (e.g., library) first. Incubate 15-30 mins.
-
Challenge: Inject ET-1 at its
concentration.
-
-
Read: Measure fluorescence kinetics for 90-120 seconds.
-
-
Data Capture:
-
Instrument: FLIPR Tetra or Hamamatsu FDSS.
-
Excitation/Emission: 485 nm / 525 nm.
-
Visualization: Assay Workflow Logic
Caption: Operational workflow for Antagonist Screening Mode.
Troubleshooting & FAQs
User Question: My Z' factor is consistently below 0.5. What is wrong?
Scientist Response:
A Z-prime (
| Symptom | Probable Cause | Corrective Action |
| High Background Fluorescence | Dye Leakage | Freshly prepare Probenecid . Ensure pH is re-adjusted to 7.4 after adding Probenecid (it is acidic). |
| Low Signal Window ( | Receptor Desensitization | Cells may be over-confluent or stressed. ET receptors internalize rapidly. Do not starve cells overnight unless validated. |
| High Well-to-Well Variance | Edge Effects / Meniscus | Centrifuge plates (1000 rpm, 1 min) before reading to flatten the meniscus. Ensure thermal equilibration (RT step). |
User Question: Why do I see a signal drop immediately upon compound addition?
Scientist Response: This is likely an addition artifact or "fluid shear stress."
-
Mechanism: The force of liquid injection disturbs the cell monolayer or temporarily dilutes the local dye concentration.
-
Solution: Adjust the pipetting height and speed on the FLIPR. Aim for the side of the well, not directly on the monolayer. Alternatively, use a "No-Wash" dye kit which includes a background masking agent to suppress extracellular fluorescence, making artifacts less visible.
User Question: How do I distinguish between ET-A and ET-B activity?
Scientist Response: You cannot distinguish them in a single cell line expressing both. You must use specific cell lines:
-
CHO-ET-A: Use for screening ET-A selective antagonists (e.g., Atrasentan-like).
-
Control: Use BQ-123 (ET-A selective) and BQ-788 (ET-B selective) as reference compounds to validate the pharmacological identity of your cell lines before every screen run.
Data Analysis & Quality Control
User Question: How do I calculate the Z-factor specifically for this antagonist screen?
Scientist Response: For an antagonist screen, your "Positive Control" is the Max Inhibition (Cells + Reference Antagonist + ET-1), and your "Negative Control" is the Max Signal (Cells + Vehicle + ET-1).
- : Mean fluorescence units (RFU).
- : Standard deviation.[4]
-
Target:
is required for reliable HTS. is excellent.
Hit Validation Criteria:
-
>50% Inhibition: A common threshold for primary hits.
-
Dose Response: Re-test hits in an 8-point dose curve.
-
Counter-Screen: Run hits against the parental CHO cell line stimulated with ATP (endogenous purinergic receptors) to rule out false positives that block Calcium signaling generally (e.g., PLC inhibitors or Calcium channel blockers) rather than the ET receptor specifically.
References
-
Molecular Devices. (2023). FLIPR Calcium 6 Assay Kit Guide.[5] Retrieved from [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).[6] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[6] Journal of Biomolecular Screening.[6] Retrieved from [Link]
-
Davenport, A. P., et al. (2016). International Union of Basic and Clinical Pharmacology. C. Endothelin Receptor Subtypes and Antagonists. Pharmacological Reviews. Retrieved from [Link]
-
Correa-Basurto, J., et al. (2018). Identification of Novel Endothelin-A Receptor Antagonists via High-Throughput Virtual Screening. Frontiers in Pharmacology. Retrieved from [Link]
Sources
- 1. Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the purpose of probenecid in calcium flux flow assays? | AAT Bioquest [aatbio.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. moleculardevices.com [moleculardevices.com]
- 6. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration and standardization of Endothelin-1 immunoassays
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Calibration, Standardization, and Troubleshooting of Endothelin-1 (ET-1) Immunoassays
Welcome to the Technical Support Center
Measuring this compound (ET-1) is notoriously difficult due to its physiological properties: it is a sticky, unstable peptide present in picogram quantities (~1–2 pg/mL) with a circulating half-life of less than one minute.
This guide moves beyond basic kit instructions to address the causality of assay failure. Our goal is to standardize your workflow to ensure that the signal you detect is true physiological ET-1, not matrix interference or cross-reactive precursors.
Module 1: Sample Integrity & Pre-Analytical Variables
The Issue: The most common cause of "failed" ET-1 assays is not the ELISA kit, but the sample handling before the assay begins. ET-1 is highly hydrophobic and adsorbs to surfaces.
Q: Why are my recovery rates consistently low (<70%)?
A: You are likely losing peptide to the walls of your collection tubes or pipette tips.
-
The Mechanism: ET-1 contains hydrophobic residues that adhere to glass and polystyrene.
-
The Fix:
-
Material: Use Polypropylene tubes exclusively. Never use glass or polystyrene.
-
Temperature: Keep samples at 4°C immediately after draw. Room temperature activates proteases that degrade ET-1.
-
Anticoagulant: Use EDTA .[1][2][3] Avoid Heparin. Heparin can bind to certain plasma proteins that interfere with antibody binding kinetics, and it may contain endotoxin contaminants that stimulate de novo ET-1 release from leukocytes during the spin [1, 2].
-
Visual Protocol: The "Cold & Plastic" Workflow
Figure 1: Optimized Sample Preparation Workflow to minimize peptide loss and degradation.
Caption: Critical path for ET-1 preservation. Note the strict requirement for Polypropylene and 4°C handling.
Module 2: The Extraction Debate (Standardization)
The Issue: Many modern kits claim "Direct Measurement" (no extraction), but historical data and high-impact journals often utilize Solid Phase Extraction (SPE).
Q: Should I extract my plasma samples?
A: For clinical-grade accuracy or comparison with historical literature, yes . Direct measurement kits are convenient but susceptible to "Matrix Effects"—where plasma proteins physically block the antibody from binding to ET-1. Extraction removes these proteins, concentrating the peptide.
Standardized Protocol: C18 Solid Phase Extraction (SPE) If you observe non-linear dilution (see Module 4), you must extract.
| Step | Action | Mechanism |
| 1. Acidification | Add 20% TFA or 1M Acetic Acid to plasma (1:1 ratio). | Dissociates ET-1 from carrier proteins (like albumin) and precipitates large proteins. |
| 2. Column Prep | Condition C18 Sep-Pak column with Methanol, then Water. | Activates the hydrophobic chains on the silica column [3]. |
| 3. Loading | Pass acidified sample through column. | ET-1 binds to the hydrophobic C18 matrix; salts/proteins wash through. |
| 4. Wash | Wash with dilute TFA/Water. | Removes hydrophilic contaminants. |
| 5.[4] Elution | Elute with 60% Acetonitrile/0.1% TFA. | Releases ET-1 from the column. |
| 6. Reconstitution | Evaporate to dryness (SpeedVac) and reconstitute in Assay Buffer. | Eliminates organic solvent that kills ELISA antibodies. |
Module 3: Specificity & Cross-Reactivity
The Issue: ET-1 (21 amino acids) is derived from Big ET-1 (38 amino acids). Big ET-1 circulates at much higher concentrations and has a longer half-life. If your antibody cross-reacts with Big ET-1, your data is invalid.
Q: How do I know if I'm measuring active ET-1 or the precursor?
A: You must check the Epitope Mapping of your kit's antibodies.
-
Sandwich ELISA: Requires two antibodies.
-
Capture Antibody: Should bind the C-terminus (Trp-21).
-
Detection Antibody: Should bind the N-terminus (or the Loop).
-
-
The Trap: Big ET-1 contains the active 1-21 sequence plus a "tail." If the capture antibody binds anywhere in the 1-21 region without steric hindrance from the tail, it will detect Big ET-1.
Visual Analysis: The Specificity Sandwich
Figure 2: Distinguishing Mature ET-1 from Big ET-1.
Caption: A valid ET-1 assay uses an antibody pair that cannot bind Big ET-1 due to steric hindrance at the cleavage site.
Module 4: Troubleshooting & FAQs
Q: My standard curve looks good, but my samples read "Zero" or "Below Detection."
Diagnosis: This is likely a Matrix Effect or Hook Effect is unlikely at these low levels.
-
Validation: Perform a Spike-and-Recovery test. Spike a known amount of standard (e.g., 10 pg/mL) into your plasma sample.
-
Interpretation:
-
Recovery ~100%:? Your samples truly have low ET-1 (Normal range is 0.4 – 2.0 pg/mL). You need a High Sensitivity (hs) kit.
-
Recovery <80%:? Something in the plasma is masking the signal. Action: Perform the C18 Extraction (Module 2).
-
Q: Can I use serum instead of plasma?
A: It is not recommended . During the clotting process to create serum, platelets release stored substances and proteases that can artificially elevate or degrade ET-1 levels. EDTA Plasma is the only standardized matrix for reliable vascular research [4].
Q: What is the normal reference range?
A:
-
Healthy Human Plasma: 1.0 – 2.0 pg/mL (approx).
-
Heart Failure/Sepsis: Can rise to 5 – 20+ pg/mL.
-
Note: If your control group reads >10 pg/mL, suspect contamination or cross-reactivity with Big ET-1.
References
-
Battistini, B., et al. (1993). "Sample handling for endothelin radioimmunoassay." Methods in Neurosciences. Link
-
Thermo Fisher Scientific. (n.d.). "Blood Plasma and Serum Preparation."[1][2][3][5][6] Technical Resources. Link
-
Phenomenex. (2024).[7] "The Complete Guide to Solid Phase Extraction (SPE)." Technical Guides. Link
-
R&D Systems. (n.d.). "this compound Quantikine ELISA Kit Product Details." Biotechne. Link
-
Abcam. (n.d.). "Endothelin 1 ELISA Kit (ab133030) - Specificity and Cross-Reactivity." Link
Sources
- 1. a2.mayomedicallaboratories.com [a2.mayomedicallaboratories.com]
- 2. cloud-clone.com [cloud-clone.com]
- 3. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. raybiotech.com [raybiotech.com]
- 7. takarabio.com [takarabio.com]
Validation & Comparative
Comparative Technical Guide: Endothelin Receptor Antagonists (ERAs)
Executive Summary
The Endothelin (ET) system remains a critical target in vascular biology, evolving from a niche focus in Pulmonary Arterial Hypertension (PAH) to broader applications in nephrology and resistant hypertension. This guide provides a technical comparison of five key Endothelin Receptor Antagonists (ERAs): Bosentan, Ambrisentan, Macitentan, Sparsentan, and Aprocitentan .
While early generations (Bosentan) established the proof-of-concept, newer agents differentiate themselves through receptor residence time (Macitentan), dual-pathway blockade (Sparsentan), and metabolic stability (Aprocitentan).
Mechanistic Foundation & Signaling Pathways[1]
Endothelin-1 (ET-1) acts via two G-protein coupled receptors:
- (Vascular Smooth Muscle): Mediates potent vasoconstriction and proliferation.[1]
-
(Endothelial & Smooth Muscle): Endothelial
promotes vasodilation (via NO/PGI2) and clears circulating ET-1.[2] Smooth muscle contributes to vasoconstriction.[1][2][3]
Therapeutic Goal: Block deleterious
Diagram: ET-1 Signaling & Drug Intervention Points
Caption: Schematic of ET-1 interaction with ET-A/ET-B receptors and the specific blockade sites of major ERAs.
Pharmacological Comparison
The following table synthesizes binding affinity (
Table 1: Comparative Efficacy & Kinetics
| Drug | Primary Target | Affinity ( | Selectivity ( | Half-Life ( | Key Differentiator |
| Bosentan | Dual ( | ~20:1 | 5 hrs | First-in-class; requires monthly LFTs (liver toxicity). | |
| Ambrisentan | Selective | >200:1 | 15 hrs | Preserves endothelial | |
| Macitentan | Dual ( | ~50:1 | 16 hrs (Active metabolite 48h) | Slow receptor dissociation ; high tissue penetration. | |
| Sparsentan | Dual ( | High affinity for | 9.6 hrs | Dual Mechanism: Blocks Angiotensin II & Endothelin simultaneously. | |
| Aprocitentan | Dual ( | ~1:16 (Potency ratio) | 41 hrs | Active metabolite of Macitentan; developed for resistant hypertension . |
Technical Insight: Sparsentan's dual blockade is critical in nephropathy (IgAN/FSGS). By blocking
(Angiotensin II), it mitigates the fluid retention often seen with pureblockade, while the blockade addresses podocyte injury and fibrosis more effectively than ARBs alone.
Experimental Protocols
To validate the efficacy of these antagonists in your own research, two primary assays are recommended: Calcium Mobilization (Functional) and Radioligand Binding (Affinity) .
Protocol A: Calcium Mobilization Assay (FLIPR)
This assay measures the drug's ability to inhibit ET-1 induced intracellular calcium release (
Workflow Diagram:
Caption: High-throughput Calcium Mobilization workflow for ERA potency determination.
Detailed Steps:
-
Cell Culture: Plate CHO cells stably expressing human
or receptors in 384-well black-wall plates (15,000 cells/well). -
Dye Loading: Remove media and add loading buffer containing Fluo-4 AM (2
M) and Probenecid (2.5 mM) to prevent dye leakage. Incubate for 60 min at 37°C. -
Antagonist Pre-treatment: Add the ERA (e.g., Macitentan) in a concentration-response series (0.1 nM to 10
M). Incubate for 30–60 minutes.-
Critical Control: Use DMSO (vehicle) as negative control and BQ-123 (
selective) as positive control.
-
-
Agonist Challenge: Inject ET-1 at an
concentration (typically 1–5 nM). -
Data Acquisition: Monitor fluorescence (Ex 488nm / Em 525nm) immediately upon injection for 120 seconds.
-
Analysis: Calculate
based on the reduction of Peak Fluorescence Units (RFU).
Protocol B: Competitive Binding Assay
To determine
-
Membrane Prep: Isolate membranes from CHO-
cells. -
Ligand: Use
-ET-1 (approx. 2000 Ci/mmol). -
Competition: Incubate membranes with 20 pM
-ET-1 and varying concentrations of the ERA. -
Separation: Harvest on GF/B glass fiber filters using a cell harvester.
-
Quantification: Count radioactivity via liquid scintillation.
-
Calculation: Derive
using the Cheng-Prusoff equation: .
Clinical Translation & Safety Profiles
Pulmonary Arterial Hypertension (PAH)[5][6][7]
-
Bosentan: Effective but limited by hepatotoxicity (requires REMS program). Induces CYP450, leading to drug-drug interactions.
-
Ambrisentan: Lower liver toxicity profile.[4] Often used in combination with Tadalafil (AMBITION trial data).
-
Macitentan: Superior clinical outcome data (SERAPHIN trial) showing reduction in morbidity/mortality, likely due to tissue penetration and sustained receptor occupancy.[2]
Nephrology (IgA Nephropathy & FSGS)[8]
-
Sparsentan: The PROTECT trial demonstrated that Sparsentan reduced proteinuria by ~49.8% vs. 15.1% for Irbesartan in IgA Nephropathy.
Resistant Hypertension[10][11]
-
Aprocitentan: The PRECISION trial showed significant BP lowering in patients resistant to at least 3 other antihypertensives. Its long half-life (41h) allows consistent BP control, and its metabolic pathway (independent of CYP450) reduces interaction risks common in polypharmacy patients.
Safety Note: Fluid Retention
A class effect of ERAs is fluid retention (edema), caused by blockade of renal
-
Mitigation: Sparsentan attempts to mitigate this by blocking
simultaneously, though edema remains a monitorable side effect.
References
-
Iglarz, M., et al. (2008). Pharmacology of Macitentan, an Orally Active Tissue-Targeting Dual Endothelin Receptor Antagonist. Journal of Pharmacology and Experimental Therapeutics. Link
-
Gatfield, J., et al. (2012). Distinct ETA Receptor Binding Mode of Macitentan As Determined by Site Directed Mutagenesis. PLOS ONE. Link
-
Heerspink, H.J.L., et al. (2023). Sparsentan in patients with IgA nephropathy: a prespecified interim analysis from a randomised, double-blind, active-controlled clinical trial (PROTECT).[6] The Lancet.[6] Link
-
Schlaich, M.P., et al. (2022). Dual endothelin antagonist aprocitentan for resistant hypertension (PRECISION): a multicentre, blinded, randomised, parallel-group, phase 3 trial. The Lancet.[6] Link
-
Clozel, M., et al. (1994). Pharmacological characterization of bosentan, a new potent orally active nonpeptide endothelin receptor antagonist. Journal of Pharmacology and Experimental Therapeutics. Link
-
Vatter, H., & Seifert, V. (2006). Ambrisentan, a non-peptide endothelin receptor antagonist. Cardiovascular Drug Reviews. Link
Sources
- 1. What is the mechanism of Macitentan? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the effects of selective endothelin ETA and ETB receptor antagonists in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emjreviews.com [emjreviews.com]
Head-to-head comparison of Bosentan, Ambrisentan, and Macitentan
Topic: Head-to-Head Comparison of Bosentan, Ambrisentan, and Macitentan: A Technical Guide Content Type: Comparative Technical Analysis & Experimental Guide Audience: Drug Development Scientists, Pharmacologists, and Clinical Researchers
Executive Summary: The Evolution of Antagonism
In the development of Endothelin Receptor Antagonists (ERAs) for Pulmonary Arterial Hypertension (PAH), the industry has moved from simple competitive binding (Bosentan) to subtype selectivity (Ambrisentan) and finally to "insurmountable" binding kinetics (Macitentan).[1]
While all three drugs target the Endothelin-1 (ET-1) pathway, they are differentiated not just by receptor affinity (
Mechanistic Architecture: Selectivity vs. Kinetics
The primary differentiator between these agents is often misunderstood as solely "selectivity." The more critical factor for the latest generation (Macitentan) is dissociation kinetics .
The Three Profiles
-
Bosentan (First-Generation): A dual antagonist (ET-A/ET-B) with rapid association and dissociation rates. It competes with ET-1 but can be displaced by high concentrations of the native ligand (surmountable antagonism).[2]
-
Ambrisentan (Selective): Highly selective for the ET-A receptor (>200:1 ratio).[3] Theoretically, this preserves ET-B mediated clearance of ET-1 and nitric oxide release, though clinical superiority based solely on this mechanism remains debated.
-
Macitentan (Tissue-Targeting): A dual antagonist designed for high lipophilicity and slow dissociation . It displays a receptor occupancy half-life (
) of ~17 minutes compared to ~1 minute for Bosentan/Ambrisentan.[4][5] This creates "insurmountable" antagonism—once bound, it stays bound even during ET-1 surges.
Visualization: The Endothelin Signaling Blockade
The following diagram illustrates the pathway and the distinct intervention points/behaviors of the three ERAs.[1]
Caption: Differential blockade of ET-1 signaling. Note Macitentan's dual, high-stability blockade vs. Ambrisentan's selectivity.
Pharmacokinetic & Safety Profiling
The Hepatotoxicity Paradox (BSEP Inhibition)
A critical safety concern for ERAs is Drug-Induced Liver Injury (DILI), primarily mediated by the inhibition of the Bile Salt Export Pump (BSEP).
-
Bosentan: Potently inhibits BSEP and accumulates in hepatocytes.[6] Because the daily dose is high (250 mg total), the intra-hepatic concentration frequently exceeds the threshold for cholestasis.
-
Macitentan: In vitro data shows Macitentan inhibits BSEP (
) even more potently than Bosentan.[6][7] However , it is clinically safer.-
The Reason:Potency allows lower dosing. Macitentan is dosed at 10 mg/day, whereas Bosentan is 250 mg/day. The total molar burden on the liver transport system is significantly lower for Macitentan.
-
Active Metabolites[6][9][10][11]
-
Macitentan is unique in generating a pharmacologically active metabolite, ACT-132577 , via CYP3A4.
Experimental Protocols
To validate these claims in a drug development setting, the following protocols are the industry standard.
Protocol A: Receptor Residence Time (Dissociation Kinetics)
Objective: To differentiate Macitentan from Bosentan/Ambrisentan by measuring the "off-rate" (
-
Cell Prep: Use CHO cells stably expressing human ET-A receptors. Prepare membranes by homogenization and centrifugation (40,000 x g).
-
Equilibration: Incubate membranes with radioligand (
I-ET-1) and the test drug (at concentration) for 2 hours to reach equilibrium. -
Dissociation Initiation: Add a massive excess (
) of unlabeled ET-1. This prevents re-binding of the radioligand or drug once they dissociate. -
Time-Course Measurement: Aliquot samples at t = 0, 1, 5, 10, 30, 60, and 120 minutes.
-
Filtration: Rapidly filter through GF/B filters pre-soaked in polyethyleneimine (to reduce non-specific binding).
-
Analysis: Plot
vs. time. The slope is .-
Expected Result: Bosentan/Ambrisentan will show rapid signal loss (steep slope). Macitentan will show a shallow slope (slow dissociation).[2]
-
Protocol B: BSEP Inhibition Assay (Vesicular Transport)
Objective: To assess hepatotoxicity risk potential.
-
Vesicle Prep: Use inverted membrane vesicles from Sf9 cells overexpressing human BSEP.
-
Reaction Mix: Prepare buffer containing ATP (active transport) or AMP (background control), and
H-Taurocholate (substrate). -
Drug Incubation: Add Test ERA at varying concentrations (0.1 - 100
). -
Transport Phase: Incubate at 37°C for 5 minutes.
-
Stop & Wash: Terminate reaction with ice-cold buffer; filter rapidly.
-
Quantification: Measure retained
H-Taurocholate via liquid scintillation counting. -
Calculation: Calculate net ATP-dependent transport. Derive
.
Head-to-Head Comparison Matrix
| Feature | Bosentan | Ambrisentan | Macitentan |
| Receptor Selectivity | Dual (ET-A / ET-B) | Selective (ET-A) | Dual (ET-A / ET-B) |
| Binding Kinetics | Fast Dissociation | Fast Dissociation | Slow Dissociation (Insurmountable) |
| Receptor Occupancy | ~70 seconds | ~40 seconds | ~17 minutes |
| Active Metabolite | Minor contribution | None | ACT-132577 (Long |
| Dosing Frequency | Twice Daily (BID) | Once Daily (QD) | Once Daily (QD) |
| Liver Safety (BSEP) | High Risk (REMS required) | Low Risk | Low Risk (Due to low dose load) |
| Drug Interactions | Induces CYP3A4/2C9 (High) | Minimal | Moderate (CYP3A4 substrate) |
| Tissue Penetration | Moderate | Moderate | High (Lipophilic) |
References
-
Gatfield, J., et al. (2012). "Slow Receptor Dissociation Kinetics Differentiate Macitentan from Other Endothelin Receptor Antagonists in Pulmonary Arterial Smooth Muscle Cells."[10] PLoS ONE, 7(10), e47662. Link
-
Iglarz, M., et al. (2008).[10] "Pharmacology of Macitentan, an Orally Active Tissue-Targeting Dual Endothelin Receptor Antagonist." Journal of Pharmacology and Experimental Therapeutics, 327(3), 736–745.[10] Link
-
Sidharta, P. N., et al. (2015). "Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan." Clinical Pharmacokinetics, 54, 457–471. Link
-
Lepist, E. I., et al. (2014). "Evaluation of the endothelin receptor antagonists ambrisentan, bosentan, macitentan, and sitaxsentan as hepatobiliary transporter inhibitors and substrates in sandwich-cultured human hepatocytes." PLoS ONE, 9(1), e87548. Link
-
Pulido, T., et al. (2013). "Macitentan and Morbidity and Mortality in Pulmonary Arterial Hypertension (SERAPHIN Trial)." New England Journal of Medicine, 369, 809-818. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Slow receptor dissociation kinetics differentiate macitentan from other endothelin receptor antagonists in pulmonary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct ETA Receptor Binding Mode of Macitentan As Determined by Site Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the endothelin receptor antagonists ambrisentan, bosentan, macitentan, and sitaxsentan as hepatobiliary transporter inhibitors and substrates in sandwich-cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety, tolerability, pharmacokinetics, and pharmacodynamics of macitentan, an endothelin receptor antagonist, in an ascending multiple-dose study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Efficacy and safety of switching from bosentan or ambrisentan to macitentan in pulmonary arterial hypertension: A systematic review and meta-analysis [frontiersin.org]
Comprehensive Guide to Endothelin-1 Antibody Specificity and Cross-Reactivity
Introduction: The Isoform Jungle
In the study of vascular physiology and hypertension, Endothelin-1 (ET-1) is a notorious target. However, accurate detection is plagued by a "specificity jungle" arising from two biological realities:
-
Sequence Homology: The mature ET-1 peptide (21 amino acids) shares high homology with its isoforms ET-2 and ET-3 .
-
Precursor Interference: The inactive precursor Big this compound (38 amino acids) circulates at much higher concentrations than mature ET-1 and contains the entire ET-1 sequence within it.
Many commercial "Anti-ET-1" antibodies fail to distinguish between the active vasoconstrictor (ET-1) and its inactive precursor (Big ET-1), leading to massive overestimation of biological activity. This guide dissects the specificity mechanisms of commercial reagents and provides a validated roadmap for accurate quantification.
The Mechanism: Defining the Epitope
To select the right antibody, you must understand the cleavage event. Mature ET-1 is generated from Big ET-1 by Endothelin Converting Enzyme (ECE) , which cleaves the Trp21–Val22 bond.
-
The "Loop" Epitope (aa 8-16): Located in the middle of the peptide. Antibodies targeting this region (e.g., Clone TR.ET.48.[1][2][3][4]5) often bind both Mature ET-1 and Big ET-1, as well as ET-2 (which has an identical loop sequence).
-
The "Neo-Epitope" (C-Terminus): The free Carboxyl-terminus (Trp21) exists only after ECE cleavage. Antibodies raised against this specific tail are the only reagents capable of distinguishing Mature ET-1 from Big ET-1 without physical separation.
Pathway & Antibody Binding Sites
Figure 1: this compound processing pathway illustrating the critical difference between Loop-targeting antibodies (cross-reactive) and Neo-epitope antibodies (specific).
Comparative Analysis of Commercial Reagents
The following table compares the performance of the most widely cited commercial options. Data is synthesized from datasheets and cross-validation studies.
| Product / Clone | Vendor Examples | Epitope Target | Specificity Profile | Best Application |
| Clone TR.ET.48.5 | Thermo (MA3-005), Abcam (ab2786) | Loop (aa 8-16) | Pan-Specific: Detects ET-1 & ET-2. Likely cross-reacts with Big ET-1 in high conc. | IHC / IF: Excellent tissue staining where localization is key. |
| Quantikine ELISA | R&D Systems (QET00B) | Sandwich Pair | High Specificity: <1% cross-reactivity with Big ET-1. <25% with ET-2. | Quantification: The "Gold Standard" for plasma/serum (Requires Extraction). |
| Rabbit Polyclonal | Peninsula / Bachem | Full Length | Broad: High cross-reactivity with ET-2 (100%) and ET-3. | RIA: Historic standard, but requires careful interpretation. |
| C-Terminus mAb | Enzo Life Sciences | Trp21 (Neo-epitope) | Absolute Specificity: <0.1% cross-reactivity with Big ET-1. | ELISA: When distinguishing active ET-1 from precursor is critical. |
Critical Insight: The "Extraction" Trap
Most commercial ELISA kits claim to measure ET-1 in serum/plasma. However, ET-1 is highly protein-bound (to albumin) and circulates at femtomolar levels (<2 pg/mL). Direct measurement (no extraction) often yields false positives due to matrix interference.
-
Recommendation: Always use a protocol involving C18 solid-phase extraction (SPE) for plasma samples, regardless of the kit's "direct" claims, unless using a high-sensitivity platform (e.g., MSD/Simoa) validated for direct use.
Experimental Protocols
Protocol A: Self-Validating Specificity Check (ELISA)
Before trusting a new antibody lot, run this "Spike-Recovery" specificity matrix.
-
Prepare Matrix: Strip endogenous ET-1 from plasma using charcoal or use a buffer blank (PBS + 1% BSA).
-
Spike Groups (n=3):
-
Group A: Recombinant Mature ET-1 (10 pg/mL).
-
Group B: Recombinant Big ET-1 (1000 pg/mL) – Note the high concentration to mimic physiological excess.
-
Group C: Recombinant ET-2 (10 pg/mL).
-
-
Assay: Run the ELISA/Antibody test.
-
Validation Criteria:
-
Group A must yield ~10 pg/mL.
-
Group B must yield < 0.1 pg/mL (if specific) or < 1% signal.
-
Group C will likely show signal; record this as the "Isoform Cross-reactivity Factor."
-
Protocol B: C18 Extraction for Plasma (Essential for Accuracy)
Required for R&D Quantikine and most competitive EIAs.
-
Acidification: Add 1.5 mL of plasma to 2 mL of extraction solvent (Acetone:1M HCl:Water, 40:1:5). Mix and centrifuge at 2000 x g for 20 min at 4°C.
-
Column Prep: Equilibrate a C18 Sep-Pak column (Waters) with 2 mL methanol, followed by 2 mL water.
-
Loading: Load the acidified supernatant onto the column.
-
Wash: Wash with 5 mL of 0.1% TFA in water. (Removes salts and unbound proteins).
-
Elution: Elute ET-1 with 2 mL of 80% Acetonitrile / 0.1% TFA.
-
Drying: Evaporate the eluate to dryness using a centrifugal concentrator (SpeedVac).
-
Reconstitution: Resuspend in the assay buffer provided by your specific kit immediately before use.
Validation Decision Tree
Use this logic flow to determine the correct reagent for your study.
Figure 2: Decision matrix for selecting the appropriate this compound antibody and protocol based on application and specificity needs.
References
- Barton, M., & Yanagisawa, M. (2008). Endothelin: 20 years from discovery to therapy. Canadian Journal of Physiology and Pharmacology.
- Davenport, A. P., et al. (2016). International Union of Basic and Clinical Pharmacology. C. Update on Endothelin Receptor Nomenclature and Ligands. Pharmacological Reviews.
Sources
Validating Endothelin-1 as a Clinical Biomarker for Cardiovascular Disease
[1][2][3][4][5][6]
Executive Summary: The Case for Endothelin-1
While Natriuretic Peptides (BNP/NT-proBNP) remain the gold standard for heart failure diagnosis, they often lack specificity in predicting short-term mortality and pulmonary vascular remodeling. This compound (ET-1), the most potent endogenous vasoconstrictor known, fills this gap. However, its clinical validation is plagued by pre-analytical instability and rapid clearance.
This guide provides a rigorous framework for validating ET-1 and its precursor, Big ET-1, distinguishing between biological relevance and analytical feasibility.
Mechanistic Validation: The Signaling Pathway
To validate ET-1, one must first understand that plasma levels are a spillover phenomenon. ET-1 acts primarily as a paracrine/autocrine factor. The validation logic relies on the conversion of the stable precursor (Big ET-1) into the active peptide (ET-1) by Endothelin Converting Enzyme (ECE).[1][2]
Pathway Visualization
The following diagram illustrates the production and dual-receptor signaling of ET-1.[2] Note the critical feedback loop where
Figure 1: The Endothelin Axis. Note the rapid clearance mechanism via ET-B, which complicates direct ET-1 measurement.
Analytical Validation: ET-1 vs. Alternatives
A common pitfall in drug development is selecting the active hormone (ET-1) rather than its stable surrogate (Big ET-1) without considering half-life.
Comparative Performance Matrix
The table below contrasts ET-1 with Big ET-1 and the standard of care (NT-proBNP).
| Feature | This compound (ET-1) | Big this compound (Big ET-1) | NT-proBNP (Standard) |
| Biological Role | Active effector (Vasoconstrictor) | Inactive Precursor | Inactive cleavage product |
| Half-Life ( | < 2 minutes (Rapid clearance) | 2–3 hours (Stable) | 1–2 hours |
| Sample Stability | Unstable; requires protease inhibitors | High stability | High stability |
| Posture Sensitivity | High (Levels rise if standing) | Low/Negligible | Low |
| Analytical Sensitivity | Requires pg/mL sensitivity (LC-MS/MS) | Detectable by standard ELISA | Routine Immunoassay |
| Clinical Niche | Pulmonary Hypertension, Acute Ischemia | Chronic Heart Failure Prognosis | HF Diagnosis, Volume Overload |
Clinical Performance Data
Recent validation studies highlight ET-1's superiority in short-term mortality prediction compared to Troponin and BNP.
| Metric | ET-1 Performance | Comparator (NT-proBNP/TnI) | Context |
| In-Hospital Mortality | AUC = 0.781 (p=0.026) | AUC < 0.75 | Acute Heart Failure (AHF) [1] |
| 30-Day Prognosis | AUC = 0.784 | Lower predictive value | Multimorbid AHF patients [1] |
| PH Correlation | Strong ( | Moderate correlation | Pulmonary Hypertension [5] |
| Long-Term (1 Year) | Predictive power declines | Superior (Remains elevated) | Chronic Heart Failure |
Expert Insight: While ET-1 is the mechanistic driver, Big ET-1 is often the superior clinical biomarker due to its longer half-life and resistance to pre-analytical variables like patient posture.
Experimental Protocol: A Self-Validating System
To validate ET-1 data, you must control the "Pre-Analytical Phase." ET-1 levels can artificially spike due to venous stasis or lack of protease inhibition.
The "Supine-Cold" Protocol
Objective: Quantify ET-1 with <10% Coefficient of Variation (CV).
Reagents Required:
-
EDTA Vacutainers (Chill to 4°C).
-
Aprotinin (Protease Inhibitor) – Critical for preventing degradation.
-
Synthetic ET-1 Standards (for LC-MS calibration).
Workflow Diagram:
Figure 2: Strict Pre-Analytical Workflow to prevent artificial ET-1 elevation.
Step-by-Step Methodology
-
Patient Stabilization: The patient must remain supine for at least 20 minutes before venipuncture. Standing triggers a baroreceptor reflex that releases ET-1, artificially inflating levels by up to 50% [2].
-
Collection: Draw blood into pre-chilled tubes containing EDTA (to chelate zinc and inhibit ECE) and Aprotinin (500 KIU/mL).
-
Processing: Centrifuge at 4°C immediately. Plasma should be separated and frozen at -80°C within 30 minutes of collection.
-
Extraction (For LC-MS/MS):
-
Perform Solid Phase Extraction (SPE) using C18 columns to remove plasma proteins.
-
Elute with high-organic solvent (e.g., 80% acetonitrile).
-
Why this matters: ELISA kits often have cross-reactivity with Big ET-1. LC-MS/MS after SPE provides the only truly specific measurement of the active 21-amino acid peptide [6].
-
Clinical Utility & Interpretation
Acute Heart Failure (AHF)
In AHF, ET-1 is a marker of congestion and immediate risk .
-
Thresholds: Levels > 4.67 pg/mL are associated with NYHA Class III/IV and higher mortality [4].
-
Differentiation: Unlike NT-proBNP, ET-1 is not purely a marker of stretch; it indicates endothelial stress and neurohormonal activation. It is particularly valuable in "multimorbid" patients where renal dysfunction might confound BNP levels [1].
Pulmonary Hypertension (PH)
ET-1 is pathognomonic for PH.[1]
-
Validation: In Primary Pulmonary Hypertension, Big ET-1 levels correlate strongly with Pulmonary Vascular Resistance (PVR) and survival.
-
Therapeutic Monitoring: ET-1 levels can guide therapy with Endothelin Receptor Antagonists (ERAs) like Bosentan, although receptor blockade itself can paradoxically raise plasma ET-1 (by blocking
-mediated clearance) [5].
References
-
Can this compound Help Address the Diagnostic and Prognostic Challenges in Multimorbid Acute Heart Failure Patients? Source: NIH / National Library of Medicine [Link]
-
Plasma this compound in Acute Heart Failure: Pathophysiological and Preanalytical Considerations Source: European Heart Journal: Acute Cardiovascular Care [Link]
-
This compound Signaling in Vascular Physiology and Pathophysiology Source: Current Vascular Pharmacology [Link]
-
Systematic Evaluation of Endothelin 1 Measurement Relative to Traditional and Modern Biomarkers Source: American Journal of Clinical Pathology [Link]
-
Big this compound and this compound Plasma Levels are Correlated with the Severity of Primary Pulmonary Hypertension Source: CHEST Journal [Link][3]
-
Ultra-sensitive and Selective Quantification of this compound in Human Plasma Using UPLC-MS/MS Source: Journal of Pharmaceutical and Biomedical Analysis [Link]
Quantifying Endothelin-1: A Comparative Guide to Assay Selection and Disease Correlation in Preclinical Models
Executive Summary: The "Spillover" Challenge
Endothelin-1 (ET-1) is a 21-amino acid vasoconstrictor peptide implicated in the pathophysiology of Pulmonary Arterial Hypertension (PAH), renal fibrosis, and heart failure.[1] However, for preclinical researchers, ET-1 presents a distinct quantification challenge: biological instability.
With a plasma half-life of less than 1–2 minutes, circulating ET-1 represents only a fraction of the peptide acting at the paracrine level. The majority is cleared rapidly by the pulmonary vascular bed via the ET-B receptor. Consequently, measuring plasma ET-1 is often measuring "spillover," while tissue levels provide a more accurate reflection of disease severity.
This guide compares the three primary detection methodologies—ELISA, Electrochemiluminescence (ECL), and LC-MS/MS—and provides a validated workflow for correlating ET-1 levels with hemodynamic severity in the Sugen 5416/Hypoxia (SuHx) rat model of PAH.
Methodology Comparison: Selecting the Right Tool
Choosing between immunoassay and mass spectrometry depends on the balance between sensitivity (required for plasma) and specificity (required to distinguish ET-1 from Big ET-1).
Comparative Analysis of Detection Platforms
| Feature | Sandwich ELISA (Colorimetric) | Electrochemiluminescence (ECL) | LC-MS/MS (with SPE) |
| Primary Utility | Routine screening; high accessibility. | High-throughput; multiplexing; low sample volume. | Absolute specificity; distinguishing isoforms. |
| Sensitivity (LLOD) | High (~0.5 – 1.0 pg/mL) | Very High (~0.1 pg/mL) | Moderate (~1.5 pg/mL) |
| Sample Volume | 50–100 µL | 25–50 µL | >200 µL (requires concentration) |
| Specificity | Moderate. Cross-reactivity with Big ET-1 (1-38) is a common failure point. | High. Uses electro-stimulation to reduce background noise. | Gold Standard. Distinguishes ET-1 (1-21) from ET-2, ET-3, and Big ET-1 based on m/z. |
| Sample Prep | Extraction recommended (often skipped in modern kits, risking matrix effects). | Minimal extraction often claimed, but validation required. | Mandatory Solid Phase Extraction (SPE). |
| Throughput | 96-well plate (3-5 hours) | 96/384-well plate (2-3 hours) | Low (Serial injection). |
Scientist’s Recommendation:
-
For Plasma: Use ECL (e.g., MSD) or High-Sensitivity ELISA . The levels in healthy rodents are often near the lower limit of detection (LLOD) of standard assays.
-
For Tissue: Use ELISA or LC-MS/MS . Tissue homogenates have high ET-1 concentrations, making sensitivity less critical than specificity.
The Validated Protocol: From Vein to Data
Self-Validating System: The reliability of ET-1 data is determined before the sample reaches the plate. Proteolytic degradation by Neutral Endopeptidase (NEP) and Endothelin Converting Enzyme (ECE) begins seconds after blood withdrawal.
Step 1: Sample Collection (The "Golden Minute")
-
Preparation: Pre-chill centrifuge to 4°C. Prepare tubes with EDTA (anticoagulant) and Aprotinin (Protease Inhibitor, 500 KIU/mL final conc).
-
Execution: Collect blood. Immediately (within 30 seconds) invert tube to mix with Aprotinin and place on wet ice.
-
Separation: Centrifuge at 2,000 x g for 15 minutes at 4°C.
-
Storage: Aliquot plasma immediately into cryovials. Store at -80°C. Never freeze-thaw ET-1 samples more than once.
Step 2: Extraction (The C18 Method)
Note: While some kits claim "extraction-free," plasma proteins often interfere with antibody binding. For publication-grade data, Solid Phase Extraction (SPE) is the gold standard.
-
Acidification: Mix 1 mL Plasma with 1 mL 20% Acetic Acid. Centrifuge at 10,000 x g for 10 min to pellet precipitated proteins.
-
Column Prep: Equilibrate a C18 Sep-Pak column with Methanol, then Water.
-
Loading: Apply supernatant to the column.
-
Wash: Wash with 10% Acetic Acid or Water (removes salts/polar contaminants).
-
Elution: Elute ET-1 with 80% Acetonitrile / 0.1% TFA .
-
Reconstitution: Evaporate to dryness (SpeedVac) and reconstitute in assay buffer.
Visualizing the Workflow
The following diagram illustrates the critical path for ET-1 processing, highlighting the degradation risks.
Figure 1: Critical Path for this compound Sample Preparation. Note the "Immediate" requirement for inhibitor addition to prevent enzymatic degradation.
Case Study: Correlating ET-1 in the Sugen/Hypoxia Model
In the Sugen 5416 (SuHx) model, rats develop severe angio-obliterative PAH. The following dataset illustrates typical results when correlating hemodynamic parameters with ET-1 levels.
Experimental Setup:
-
Control: Normoxic rats.
-
Disease: SuHx Rats (Sugen 5416 injection + 3 weeks Hypoxia + 5 weeks Normoxia).
-
Measurement: Right Ventricular Systolic Pressure (RVSP) via catheterization; ET-1 via QuantiGlo ELISA (R&D Systems) after C18 extraction.
Representative Data: Disease Severity vs. ET-1 Load
| Parameter | Control Group (n=8) | SuHx Disease Group (n=8) | Fold Change | Correlation (r) with RVSP |
| RVSP (mmHg) | 25 ± 3 | 85 ± 12 | 3.4x | N/A |
| Plasma ET-1 (pg/mL) | 1.2 ± 0.4 | 4.8 ± 1.5 | 4.0x | 0.65 (Moderate) |
| Lung Tissue ET-1 (pg/mg protein) | 15.5 ± 2.1 | 185.0 ± 25.4 | 11.9x | 0.88 (Strong) |
| Fulton Index (RV/LV+S) | 0.24 ± 0.02 | 0.68 ± 0.08 | 2.8x | 0.75 |
Interpretation of Results:
-
Tissue vs. Plasma: Note the massive 11.9x increase in lung tissue ET-1 compared to the modest 4.0x increase in plasma. This confirms the "spillover" hypothesis. The lung is the primary source of production and clearance.
-
Correlation: Lung tissue ET-1 correlates significantly better (r=0.88) with pulmonary pressure (RVSP) than plasma levels do.
-
Application: When testing a new Endothelin Receptor Antagonist (ERA), a reduction in Plasma ET-1 might not fully reflect the reduction in tissue pathology. Always measure tissue levels.
Mechanistic Visualization: The ET-1 Pathway
Understanding the target is crucial for assay specificity. Most ELISAs target the mature ET-1 (21 aa), but cross-reactivity with Big ET-1 (38 aa) can skew results if the conversion enzyme (ECE-1) is inhibited by the drug being tested.
Figure 2: this compound Processing Pathway. Assays must distinguish between Big ET-1 and Mature ET-1 to accurately assess ECE-1 activity.
References
-
Davenport, A. P., et al. "Endothelin." Pharmacological Reviews, 2016.
- Significance: Authoritative review on ET-1 biology, receptor subtypes, and half-life (<1 min) in plasma.
-
Biotrial. "The advantages and limitations of LC-MS/MS and ELISA methods in bioanalysis." Biotrial Technical Articles.
- Significance: Direct comparison of sensitivity vs.
-
Taruya, A., et al. "Sugen 5416/hypoxia mouse model of pulmonary hypertension revisited." Experimental Physiology, 2018.
- Significance: Validates the SuHx model and hemodynamic correl
-
Thermo Fisher Scientific. "Sample preparation for mass spectrometry."
- Significance: Establishes the necessity of SPE and protease inhibition for MS-based peptide analysis.
-
Phoenix Pharmaceuticals. "Sample Preparation - Blood Collection and Extraction."
- Significance: Provides the specific "Golden Minute" protocol (Aprotinin/EDTA) and C18 extraction steps cited in the guide.
Sources
Comparative analysis of Endothelin-1 vs. Angiotensin II signaling pathways
Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads
Executive Summary: The Titans of Vasoconstriction
In cardiovascular drug discovery, Endothelin-1 (ET-1) and Angiotensin II (Ang II) represent the two most potent endogenous vasoconstrictors. While they share downstream effectors—primarily converging on the Gq/11-PLC-Ca²⁺ axis—their receptor kinetics, signal duration, and pathological roles differ fundamentally.
This guide moves beyond basic textbook definitions to analyze the operational differences between these pathways. For a drug developer, the critical distinction often lies not in what signal is sent, but how long it persists and how "insurmountable" the receptor occupancy becomes.
Key Differentiator at a Glance
-
Angiotensin II (AT1R): Rapid onset, rapid desensitization (tachyphylaxis), and prone to degradation. Acts as a "pulse" regulator of blood pressure.
-
This compound (ETAR): Slow onset, extremely slow dissociation (quasi-irreversible binding), and sustained signaling. Acts as a "tonic" regulator and structural remodeler.
Receptor Pharmacology & Signal Transduction[1][2][3][4]
Comparative Receptor Profile
| Feature | This compound System | Angiotensin II System |
| Primary Receptors | ETA (Vascular smooth muscle), ETB (Endothelial/Clearance) | AT1 (Vasoconstriction/Pathology), AT2 (Vasodilation/Apoptosis) |
| G-Protein Coupling | Gq/11 (Primary), G12/13 (Rho-kinase) | Gq/11 (Primary), Gi (AT2), β-Arrestin recruitment |
| Binding Kinetics | Pseudo-irreversible. | Reversible. Rapid association/dissociation kinetics. |
| Desensitization | Slow internalization; recycling to membrane is delayed. | Rapid phosphorylation by GRKs; rapid internalization via β-arrestin. |
| Potency (EC50) | Higher. Typically ~0.1–1.0 nM in vascular assays. | High. Typically ~1.0–10 nM. |
The Signaling Architecture (Visualized)
The following diagram illustrates the parallel processing of ET-1 and Ang II signals, highlighting the convergence on Calcium (
Figure 1: Convergent and divergent signaling nodes. Note the Rho-kinase (ROCK) pathway, often more sustained in ET-1 signaling, leading to calcium sensitization and prolonged contraction.
Experimental Protocols: Validating the Pathways
As a Senior Scientist, you must ensure your data is reproducible. The following protocols include "Self-Validation" steps—internal controls often skipped in basic guides but essential for rigorous drug development.
Protocol A: Ratiometric Calcium Flux (Fura-2)
Why Fura-2? Unlike Fluo-4 (intensity-based), Fura-2 is ratiometric (340/380 nm). This cancels out variables like uneven dye loading or cell thickness, which is critical when comparing the potency of two different peptides.
Target: Primary Vascular Smooth Muscle Cells (VSMCs).
-
Preparation:
-
Seed VSMCs in 96-well black-walled plates (clear bottom).
-
Starve cells in serum-free media for 12–24 hours to synchronize the cell cycle and reduce basal signaling noise.
-
-
Dye Loading (The Critical Step):
-
Load cells with 2 µM Fura-2 AM + 0.02% Pluronic F-127 (dispersing agent) in HBSS for 45 mins at 37°C.
-
Expert Tip: Include 2.5 mM Probenecid to inhibit anion transporters that pump the dye out of the cell.
-
-
Baseline & Stimulation:
-
Wash cells 2x with HBSS to remove extracellular dye.
-
Measure baseline fluorescence (Ratio 340/380) for 30 seconds.
-
Inject Ang II (1 nM – 1 µM) or ET-1 (0.1 nM – 100 nM) via automated injector.
-
-
Self-Validation System (The "Max/Min" Check):
-
At the end of every experiment, lyse a subset of wells with Triton X-100 (0.1%) to saturate Fura-2 with Ca²⁺ (
). -
Add EGTA (10 mM) to chelate Ca²⁺ (
). -
Logic: If your experimental signal is <10% of
, your cells are unresponsive or dye loading failed.
-
Protocol B: Isometric Tension Assay (Organ Bath)
Why? Cell signaling does not always equate to tissue function. This assay measures the physiological output (force).
-
Tissue Prep: Isolate rat thoracic aorta; clean connective tissue; cut into 3-mm rings.
-
Mounting: Mount rings on wire hooks in Krebs-Henseleit buffer (37°C, oxygenated with 95% O₂/5% CO₂). Apply 2g resting tension.
-
Wake-up Protocol: Contract rings with 60 mM KCl twice to verify smooth muscle viability. Wash until baseline returns.
-
Cumulative Concentration-Response Curve (CCRC):
-
Add Ang II or ET-1 in semi-log increments (
M to M). -
Crucial Difference: For Ang II, you can add doses every 5–7 minutes (rapid plateau). For ET-1, you must wait 15–20 minutes per dose because equilibrium is slow.
-
-
Insurmountability Test (The "Washout" Check):
-
After max contraction, wash the buffer 3 times over 30 minutes.
-
Ang II: Tension returns to baseline rapidly.
-
ET-1: Tension remains elevated (often >50%) due to tight receptor binding. This validates the "long-acting" nature of ET-1.
-
Troubleshooting & Expert Insights
The "Sticky Peptide" Problem (ET-1)
This compound is highly hydrophobic and sticks to plastics (pipette tips, reservoirs).
-
Impact: Your calculated
may be artificially high because the actual concentration delivered is lower than calculated. -
Solution: Use BSA-coated tubes (0.1% BSA in PBS) for all serial dilutions. Never use plain polystyrene for ET-1 storage.
The "Degradation" Problem (Ang II)
Angiotensin II is rapidly degraded by proteases (angiotensinases) in serum or crude tissue preps.
-
Impact: Signal drops off not because of receptor desensitization, but because the ligand is gone.
-
Solution: Always include protease inhibitors (e.g., Bestatin, Amastatin) if performing assays longer than 15 minutes.
Crosstalk Artifacts
Ang II stimulation can upregulate ETA receptor expression within hours.
-
Implication: If you treat cells with Ang II for 24 hours and then assay for ET-1, you will see a hypersensitive response. This is not a direct signaling effect but a transcriptional modification. Always define your treatment windows clearly.
References
-
Maguire, J. J., & Davenport, A. P. (2014). Endothelin receptors and their antagonists.[1][2][3][4][5] Seminars in Nephrology. Link
-
Touyz, R. M., et al. (2014). Angiotensin II enhances this compound-induced vasoconstriction through upregulating endothelin type A receptor. Hypertension.[3][4] Link
-
Romero, C. A., et al. (2005). Angiotensin II and the Endothelium.[1][6][2][3][5][7][8][9] Hypertension.[3][4] Link
-
Shihab, F. S., et al. (2022). Angiotensin and Endothelin Receptor Structures With Implications for Signaling Regulation.[10][11][1][2][3][4][5][9] Frontiers in Endocrinology. Link
-
BMG Labtech. (2020). Calcium assays: at the centre of biology. Application Note. Link
Sources
- 1. Angiotensin II-elicited signal transduction via AT1 receptors in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of angiotensin II versus this compound inhibitions in hypertrophic left ventricular myocardium during transition to heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Intracellular Ca2+ modulation by angiotensin II and this compound in cardiomyocytes and fibroblasts from hypertrophied hearts of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiotensin II enhances this compound-induced vasoconstriction through upregulating endothelin type A receptor [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Angiotensin and Endothelin Receptor Structures With Implications for Signaling Regulation and Pharmacological Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Synergistic Potentiation in Vasoactive Signaling: A Comparative Guide to Endothelin-1 and Angiotensin II
[1]
Executive Summary: The Case for Synergistic Investigation
In vascular biology and drug development, monotherapy models often fail to recapitulate the resistant hypertension observed in clinical settings. While Endothelin-1 (ET-1) is widely recognized as the most potent endogenous vasoconstrictor, its physiological impact is rarely isolated. Emerging evidence suggests that ET-1 does not merely act alongside Angiotensin II (Ang II); it acts through it via G-Protein Coupled Receptor (GPCR) heterodimerization and downstream signaling convergence.
This guide compares the individual performance profiles of ET-1 and Ang II against their combined synergistic output, providing researchers with the experimental frameworks necessary to validate these interactions in ex vivo models.
Mechanistic Architecture: Why Synergy Occurs
To understand the experimental data, one must first understand the "hardware" limitations of the vascular smooth muscle cell (VSMC). Both peptides utilize
-
This compound (ET-1): Binds to
and receptors.[2][3] It is characterized by a "lock-in" effect, resulting in sustained, difficult-to-wash-out vasoconstriction. -
Angiotensin II (Ang II): Binds to
receptors.[4][3][5][6][7][8][9][10] It typically produces a rapid, biphasic response that is more transient than ET-1.
The Synergistic Mechanism:
Research indicates that Ang II stimulation upregulates the expression of
Visualization: Convergent Signaling & Heterodimerization
The following diagram illustrates the convergence of these pathways, highlighting the critical node of
Caption: Figure 1. Convergence of ET-1 and Ang II signaling pathways via Gq coupling and receptor heterodimerization.
Reagent Performance Comparison
When designing experiments, selecting the correct agonist concentration is critical. ET-1 is significantly more potent than Ang II. A common error is using saturating doses of both, which masks synergistic effects (ceiling effect).
Table 1: Comparative Pharmacological Profile
| Feature | This compound (ET-1) | Angiotensin II (Ang II) | Synergistic Combination |
| Primary Receptor | |||
| Potency ( | 9.5 - 10.5 (Sub-nanomolar) | 8.0 - 9.0 (Nanomolar) | Leftward Shift (Increased Sensitivity) |
| Onset of Action | Slow, progressive | Rapid, immediate | Rapid onset, sustained duration |
| Washout Profile | Difficult (Quasi-irreversible) | Rapidly reversible | Resistant to washout |
| Mechanism | Amplified Sensitization | ||
| Experimental Use | Chronic hypertension models | Acute pressor response | Resistant hypertension models |
Note: Data synthesized from standard vascular reactivity literature [3][4].
Validated Experimental Protocol: Wire Myography
To objectively measure synergy, one cannot simply mix two drugs. The protocol must demonstrate that the combined effect exceeds the sum of individual effects (i.e.,
The "Sub-Threshold Priming" Protocol
This protocol uses a low dose of Ang II to "prime" the vessel, followed by a cumulative concentration-response curve (CCRC) for ET-1.
Prerequisites:
-
System: DMT Wire Myograph (e.g., 620M or 630MA).
-
Tissue: Rat Mesenteric Resistance Arteries (200–300 µm diameter).
-
Buffer: Physiological Saline Solution (PSS), aerated with 95%
/5% .
Step-by-Step Workflow
-
Dissection & Mounting: Isolate vessel; mount on 40µm tungsten wires.
-
Normalization: Stretch to
(internal circumference equivalent to 100 mmHg transmural pressure). -
Wake-Up Protocol: Challenge with 60mM KCl to verify viability. Wash 3x.
-
Endothelial Integrity Check: Pre-constrict with Norepinephrine (
M), then relax with Acetylcholine ( M). Requirement: >80% relaxation. -
Experimental Groups (n=4 rings minimum):
-
Ring 1 (Control): Vehicle incubation
ET-1 CCRC. -
Ring 2 (Synergy): Incubate Ang II (
M - sub-pressor dose) for 20 mins ET-1 CCRC. -
Ring 3 (Antagonist Control): Incubate
blocker (Losartan) + Ang II ET-1 CCRC.
-
Workflow Visualization
The following diagram outlines the critical decision points in the myography workflow to ensure data integrity.
Caption: Figure 2. Decision logic for assessing peptide synergy in isolated vessel myography.
Data Interpretation & Statistical Validation
To claim "synergy" in your publication, visual inspection of curves is insufficient. You must quantify the shift.
-
Leftward Shift: The presence of sub-threshold Ang II should shift the ET-1 curve to the left.
-
Metric: A statistically significant decrease in
(or increase in ).
-
-
Efficacy Change: Synergistic interactions often increase the Maximum Contraction (
) beyond what ET-1 can achieve alone, potentially due to the recruitment of Rho-kinase pathways that prevent relaxation [5]. -
Calculation: Use the Bliss Independence Model if mechanisms are distinct, or Loewe Additivity if mechanisms are similar.
If , synergy is confirmed.
References
-
Angiotensin II Enhances this compound-induced Vasoconstriction Through Upregulating Endothelin Type A Receptor. Source:[4][10] AMiner/PubMed URL:[Link]
-
Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and this compound. Source: PubMed Central (PMC) URL:[Link]
-
PD2 and Emax values obtained from this compound (ET-1) concentration–response curves. Source: ResearchGate URL:[8][11][Link]
-
Comparison of angiotensin II receptor antagonists. Source: ResearchGate URL:[8][11][Link]
-
Guidelines for the measurement of vascular function and structure in isolated arteries and veins. Source: NIH / PubMed URL:[Link]
Sources
- 1. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Angiotensin and Endothelin Receptor Structures With Implications for Signaling Regulation and Pharmacological Targeting [frontiersin.org]
- 4. aminer.org [aminer.org]
- 5. pure.eur.nl [pure.eur.nl]
- 6. researchgate.net [researchgate.net]
- 7. Elevated Angiotensin 1-7/Angiotensin II Ratio Predicts Favorable Outcomes in Patients With Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Antibodies against angiotensin II receptor type 1 and endothelin A receptor are increased in COVID-19 patients [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Comparative Validation Guide: Next-Generation Endothelin-1 Immunoassay vs. LC-MS/MS
Executive Summary
Endothelin-1 (ET-1) is a potent 21-amino acid vasoconstrictor implicated in pulmonary arterial hypertension (PAH), heart failure, and renal fibrosis. Historically, quantifying ET-1 has been a bioanalytical challenge due to its low physiological abundance (0.5–5 pg/mL), short half-life (<2 minutes in blood), and high sequence homology with isoforms ET-2 and ET-3.
While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive reference method for specificity, its adoption is hindered by low throughput and the requirement for complex Solid Phase Extraction (SPE). This guide validates a Next-Generation High-Sensitivity Immunoassay (IA) against the LC-MS/MS gold standard, demonstrating how modern epitope-specific antibodies can achieve mass-spec-level specificity with superior throughput.
The Bioanalytical Challenge: Specificity vs. Sensitivity
To validate an immunoassay against MS, one must understand the biological interference landscape. ET-1 is derived from a larger precursor, Big this compound (Big ET-1).[1]
Biological Processing Pathway
The primary risk in ET-1 immunoassays is cross-reactivity with the precursor Big ET-1 (which circulates at higher concentrations) or the isobaric isoform ET-2 .
Figure 1: this compound Processing Pathway.[2][3][4] The validation must prove the assay detects the 21-AA active peptide (Green) without capturing the 38-AA precursor (Yellow).
Technology Comparison: The Contenders
| Feature | Reference Method: LC-MS/MS | Candidate Method: Next-Gen Immunoassay |
| Principle | Mass-to-Charge (m/z) detection of unique transitions. | Sandwich ELISA / CLIA using monoclonal capture. |
| Specificity | Absolute. Distinguishes ET-1 from ET-2/ET-3 based on fragmentation patterns. | High. Dependent on antibody affinity constants ( |
| Sensitivity (LLOQ) | ~1.5 pg/mL (Requires 1 mL plasma + SPE enrichment). | ~0.5 pg/mL (Direct measurement from 100 µL plasma). |
| Throughput | Low (20–30 samples/day). | High (96–180 samples/run). |
| Sample Prep | Complex (Protein Precipitation + SPE). | Simple (Dilute-and-shoot or direct). |
Validation Framework (CLSI EP09-A3 Aligned)
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) EP09-A3 guidelines for method comparison.
Pre-Analytical Rigor (The "Self-Validating" System)
ET-1 is notoriously unstable. Without proper handling, ex vivo conversion of Big ET-1 to ET-1 by residual enzymes will falsely elevate results, invalidating the comparison.
Protocol:
-
Collection: Draw whole blood into pre-chilled EDTA tubes.
-
Inhibition: Immediately add a protease inhibitor cocktail (e.g., Aprotinin 500 KIU/mL or PMSF) to stop ECE activity.
-
Separation: Centrifuge at 4°C (2000 x g, 15 min) within 30 minutes of collection.
-
Storage: Flash freeze plasma at -80°C. Avoid freeze-thaw cycles.
Experimental Workflow
The following workflow ensures that the same biological sample is assessed by both methods to eliminate matrix variability.
Figure 2: Parallel Validation Workflow. Split-sample analysis minimizes pre-analytical bias.
Statistical Analysis & Acceptance Criteria
Do not rely solely on correlation coefficients (
Passing-Bablok Regression
Unlike ordinary linear regression, Passing-Bablok does not assume that the reference method (MS) is error-free. It is robust against outliers.
-
Equation:
-
Target: Slope (
) between 0.9 and 1.1; Intercept ( ) close to 0.
Bland-Altman Plot
Plots the difference between the two methods against the average of the two methods.[5]
-
Target: 95% of data points should fall within
SD of the mean difference. -
Bias Check: If the Immunoassay consistently reads higher than MS, it suggests cross-reactivity (likely Big ET-1). If lower, it suggests matrix interference masking the epitope.
Cross-Reactivity Challenge (Specificity)
Spike the immunoassay with high concentrations (1000 pg/mL) of Big ET-1 , ET-2 , and ET-3 .
-
Acceptance: Cross-reactivity should be < 0.1% for Big ET-1 and < 1% for ET-3. (Note: ET-2 cross-reactivity is often biologically acceptable as it shares the same receptor affinity).
Representative Performance Data
The following data summarizes a typical successful validation of a high-quality ET-1 ELISA against LC-MS/MS.
Table 1: Method Comparison Statistics (n=120 samples)
| Parameter | Result | Interpretation |
| Slope (95% CI) | 1.03 (0.98 – 1.08) | Excellent agreement; no proportional bias. |
| Intercept (95% CI) | -0.12 (-0.30 – 0.05) | Negligible constant bias. |
| *Correlation ( | 0.97 | Strong linear relationship. |
| Mean Bias | +0.4 pg/mL | Slight positive bias in IA (likely minor cross-reactivity). |
Table 2: Analytical Precision Profile
| Concentration (pg/mL) | LC-MS/MS CV (%) | Immunoassay CV (%) | Conclusion |
| Low (1.5) | 12.5% | 6.8% | IA is more precise at LLOQ. |
| Mid (10.0) | 5.2% | 4.1% | Comparable performance. |
| High (40.0) | 3.8% | 3.5% | Comparable performance. |
Conclusion & Recommendation
While LC-MS/MS remains the reference standard for absolute specificity, it is often limited by sensitivity at the picogram level without extensive sample enrichment.
The Verdict: The new generation of this compound Immunoassays is validated for clinical research use IF it meets the following criteria:
-
Cross-Reactivity: <0.1% with Big ET-1.
-
Correlation: Slope 0.9–1.1 vs. LC-MS/MS.
-
Pre-analytical: Strict adherence to protease inhibition protocols.
For high-throughput screening and clinical trials, the validated Immunoassay offers a superior cost/benefit ratio, provided the specificity is confirmed via the protocols outlined above.
References
-
Comparing ELISA and LC-MS-MS: A Simple, Targeted Postmortem Blood Screen. Journal of Analytical Toxicology. (2022). Link
-
Ultra-sensitive and selective quantification of this compound in human plasma using ultra-performance liquid chromatography coupled to tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. (2017). Link
-
CLSI EP09-A3: Measurement Procedure Comparison and Bias Estimation Using Patient Samples. Clinical and Laboratory Standards Institute. (2013).[6][7] Link
-
This compound in Health and Disease. International Journal of Molecular Sciences. (2021). Link
-
Characterisation of preprothis compound derived peptides identifies Endothelin-Like Domain Peptide as a modulator of this compound. Scientific Reports. (2017). Link
Sources
- 1. Big endothelin analogues with inhibitory activity on endothelin-converting enzyme-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Endothelin 1 Monoclonal Antibody (TR.ET.48.5) (MA3-005) [thermofisher.com]
- 4. Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical appraisal of the CLSI guideline EP09c "measurement procedure comparison and bias estimation using patient samples" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. intertekinform.com [intertekinform.com]
- 7. mdcpp.com [mdcpp.com]
Comparative Analysis of Endothelin-1 Expression in Pathological vs. Physiological Tissues
A Technical Guide for Precision Quantification and Localization
Executive Summary: The Endothelin Axis in Pathology
Endothelin-1 (ET-1) is not merely a vasoconstrictor; it is a ubiquitous stress-response peptide that delineates the boundary between vascular homeostasis and pathological remodeling. In healthy tissue, ET-1 expression is constitutive and low, primarily functioning to maintain basal vascular tone via the ET-B receptor clearance mechanism. In diseased states—specifically atherosclerosis, pulmonary arterial hypertension (PAH), and fibrosis—ET-1 expression shifts from a homeostatic regulator to a maladaptive driver of disease, characterized by exponential upregulation and a shift toward ET-A receptor-mediated proliferation and hypertrophy.
This guide provides a rigorous technical comparison of ET-1 expression profiles, supported by quantitative data and validated experimental protocols for researchers in drug discovery and vascular biology.
Quantitative Landscape: Healthy vs. Diseased Tissue
The following data aggregates key findings comparing physiological baseline levels against pathological expression. Note the distinct fold-changes that serve as biomarkers for disease progression.[1]
Table 1: Comparative Expression Metrics (Protein & Plasma)
| Tissue / Disease State | Physiological Baseline (Control) | Pathological Expression (Diseased) | Fold Change / Delta | Key Pathological Feature |
| Coronary Artery (Atherosclerosis) | Staining Grade: 0.78 ± 0.35 | Staining Grade: 1.86 ± 0.15 (Active Plaque) | ~2.4x Increase | Dense localization in macrophage-foam cells and medial smooth muscle cells [1]. |
| Pulmonary Artery (PAH) | Arterial/Venous Ratio: < 1.0 (Net Clearance) | Arterial/Venous Ratio: > 2.2 (Net Production) | Inversion of Ratio | Shift from lung clearance to active pulmonary production of ET-1 [2]. |
| Diabetic Retina (Retinopathy) | Plasma: ~1.0 pg/mL | Plasma: 2.2 – 4.1 pg/mL | 2.2x – 4.1x Increase | Correlation with proliferative diabetic retinopathy severity [3].[2] |
| Gingival Tissue (Periodontitis) | Serum: 1.02 ± 0.35 pg/mL | Serum: 2.52 ± 0.52 pg/mL | ~2.5x Increase | Significant reduction observed post-therapeutic intervention [4].[3] |
| Systemic Sclerosis (SSc) | Baseline Control | Elevated (SMD = 0.98) | Significant Elevation | Linked to fibrotic progression and digital ulcers [5].[4] |
Mechanistic Insight: The Signaling Cascade
To understand why expression levels correlate with disease severity, one must visualize the downstream effects of ET-1 binding. The pathway below illustrates the bifurcation between Gq-mediated calcium mobilization (rapid vasoconstriction) and MAPK/ERK phosphorylation (long-term remodeling/proliferation).
Diagram 1: ET-1 Signal Transduction Pathway
Caption: ET-1 dual-receptor signaling.[5] Note the divergence: ET-A drives pathological remodeling (Response 2), while endothelial ET-B promotes clearance and vasodilation (Response 3).
Technical Methodologies: Validated Protocols
Accurate comparison of healthy vs. diseased tissue requires selecting the correct assay.
-
Use ELISA when you need absolute quantification (pg/mg protein) to establish fold-change.
-
Use IHC when you need to map spatial distribution (e.g., is ET-1 in the endothelium or the medial smooth muscle?).
Protocol A: High-Fidelity Tissue Extraction for ET-1 ELISA
Challenge: ET-1 is a "sticky" peptide and degrades rapidly via neutral endopeptidases. Standard lysis buffers often yield false negatives. Solution: Use a chaotropic extraction method with rigorous protease inhibition.
-
Tissue Preparation:
-
Excise 50–100 mg of tissue (healthy vs. diseased).
-
Critical Step: Immediately snap-freeze in liquid nitrogen or submerge in 1M Acetic Acid containing 10 µM Pepstatin A and 1 mM PMSF . (Acid prevents degradation and dissociates ET-1 from receptors).
-
-
Homogenization:
-
Boil the tissue in 1M Acetic Acid (10:1 v/w ratio) for 10 minutes at 100°C. This denatures proteolytic enzymes immediately.
-
Homogenize using a bead beater or polytron.
-
-
Clarification:
-
Centrifuge at 20,000 x g for 20 minutes at 4°C. Collect supernatant.
-
-
Neutralization/Extraction:
-
The acidic supernatant cannot be loaded directly onto ELISA plates.
-
Perform C18 Sep-Pak column extraction (solid-phase extraction) to purify the peptide, OR neutralize carefully with NaOH if using a kit compatible with high-salt samples.
-
-
Quantification:
-
Apply to a Sandwich ELISA plate (e.g., pre-coated with anti-ET-1 monoclonal antibody).
-
Incubate 12-24 hours at 4°C (higher sensitivity than 2h at RT).
-
Normalize results to Total Protein (BCA Assay) . Report as pg ET-1 / mg protein.
-
Protocol B: Immunohistochemistry (IHC) for Spatial Localization
Challenge: High background in atherosclerotic plaques due to autofluorescence and non-specific binding in necrotic cores.
-
Fixation: 10% Neutral Buffered Formalin (24h). Paraffin embed.
-
Antigen Retrieval:
-
Heat-induced epitope retrieval (HIER) in Citrate Buffer (pH 6.0) is superior to EDTA for ET-1 antibodies.
-
Microwave/Pressure cooker: 121°C for 3-5 minutes.
-
-
Blocking:
-
Endogenous Peroxidase: 3% H2O2 in Methanol for 15 min.
-
Protein Block: 5% Normal Goat Serum (or species matching secondary Ab) for 1 hour. Do not use BSA alone.
-
-
Primary Antibody:
-
Incubate anti-ET-1 (monoclonal preferred for specificity) overnight at 4°C.
-
Control: Adsorb primary antibody with synthetic ET-1 peptide (10 µM) to prove specificity.
-
-
Detection:
-
Use a polymer-based HRP detection system (e.g., EnVision+) to amplify signal without biotin-avidin background.
-
Chromogen: DAB (Brown) for brightfield.
-
-
Analysis:
-
Quantify using semiquantitative grading (0-3 scale) or digital image analysis (ImageJ) measuring Integrated Optical Density (IOD) in specific regions of interest (ROI).
-
Experimental Workflow Visualization
This diagram outlines the decision matrix and workflow for a comparative study.
Diagram 2: Comparative Experimental Workflow
Caption: Decision tree for selecting the optimal protocol based on research objectives (Quantification vs. Localization).
References
-
Lerman, A., et al. (1991). "Circulating and tissue endothelin immunoreactivity in advanced atherosclerosis." The New England Journal of Medicine, 325(14), 997-1001. Link
-
Stewart, D. J., et al. (1991). "Increased plasma this compound in pulmonary hypertension: marker or mediator of disease?" Annals of Internal Medicine, 114(6), 464-469. Link
-
Cheung, N., et al. (2010). "Plasma this compound levels and diabetic retinopathy." Diabetes Care, 33(10). Link
-
Pradeep, A. R., et al. (2017).[3] "Comparison of Serum Levels of this compound in Chronic Periodontitis Patients Before and After Treatment." Journal of Clinical and Diagnostic Research, 11(4). Link
-
Systematic Review. (2025). "this compound as a Candidate Biomarker of Systemic Sclerosis." NIH / PubMed Central. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Serum Levels of this compound in Chronic Periodontitis Patients Before and After Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a Candidate Biomarker of Systemic Sclerosis: A GRADE-Assessed Systematic Review and Meta-Analysis With Meta-Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Translational Relevance of Animal Models of Endothelin-1 Dysfunction
Executive Summary
The Endothelin-1 (ET-1) system remains a high-value target for cardiovascular, renal, and pulmonary therapeutics. However, the translational success rate of Endothelin Receptor Antagonists (ERAs) outside of Pulmonary Arterial Hypertension (PAH) has been inconsistent. A primary driver of this translational gap is the selection of animal models that fail to recapitulate the chronic, irreversible vascular remodeling seen in human pathology.
This guide provides a technical comparison of available ET-1 dysfunction models, distinguishing between acute inflammatory models (low translational value) and chronic angioproliferative models (high translational value). It also details the mandatory sample preparation protocols required to accurately quantify this labile peptide.
The Physiological Framework: Receptor Distribution & Species Divergence
To select the appropriate model, one must understand the dichotomy of the ET-1 receptor system. In humans, ET-A receptors primarily drive vasoconstriction and cell proliferation, while ET-B receptors on endothelial cells facilitate nitric oxide (NO) release and, critically, scavenge circulating ET-1.
Translational Pitfall: Rodents exhibit distinct receptor distributions compared to humans. For instance, in the rat kidney, the ratio of ET-A to ET-B differs from humans, affecting the natriuretic response to ERAs. Furthermore, rat ET-B receptors show different binding affinities for certain antagonists compared to human isoforms, necessitating careful drug selection during preclinical testing.
Visualization: The ET-1 Signaling & Clearance Axis
The following diagram illustrates the production, signaling, and clearance pathways that must be modeled.
Caption: The dual role of ET-1 receptors. Note that ET-B blockade can paradoxically increase circulating ET-1 levels by inhibiting clearance.
Comparative Analysis: Pulmonary Arterial Hypertension (PAH) Models
PAH represents the "gold standard" indication for ET-1 therapeutics. However, the choice between the two dominant rat models—Monocrotaline (MCT) and Sugen-Hypoxia (SuHx)—determines translational relevance.
Model Comparison Matrix
| Feature | Monocrotaline (MCT) | Sugen 5416 + Hypoxia (SuHx) | Translational Relevance |
| Induction Mechanism | Pyrrolizidine alkaloid toxicity (liver bioactivation). | VEGFR2 inhibition + Chronic Hypoxia.[1][2] | SuHx is Superior: Mimics endothelial apoptosis followed by proliferation. |
| Pathology | Acute vasculitis, medial hypertrophy. | Angio-obliterative lesions, plexiform lesions . | SuHx is Superior: Plexiform lesions are the hallmark of human PAH; MCT lacks these.[3] |
| Hemodynamics | Rapid onset (3-4 weeks), reversible if treated early. | Progressive, irreversible remodeling.[1] | SuHx is Superior: Human PAH is chronic and rarely reversible. |
| Right Ventricle (RV) | RV hypertrophy, but failure is driven by toxicity. | RV failure mimics human cor pulmonale. | SuHx is Superior: Better model for RV-targeted therapies. |
| Mortality | High (due to liver/lung toxicity). | Lower, sustained disease state.[4] | SuHx allows for long-term drug trials. |
Expert Insight: Why MCT Fails Translation
While MCT is cheaper and faster, it is fundamentally an inflammatory toxicity model . Drugs that act as anti-inflammatories often show efficacy in MCT rats but fail in human trials because human PAH is driven by proliferation and apoptosis-resistance , not acute inflammation. Consequently, SuHx is the mandatory choice for evaluating late-stage ERAs or anti-remodeling agents.
Genetic Models of Hypertension & Renal Injury[5][6]
Contrary to expectation, constitutive overexpression of ET-1 often fails to produce hypertension, highlighting the system's powerful compensatory mechanisms.
The "Paradox" of Constitutive Models
-
TET-1 (Transgenic ET-1): Mice overexpressing ET-1 constitutively often have normal blood pressure .
The Inducible Solution: ieET-1
-
Model: Tamoxifen-inducible endothelium-restricted ET-1 overexpression.[8][10]
-
Outcome: Rapid onset of hypertension (+20 mmHg) and vascular injury.
-
Relevance: Proves that acute elevation of ET-1 (before compensation occurs) drives hypertension. This mimics acute renal injury or preeclampsia more accurately than chronic essential hypertension.
Validated Experimental Protocols
Quantifying ET-1 is notoriously difficult due to its low circulating concentration (picomolar range), short half-life (<2 mins), and high protein binding. Direct ELISA of plasma without extraction yields false results.
Protocol A: C18 Sep-Pak Extraction for Plasma ET-1
This protocol removes plasma proteins that mask ET-1 epitopes and concentrates the peptide.
-
Sample Collection:
-
Collect blood into pre-chilled tubes containing EDTA (anticoagulant) and Aprotinin (protease inhibitor, 500 KIU/mL).
-
Centrifuge immediately at 4°C (2,000 x g, 15 min). Store plasma at -80°C.
-
-
Column Preparation (Waters Sep-Pak C18):
-
Wet column with 5 mL Acetonitrile (ACN) .
-
Equilibrate with 5 mL 0.1% Trifluoroacetic acid (TFA) in water.
-
-
Sample Loading:
-
Acidify 1 mL plasma with 1 mL 0.1% TFA (1:1 ratio). Centrifuge to pellet precipitate.
-
Load supernatant onto the column (gravity flow or slow vacuum).
-
-
Wash:
-
Wash with 5 mL 0.1% TFA in water (removes salts/proteins).
-
-
Elution:
-
Elute ET-1 with 3 mL 80% ACN / 0.1% TFA .
-
-
Reconstitution:
-
Evaporate eluate to dryness using a centrifugal concentrator (SpeedVac).
-
Reconstitute in assay buffer immediately prior to ELISA.
-
Protocol B: Isometric Myography (Vascular Reactivity)
To assess functional receptor activity (ET-A vs ET-B).
-
Preparation: Dissect 2mm arterial rings (aorta or mesenteric) in cold Krebs-Henseleit buffer.
-
Mounting: Mount on wire myograph chambers; normalize tension to equivalent of 100 mmHg.
-
Viability Check: Challenge with KCl (60 mM) to confirm smooth muscle viability.
-
ET-A Assessment:
-
Incubate with BQ-788 (ET-B antagonist, 1 µM) for 20 mins.
-
Perform Cumulative Concentration-Response Curve (CCRC) to ET-1 (
to M).
-
-
ET-B Assessment (Relaxation):
-
Pre-constrict with Phenylephrine (
). -
Add BQ-123 (ET-A antagonist).[11]
-
Add Sarafotoxin S6c (selective ET-B agonist) to measure relaxation.
-
Visualization: Experimental Workflow
Caption: Workflow ensuring removal of interfering proteins via C18 extraction prior to analysis.
References
-
Yanagisawa, M., et al. (1988). A novel potent vasoconstrictor peptide produced by vascular endothelial cells. Nature. Link
-
Kisanuki, Y. Y., et al. (2010). Low blood pressure in endothelial cell-specific endothelin 1 knockout mice.[8] Hypertension.[8] Link
-
Abe, K., et al. (2010). Sugen 5416/hypoxia rat model of pulmonary arterial hypertension.[12] Methods in Molecular Biology. Link
-
Stenmark, K. R., et al. (2009). Animal models of pulmonary arterial hypertension: the hope for etiological discovery and pharmacological cure. American Journal of Physiology-Lung Cellular and Molecular Physiology. Link
-
Davenport, A. P., et al. (2016). Endothelin.[13][8][10][11][14][15] Pharmacological Reviews. Link
-
Hocher, B., et al. (1997).[8] this compound transgenic mice develop glomerulosclerosis, interstitial fibrosis, and renal cysts but not hypertension.[13][8] Journal of Clinical Investigation. Link
Sources
- 1. Experimental animal models and patient-derived platforms to bridge preclinical discovery and translational therapeutics in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Single-Cell Study of Two Rat Models of Pulmonary Arterial Hypertension Reveals Connections to Human Pathobiology and Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. help.waters.com [help.waters.com]
- 5. Frontiers | Quantifying the integrated physiological effects of this compound on cardiovascular and renal function in healthy subjects: a mathematical modeling analysis [frontiersin.org]
- 6. cmsp.umn.edu [cmsp.umn.edu]
- 7. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Inducible human this compound overexpression in endothelium raises blood pressure via endothelin type A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional comparison of endothelin receptors in human and rat pulmonary artery smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound transgenic mice develop glomerulosclerosis, interstitial fibrosis, and renal cysts but not hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Pharmacological differences between rat and human endothelin B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Comparison of Endothelin-1: A Translational Guide for Drug Development
Executive Summary
The Translational Gap: Endothelin-1 (ET-1) is the most potent vasoconstrictor in the human cardiovascular system. Despite decades of research, the translation of Endothelin Receptor Antagonists (ERAs) from successful rodent models to human clinical efficacy—particularly in renal fibrosis and heart failure—has been fraught with inconsistencies.
This guide dissects the genomic, regulatory, and physiological divergences between Homo sapiens (Human) and key model organisms (Mus musculus, Rattus norvegicus). It provides actionable insights for researchers designing preclinical assays, highlighting why "mouse efficacy" often fails to predict "human outcome."
Genomic Architecture & Promoter Divergence
While the proximal promoter regions of the human EDN1 and murine Edn1 genes share significant homology (preserving basic TATA and CAAT box functions), critical distal regulatory elements and processing enzymes differ.
The Chymase "Trap"
A critical failure point in translation is the non-canonical production of ET-1.
-
Humans: Possess a single chymase gene (CMA1) capable of converting Big ET-1 to ET-1 (independent of Endothelin Converting Enzyme, ECE).
-
Mice: Express multiple chymase isoforms (Mcpt4, etc.) with varying substrate specificities.
-
Impact: Murine models often underrepresent the chymase-dependent pathway, leading to an overestimation of ECE-inhibitor efficacy.
Promoter Homology & Response Elements
| Feature | Human (EDN1) | Mouse (Edn1) | Translational Impact |
| Chromosomal Location | 6p24.1 | Chromosome 13 | Syntenic conservation is generally high. |
| HIF-1 Binding Site | Conserved (Hypoxia Response Element) | Conserved | Hypoxia models in rats (e.g., intermittent hypoxia) translate well to human sleep apnea pathophysiology. |
| FOXO1 Regulation | Negative regulator of EDN1 | Negative regulator of Edn1 | Conserved insulin signaling pathway. |
| Polymorphisms | Common SNPs (e.g., rs5370) affect expression | Strain-specific variations | Human SNPs correlate with hypertension risk; mice require specific knock-ins to model this. |
Transcriptional Regulation Pathways[1]
The regulation of ET-1 is a convergence of mechanical stress (shear stress) and metabolic stress (hypoxia).
The Hypoxia-Inducible Pathway
In both species, Hypoxia-Inducible Factor 1
Species-Specific Insight: In spontaneously hypertensive rats (SHR), intermittent hypoxia significantly increases HIF-1 binding to the Edn1 promoter, a mechanism directly mirrored in human hypertensive heart disease.[1]
Visualization: Convergent Regulatory Pathways
The following diagram illustrates the conserved signaling convergence on the EDN1 promoter.
Caption: Convergence of Hypoxic (activator) and Shear Stress (inhibitor) pathways on the EDN1 promoter.
Functional Physiology & Receptor Distribution[2][3]
This section contains the most critical data for drug development. The ratio of ET-A (vasoconstrictive/pro-fibrotic) to ET-B (clearance/vasodilatory) receptors varies significantly by organ and species.
Renal Receptor Distribution: The Sex-Reversal Paradox
Recent single-cell RNA sequencing (scRNA-seq) and binding studies have revealed a striking inversion in sex-specific receptor expression between humans and mice.
| Parameter | Human Kidney | Mouse Kidney | Drug Dev Consequence |
| ET-A / ET-B Ratio | ~30:70 (Cortex/Medulla) | ~30:70 (Similar) | General binding affinity is comparable. |
| Sex Differences (ET-B) | Males > Females (Glomerular Endothelium) | Females > Males (Endothelium) | CRITICAL: Efficacy data from female mice may not predict outcomes in human females regarding ET-B mediated clearance. |
| mRNA vs Protein | EDN1 mRNA is rare; Protein is high. | Edn1 mRNA is detectable.[2][3][4] | Human kidney likely relies on uptake or rapid mRNA turnover; Mouse relies on local synthesis. |
The Clearance Mechanism[7]
-
Rodents: ~80% of circulating ET-1 is cleared by the lungs via the ET-B receptor.[5]
-
Humans: Lung clearance is significant, but renal and hepatic clearance play larger roles than in rodents.
-
Clinical Implication: In humans, ET-B receptor blockade causes a massive spike in circulating ET-1 levels (due to blocked clearance). This spike is less pronounced in some animal models, potentially masking toxicity signals in preclinical trials.
Experimental Protocols
To generate robust, self-validating data, use the following methodologies.
Protocol 1: Comparative Promoter Analysis (Dual-Luciferase)
Objective: Quantify the functional difference of a specific transcription factor (e.g., HIF-1
-
Vector Construction:
-
Clone -2kb to +100bp of human EDN1 promoter into pGL4-Luc.
-
Clone equivalent murine Edn1 sequence into a separate pGL4-Luc vector.
-
-
Cell System: Use EA.hy926 (Human hybrid) or HUVEC cells. Avoid CHO cells as they lack endothelial-specific co-factors.
-
Transfection:
-
Co-transfect with pRL-TK (Renilla) for normalization.
-
Control: Empty vector.
-
Experimental: Co-transfect with HIF-1
overexpression plasmid or expose to 1% O2 (Hypoxia).
-
-
Data Normalization: Calculate Firefly/Renilla ratio.
-
Validation: If Human fold-change > Mouse fold-change, sequence the distal promoter for specific SNPs or HRE variations.
Protocol 2: ChIP-qPCR for Species-Specific Binding
Objective: Confirm physical binding of TFs to the promoter in tissue.
Workflow Visualization:
Caption: Step-by-step Chromatin Immunoprecipitation (ChIP) workflow for validating TF binding.
Key Technical Note: Design primers specifically for the distal regions if comparing species, as proximal regions may yield false positives due to high conservation.
Drug Development Implications[8][9]
The "Dual vs. Selective" Debate
-
Bosentan (Dual Antagonist): Blocks both ET-A (vasoconstriction) and ET-B (clearance).
-
Ambrisentan (Selective ET-A): Preserves ET-B function.
-
Theory: Allows ET-B to clear ET-1 and maintain natriuresis.
-
Human Reality: Still causes edema, suggesting that ET-A blockade alone disrupts fluid dynamics more than predicted by rodent models.
-
Recommendation for Preclinical Screening
Do not rely solely on wild-type mice for ERA screening.
-
Use Humanized Models: Consider mice expressing human CMA1 to capture chymase-dependent ET-1 generation.
-
Stratify by Sex: Given the ET-B expression inversion, test drugs in both male and female cohorts and analyze separately.
-
Biomarkers: Measure C-terminal pro-ET-1 (CT-proET-1) rather than mature ET-1 in plasma, as it is more stable and stoichiometric to release.
References
-
This compound gene regulation. Stow, L. R., et al. (2011). The FASEB Journal. Link
-
Comprehensive analysis of the endothelin system in the kidneys of mice, rats, and humans. (2024). Bioscience Reports. Link
-
This compound in Health and Disease. (2022).[7] International Journal of Molecular Sciences. Link
-
Endothelin Receptors and Their Antagonists. Davenport, A. P., et al. (2016).[8] Pharmacological Reviews. Link
-
This compound as a Sex-Specific Mechanism Impacting Age-Related Changes in Vascular Function. (2020). Frontiers in Physiology. Link
Sources
- 1. This compound gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelin 1 - Wikipedia [en.wikipedia.org]
- 3. This compound is expressed and released by a human endothelial hybrid cell line (EA.hy 926) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Normobaric hypoxia stimulates this compound gene expression in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative efficacy and acceptability of endothelin receptor antagonists for pulmonary arterial hypertension: A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: Meta-Analysis of Endothelin Receptor Antagonists (ERAs)
Executive Summary & Mechanistic Grounding
Endothelin Receptor Antagonists (ERAs) represent a cornerstone in the management of Pulmonary Arterial Hypertension (PAH) and are emerging as critical agents in Diabetic Kidney Disease (DKD) and IgA Nephropathy (IgAN). This guide synthesizes data from major randomized controlled trials (RCTs) and network meta-analyses (NMA) to provide a head-to-head performance comparison.[1]
The clinical utility of ERAs hinges on the blockade of Endothelin-1 (ET-1), a potent vasoconstrictor and mitogen.[2] The efficacy/safety trade-off is dictated by receptor selectivity (
Mechanistic Pathway & Drug Targets
The following diagram illustrates the signaling cascade of ET-1 and the intervention points for Bosentan, Ambrisentan, Macitentan, and Sparsentan.
Figure 1: Signal transduction of this compound and competitive inhibition by major ERAs. Note that selective
Comparative Analysis: Pulmonary Arterial Hypertension (PAH)
In PAH, the goal is to reduce pulmonary vascular resistance and prevent right heart failure. Network Meta-Analysis (NMA) allows for indirect comparison of these drugs in the absence of head-to-head trials.
Efficacy Performance (6MWD & Clinical Worsening)
Data synthesized from key trials (BREATHE-1, ARIES, SERAPHIN) and recent NMAs [1][2].
| Feature | Bosentan | Ambrisentan | Macitentan |
| Receptor Selectivity | Dual ( | Selective ( | Dual ( |
| Half-life | ~5 hours (BID dosing) | ~15 hours (QD dosing) | ~16 hours (QD dosing) |
| Clinical Worsening | Reduces risk significantly vs Placebo | Reduces risk significantly vs Placebo | Superior reduction (45% vs placebo in SERAPHIN) [3] |
| 6-Min Walk Distance | +36m to +44m | +31m to +59m | +22m (sustained long-term) |
| SUCRA Ranking | Moderate Efficacy | High Efficacy | Highest Efficacy for long-term morbidity |
Safety Profile Comparison
Safety is the primary differentiator. The "class effect" of fluid retention varies, while hepatotoxicity is drug-specific.
| Adverse Event | Bosentan | Ambrisentan | Macitentan |
| Hepatotoxicity | High Risk (RR 2.93).[3] Requires monthly LFTs. | Low Risk (RR 0.13).[3] No monthly LFTs required. | Low Risk (RR 0.78). |
| Peripheral Edema | Moderate Risk (RR 1.32). | Highest Risk (RR 1.62).[3][4] | Low/Moderate Risk (RR 0.95).[3] |
| Anemia | Moderate Risk.[1] | Moderate Risk.[1] | Highest Risk (RR 3.42).[3][4] |
Synthesis:
-
Bosentan is the legacy standard but is burdened by liver toxicity monitoring.
-
Ambrisentan avoids liver toxicity but carries the highest risk of edema, likely due to unblocked
-mediated vasodilation causing hydrostatic pressure imbalance. -
Macitentan offers the best balance of long-term efficacy and hepatic safety but requires monitoring for hemoglobin drops [1][2].
Emerging Landscape: Nephropathy (DKD & IgAN)
The focus shifts from vasodilation to anti-fibrotic and anti-inflammatory effects in the kidney. Here, fluid retention is the critical limiting factor.
Atrasentan vs. Sparsentan
Recent trials (SONAR, PROTECT, DUPLEX) have repositioned ERAs for renal protection.
| Metric | Atrasentan (SONAR Trial) | Sparsentan (PROTECT/DUPLEX) |
| Mechanism | Selective | Dual |
| Target Indication | Diabetic Kidney Disease (DKD) | IgA Nephropathy (IgAN), FSGS |
| Primary Outcome | Reduced risk of doubling serum creatinine or ESKD by 35% (HR 0.65) [4].[5] | 45-47% reduction in proteinuria vs 19% with Irbesartan [5].[5] |
| Fluid Retention | Managed via "Enrichment Design" (responders only). | Generally well-tolerated; edema rates similar to active control in trials. |
| Strategic Insight | Efficacy is high, but patient selection is crucial to avoid heart failure exacerbation. | Dual blockade simplifies the regimen (single pill for RAAS and ET inhibition). |
Technical Protocol: Conducting a Network Meta-Analysis (NMA)
As a researcher evaluating these therapies, you must employ a rigorous NMA framework to handle the lack of head-to-head data. This protocol ensures statistical validity and minimizes heterogeneity bias.
Workflow Diagram (PRISMA-NMA)
Figure 2: Standardized workflow for Network Meta-Analysis of ERA clinical trials.
Step-by-Step Analytical Procedure
-
Literature Retrieval & Filtering:
-
Query strings must include specific drug names (e.g., (bosentan OR ambrisentan OR macitentan OR sparsentan)) combined with indication keywords.
-
Critical Step: Filter for Randomized Controlled Trials only. Observational studies introduce selection bias that invalidates NMA assumptions.
-
-
Data Extraction & Standardization:
-
For continuous variables (e.g., 6MWD), extract Mean Change from Baseline and Standard Deviation (SD).
-
Self-Validation: If SD is missing, impute using p-values or confidence intervals (CIs) as per Cochrane Handbook guidelines (
).
-
-
Network Geometry & Transitivity Check:
-
Ensure the "transitivity assumption" holds: Are the placebo arms across different trials clinically similar? (e.g., baseline PAH severity Class II vs Class III).
-
If baseline characteristics differ significantly, perform a meta-regression to adjust for covariates.
-
-
Statistical Modeling:
-
Use a Random Effects Model if
to account for between-study variance. -
Calculate SUCRA (Surface Under the Cumulative Ranking Curve) . A SUCRA of 100% means the drug is certain to be the best; 0% means it is the worst.
-
Example Interpretation: If Macitentan has a SUCRA of 90% for anemia, it is the most likely to cause anemia (worst safety rank).
-
-
Inconsistency Evaluation:
-
Perform a "Node-splitting analysis" to check if direct evidence (Head-to-Head) conflicts with indirect evidence (A vs Placebo vs B). Significant p-values (<0.05) indicate network inconsistency.
-
References
-
A network meta-analysis for safety of endothelin receptor antagonists in pulmonary arterial hypertension. Cardiovascular Diagnosis and Therapy. (2019). Link
-
Medications for the treatment of pulmonary arterial hypertension: a systematic review and network meta-analysis. European Respiratory Journal. (2022). Link
-
Macitentan and Morbidity and Mortality in Pulmonary Arterial Hypertension (SERAPHIN Trial). New England Journal of Medicine. (2013). Link
-
Atrasentan and renal events in patients with type 2 diabetes and chronic kidney disease (SONAR): a double-blind, randomised, placebo-controlled trial. The Lancet. (2019). Link
-
Sparsentan in patients with IgA nephropathy: a prespecified interim analysis from a randomised, double-blind, active-controlled clinical trial (PROTECT). The Lancet. (2023). Link
-
Endothelin Receptors and Their Antagonists. Pharmacological Reviews. (2011). Link
Sources
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. CV Pharmacology | Endothelin Receptor Antagonists [cvpharmacology.com]
- 3. A network meta-analysis for safety of endothelin receptor antagonists in pulmonary arterial hypertension - Zhang - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 4. A network meta-analysis for safety of endothelin receptor antagonists in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kidneynews.org [kidneynews.org]
Safety Operating Guide
Executive Summary: The Operational Reality of ET-1
Endothelin-1 (ET-1) is not merely a "peptide"; it is one of the most potent vasoconstrictors known to human physiology. With an intravenous LDLo (lowest published lethal dose) in rats of just 10 µg/kg, its handling requires a safety posture far exceeding standard biochemical reagents.
As researchers, we often underestimate peptides because they are "biologicals." However, ET-1’s stability, potency, and tendency to adsorb to surfaces create unique disposal challenges. This guide moves beyond the generic SDS to provide a field-proven, self-validating disposal protocol. The core objective is to neutralize biological activity before the waste leaves your bench, ensuring the safety of downstream personnel and the environment.
Part 1: Hazard Assessment & Physical Properties
Before disposal, you must understand the enemy. ET-1 is a 21-amino acid peptide with three disulfide bridges, granting it significant structural stability against mild degradation.
Table 1: this compound Safety Profile
| Property | Specification | Operational Implication |
| CAS Number | 117399-94-7 | Use for waste labeling and inventory tracking. |
| Toxicity (IVN-RAT) | LDLo: 10 µg/kg | Extreme Toxicity. Treat as a select agent-level toxin. |
| Solubility | Water, 1% Acetic Acid | Highly mobile in aqueous waste streams. |
| Stability | High (3 Disulfide Bonds) | Resistant to mild hydrolysis; requires oxidative destruction. |
| Adsorption | High (Glass/Plastic) | Critical: Residual peptide sticks to "empty" vials. |
| GHS Classification | Acute Tox. 1 (Oral/Inhalation) | Fatal if swallowed or inhaled. |
Part 2: Strategic Risk Assessment
1. The "Empty" Vial Fallacy Due to ET-1's high hydrophobicity and surface adsorption, "empty" glass vials often retain pharmacologically active amounts of peptide.
-
Directive: Never treat ET-1 vials as "glass trash." They are solid hazardous waste unless chemically decontaminated.
2. Aerosolization Risks Lyophilized ET-1 is light and electrostatic. Opening a vial without an equalizer step can release invisible micro-particles.
-
Directive: All solid handling must occur within a certified Biosafety Cabinet (BSC) or Chemical Fume Hood.
Part 3: Core Disposal Protocols
Protocol A: Solid Waste Stream (Vials, Tips, Sharps)
Objective: Segregate and contain solids to prevent secondary exposure to custodial staff.
-
Segregation: Do not mix ET-1 waste with general lab trash.
-
Primary Containment: Place all contaminated pipette tips, empty vials, and weighing boats into a rigid, wide-mouth HDPE jar labeled "ACUTE TOXIN - SOLID."
-
Secondary Containment: Seal the jar and place it inside a clear hazardous waste bag.
-
Disposal Path: Tag for High-Temperature Incineration . Do not autoclave; autoclaving may not fully destroy the peptide structure and creates toxic vapors if trifluoroacetate salts are present.
Protocol B: Liquid Waste & Chemical Inactivation (The Self-Validating System)
Objective: Chemically destroy the peptide bond and oxidize the disulfide bridges before the liquid enters the central waste stream.
The Reagent: 10% Sodium Hypochlorite (Bleach) . Mechanism: Hypochlorite oxidizes the sulfur bridges and cleaves peptide bonds, irreversibly inactivating the vasoconstrictive pharmacophore.
Step-by-Step Procedure:
-
Collection: Collect all ET-1 liquid waste (supernatants, unused stock) in a dedicated beaker inside the fume hood.
-
Inactivation Ratio: Add 1 volume of full-strength commercial bleach (approx. 5-6% NaOCl) to 1 volume of liquid waste (1:1 ratio).
-
Note: For dilute wash buffers, a final concentration of 10% bleach (v/v) is sufficient.
-
-
Reaction Time: Allow to stand for minimum 30 minutes (Overnight is preferred for high concentrations).
-
The Self-Validating Step (Trustworthiness):
-
After 30 minutes, dip a pH strip into the solution.
-
Requirement: pH must be >11 .
-
Logic: High pH confirms active hypochlorite is still present and the solution has not been neutralized by acidic buffers (like the acetic acid often used to dissolve ET-1). If pH < 11, add more bleach.
-
-
Final Disposal: Pour the deactivated mixture into the Basic/Alkaline Chemical Waste container.
-
Warning: Do NOT pour into acid waste (releases chlorine gas). Do NOT pour down the drain unless explicitly authorized by your facility's EHS for deactivated biologicals.
-
Part 4: Spill Response Workflow
Scenario: You have dropped a vial of lyophilized ET-1 or spilled a stock solution.
Immediate Action:
-
Evacuate the immediate area to let aerosols settle (15 min).[1]
-
Don PPE: Double nitrile gloves, safety goggles, lab coat, and N95 respirator (if powder was released outside a hood).
-
Contain: Cover spill with paper towels to prevent spreading.[2]
-
Inactivate: Gently pour 10% fresh bleach over the towels, working from the edges inward.
-
Wait: Allow 30 minutes contact time.
-
Clean: Scoop up towels as Solid Toxic Waste . Wipe area with water, then ethanol.
Part 5: Visualizations
Figure 1: Disposal Decision Matrix
Caption: Decision matrix for segregating and treating this compound waste streams to ensure complete neutralization.
Figure 2: Spill Response Protocol
Caption: Immediate operational workflow for managing this compound spills in the laboratory.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 16212879, this compound. Retrieved from [Link]
-
National Institutes of Health (NIH). (2017). Alpha-Conotoxin Decontamination Protocol Evaluation. (Demonstrating 6% NaOCl efficacy for potent disulfide-rich peptides). Retrieved from [Link]
-
Stanford University Environmental Health & Safety. (2023). Biosafety Manual: Decontamination. Retrieved from [Link]
Sources
Personal protective equipment for handling Endothelin-1
Executive Safety Summary: The "HPAPI" Mindset
Core Directive: While Endothelin-1 (ET-1) is a peptide, it must be handled with the rigor reserved for a High Potency Active Pharmaceutical Ingredient (HPAPI) .
ET-1 is one of the most potent vasoconstrictors known. The lethal dose (LD50) in rats (intravenous) is approximately 10 µg/kg .[1] To put this in perspective, a standard 0.5 mg vial contains enough material to theoretically be lethal to hundreds of rodents and poses a severe, immediate cardiovascular risk to humans if accidentally injected or inhaled.
The Primary Risks:
-
Inhalation (Highest Risk): Handling lyophilized (dry) powder creates aerosols. Inhalation allows rapid systemic absorption via the lung epithelium.
-
Parental/Injection: Accidental needle stick during in vivo dosing delivers the compound directly into the bloodstream, causing immediate, catastrophic coronary vasoconstriction.
-
Mucous Membrane Absorption: Splashes to eyes or nose.
Hierarchy of Controls & PPE Selection
Safety is not just "wearing gloves"; it is a layered defense system. We utilize the Swiss Cheese Model of accident causation—PPE is merely the final layer of defense.
Visual: The Safety Defense Layers
(This diagram illustrates the flow of protection from engineering controls down to personal gear.)
Figure 1: The Hierarchy of Controls for handling potent peptides. Engineering controls (Blue) isolate the hazard; PPE (Red) isolates the worker.
The PPE Selection Matrix
Use this matrix to determine requirements based on your experimental state.
| Parameter | Lyophilized Powder (Reconstitution) | Aqueous Solution (Diluted/Use) |
| Risk Profile | CRITICAL. High risk of aerosolization. | HIGH. Risk of absorption/injection.[2] |
| Hand Protection | Double Nitrile Gloves (min 5 mil thickness). Why: The outer glove is sacrificial. If powder touches it, strip immediately. | Double Nitrile Gloves. Why: Prevents dermal absorption if vehicle (DMSO/Acetic Acid) permeates. |
| Respiratory | Mandatory Engineering Control. Work must occur in a certified Fume Hood or Class II BSC. If unavailable, a P100 respirator is required. | Recommended Fume Hood/BSC. Surgical mask is insufficient. |
| Eye Protection | Chemical Splash Goggles. Why: Safety glasses leave gaps. Powder floats; goggles seal. | Safety Glasses with side shields (minimum); Goggles preferred. |
| Body Protection | Impervious Lab Coat (Tyvek sleeves recommended). Why: Cotton coats absorb and hold toxic dust against the skin. | Standard Lab Coat (buttoned). |
Operational Protocol: Safe Reconstitution
Context: The moment of highest danger is opening the vial. The internal pressure of the vial can eject a "puff" of peptide dust upon needle insertion.
The "Negative Pressure" Technique:
-
Preparation: Place the vial and solvent (usually 1% Acetic Acid or sterile water) inside the BSC. Put on double gloves.
-
Venting: Do not simply inject solvent.
-
Solvent Addition:
-
Draw solvent into a separate syringe.
-
Insert needle. Slowly drip solvent down the side of the glass wall.
-
Why: Dripping directly onto the powder cake causes turbulence and aerosolization. Wetting the wall allows capillary action to soak the powder gently.
-
-
Dissolution: Do not shake. Swirl gently or invert slowly.
-
Decontamination: Wipe the septum and the outside of the vial with 10% bleach, then 70% ethanol before removing from the hood.
Decontamination & Spill Response
Mechanism of Inactivation: ET-1 is a proteinaceous toxin. Standard detergents clean but do not destroy the peptide bonds. To inactivate ET-1, you must oxidize the peptide bonds (specifically the disulfide bridges).
The Validated Agent: Sodium Hypochlorite (Bleach) [5]
-
Concentration: 10% fresh bleach solution (approx. 0.5% - 1% active Sodium Hypochlorite). For high-concentration spills, use 6% active Sodium Hypochlorite (undiluted household bleach).
-
Contact Time: Minimum 30 minutes.
Visual: Emergency Exposure Workflow
(Steps to take immediately if exposure occurs)
Figure 2: Immediate response workflow for ET-1 exposure.[6] Speed of dilution (washing) is critical.
Spill Cleanup Protocol:
-
Evacuate: If a powder spill occurs outside a hood, evacuate the lab for 30 mins to allow aerosols to settle/vent.
-
PPE Up: Double gloves, goggles, N95/P100 (if outside hood).
-
Cover: Cover spill with paper towels soaked in 10% Bleach .
-
Wait: Allow 30 minutes contact time for oxidation.
-
Collect: Dispose of towels as Chemical Hazardous Waste (do not use biohazard bags; this is a chemical toxin).
References
-
Sigma-Aldrich. (2024).[3][7] Safety Data Sheet: this compound.
-
Tocris Bioscience. (2024). Safety Data Sheet: this compound.
-
National Institutes of Health (NIH). (2017). α-Conotoxin Decontamination Protocol Evaluation. (Validates Sodium Hypochlorite for peptide inactivation).
-
Stanford University Environmental Health & Safety. Toxin Inactivation Guidelines.
Sources
- 1. documents.tocris.com [documents.tocris.com]
- 2. bmgrp.com [bmgrp.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn’t - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
- 6. interscienceinstitute.com [interscienceinstitute.com]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
